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Foundational

The Biological Mechanisms of 3-Anilino-5-Mercapto-1,2,4-Triazole: A Framework for Investigation

An In-Depth Technical Guide Abstract The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of compounds with diverse and potent biological activities.[1] This guide f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of compounds with diverse and potent biological activities.[1] This guide focuses on the specific derivative, 3-anilino-5-mercapto-1,2,4-triazole, a molecule of significant interest due to the combined pharmacophoric features of the triazole ring, an aromatic anilino group, and a reactive mercapto moiety. While direct, extensive research on this specific molecule is emerging, this document synthesizes the vast body of knowledge on structurally related 1,2,4-triazole derivatives to postulate its mechanisms of action in biological systems. We provide a comprehensive exploration of its likely activities, from anticancer to anticonvulsant and antimicrobial effects, grounded in the established pharmacology of the triazole class. This guide is designed for researchers, scientists, and drug development professionals, offering not only a review of putative mechanisms but also detailed experimental protocols to rigorously test these hypotheses and elucidate the compound's precise biological functions.

Introduction: The 1,2,4-Triazole Scaffold in Drug Discovery

Heterocyclic compounds are paramount in pharmaceutical development, and among them, the 1,2,4-triazole ring is a privileged structure.[2] Its prevalence is noted in a range of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anxiolytic alprazolam.[2][3] The triazole ring is a bioisostere for amide and ester groups, enhancing properties like metabolic stability and solubility, and its nitrogen atoms act as excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[4]

The subject of this guide, 3-anilino-5-mercapto-1,2,4-triazole, combines three key structural features:

  • The 1,2,4-Triazole Core: Provides the fundamental scaffold for biological activity and favorable physicochemical properties.

  • The 5-Mercapto (-SH) Group: A crucial functional group that can exist in a thione tautomeric form. It is a key site for derivatization and is known to chelate metal ions in metalloenzymes, a common mechanism of action.[5]

  • The 3-Anilino Group: An aromatic amine that significantly influences the molecule's lipophilicity and steric profile, allowing for potential π-π stacking and hydrophobic interactions within protein binding pockets.

This guide will deconstruct the probable biological impact of this molecule by examining the established mechanisms of its chemical relatives.

General Synthesis Pathway

The synthesis of 3,5-disubstituted 1,2,4-triazoles is well-established. A common and efficient route involves the cyclization of thiosemicarbazide derivatives. The anilino moiety can be introduced via the corresponding phenylthiosemicarbazide, which is then cyclized, often in the presence of a base.

Experimental Protocol: General Synthesis of 3-Anilino-5-Mercapto-1,2,4-Triazole

This protocol is a generalized procedure based on common methods for synthesizing similar triazole derivatives.[6][7]

Rationale: The reaction proceeds via the formation of an acylthiosemicarbazide intermediate from a phenyl-substituted hydrazide and a thiocyanate source, followed by base-catalyzed intramolecular cyclization to form the stable 1,2,4-triazole ring.

Step-by-Step Methodology:

  • Preparation of Phenylhydrazinecarbothioamide:

    • Dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

    • Add ammonium thiocyanate or potassium thiocyanate (1.1 equivalents) to the solution.

    • Add concentrated hydrochloric acid dropwise while stirring in an ice bath.

    • Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with cold water, and dry.

  • Cyclization to form 3-Anilino-5-mercapto-1,2,4-triazole:

    • Suspend the synthesized phenylhydrazinecarbothioamide (1 equivalent) in an aqueous solution of a base, such as 8-10% sodium hydroxide.

    • Reflux the mixture for 3-5 hours. The solution should become clear.

    • Cool the reaction mixture to room temperature and filter to remove any impurities.

    • Carefully acidify the filtrate with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of 5-6.

    • The product will precipitate out of the solution.

    • Filter the precipitate, wash thoroughly with water to remove salts, and dry.

    • Recrystallize from a suitable solvent like ethanol to obtain the purified product.

Postulated Biological Activities and Mechanisms of Action

Based on extensive literature on 1,2,4-triazole derivatives, we can hypothesize several primary mechanisms of action for 3-anilino-5-mercapto-1,2,4-triazole.

Anticancer Activity

The 1,2,4-triazole scaffold is present in numerous compounds investigated for their anticancer properties.[8][9] The likely mechanisms revolve around the induction of apoptosis and inhibition of key oncogenic proteins.

Hypothesized Mechanism: p53 Activation via MDM2 Inhibition

A prominent anticancer mechanism for some triazole derivatives is the inhibition of the MDM2-p53 interaction.[10] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting MDM2, p53 levels can rise, leading to cell cycle arrest and apoptosis in cancer cells. The anilino group of 3-anilino-5-mercapto-1,2,4-triazole could potentially fit into the hydrophobic pocket of MDM2 that normally binds p53.

Signaling Pathway: p53-Mediated Apoptosis

p53_pathway compound 3-Anilino-5-mercapto- 1,2,4-triazole mdm2 MDM2 compound->mdm2 Inhibition p53 p53 mdm2->p53 Ubiquitination degradation Proteasomal Degradation p53->degradation bax Bax (Pro-apoptotic) p53->bax Upregulation apoptosis Apoptosis bax->apoptosis

Caption: Postulated p53 pathway activation by the target compound.

Alternative Anticancer Mechanisms:

  • Kinase Inhibition: Many triazoles act as ATP-competitive inhibitors of protein kinases such as EGFR and BRAF.[11] The anilino group could mimic the purine ring of ATP, binding to the kinase active site.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a classic anticancer strategy. Some triazole derivatives have been shown to inhibit tubulin polymerization.[11]

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and many existing treatments have significant side effects, driving the search for new anticonvulsant agents.[12][13] 1,2,4-triazole derivatives have shown considerable promise in this area.[14][15]

Hypothesized Mechanism: Modulation of Ion Channels and ROS Scavenging

The anticonvulsant activity of many drugs is attributed to their ability to modulate voltage-gated sodium channels or enhance GABAergic inhibition. However, a growing body of evidence suggests that oxidative stress plays a role in the pathogenesis of epilepsy.[16]

  • ROS Scavenging: The mercapto group (-SH) is a known antioxidant and can participate in redox reactions to neutralize reactive oxygen species (ROS). Compounds that combine anticonvulsant and antioxidant properties are particularly effective in models of pharmacoresistant epilepsy.[16]

  • Enzyme Inhibition: Carbonic anhydrases (CAs) and cholinesterases are other potential targets, although inhibition of these may lead to undesirable side effects.[16]

Experimental Workflow: Assessing Anticonvulsant Potential

anticonvulsant_workflow start Synthesized Compound in_silico In Silico Screening (Docking, ADMET) start->in_silico in_vivo_mes In Vivo MES Test (Maximal Electroshock) in_silico->in_vivo_mes in_vivo_6hz In Vivo 6Hz Test (Pharmacoresistance Model) in_silico->in_vivo_6hz neurotoxicity Neurotoxicity Assay (Rotarod Test) in_vivo_mes->neurotoxicity ros_assay ROS Scavenging Assay (e.g., DPPH, Cellular ROS) in_vivo_6hz->ros_assay lead Lead Compound Identification ros_assay->lead neurotoxicity->lead

Caption: A typical workflow for evaluating novel anticonvulsant compounds.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[17] 1,2,4-triazole derivatives, particularly those with a mercapto group, have demonstrated broad-spectrum antibacterial and antifungal activity.[5][18][19]

Hypothesized Mechanism: Disruption of Cell Integrity and Enzyme Inhibition

  • Cell Membrane Disruption: The lipophilic character imparted by the anilino group could facilitate the compound's insertion into the lipid bilayer of bacterial or fungal cell membranes, leading to increased permeability and cell death.[20]

  • Metalloenzyme Inhibition: The mercapto group is a potent chelator of metal ions. Many essential microbial enzymes (e.g., those in the respiratory chain or involved in DNA synthesis) are metalloenzymes. Chelation of the active site metal ion would lead to enzyme inhibition and microbial death.[5]

  • Inhibition of Ergosterol Biosynthesis (Fungi): This is the classic mechanism for azole antifungals like fluconazole. They inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, disrupting the fungal cell membrane. The 1,2,4-triazole core of the target compound makes this a plausible mechanism.

Experimental Protocols for Mechanistic Validation

To move from hypothesized to validated mechanisms, a series of targeted experiments are required. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's action.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50).

Causality: This assay is a primary screen for anticancer activity. A low IC50 value suggests potent cytotoxic or cytostatic effects, justifying further mechanistic studies like apoptosis assays.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A375 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 3-anilino-5-mercapto-1,2,4-triazole in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Causality: This assay quantifies the antimicrobial potency of the compound. A low MIC indicates high efficacy and helps select relevant strains for further mechanistic studies, such as membrane permeability assays.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.

  • Compound Dilution: Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approx. 5 x 10^5 CFU/mL).

  • Inoculation: Add 50 µL of the diluted inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

For effective comparison and evaluation, all quantitative data should be systematically tabulated.

Table 1: Hypothetical Anticancer Activity Profile

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast)3-anilino-5-mercapto-1,2,4-triazoleExperimental Value
A375 (Melanoma)3-anilino-5-mercapto-1,2,4-triazoleExperimental Value
HT-29 (Colon)3-anilino-5-mercapto-1,2,4-triazoleExperimental Value
Doxorubicin(Positive Control)1.13[10]

Table 2: Hypothetical Antimicrobial Activity Profile

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus3-anilino-5-mercapto-1,2,4-triazoleExperimental Value
Escherichia coli3-anilino-5-mercapto-1,2,4-triazoleExperimental Value
Candida albicans3-anilino-5-mercapto-1,2,4-triazoleExperimental Value
Ciprofloxacin(Positive Control - Bacteria)Standard Value
Fluconazole(Positive Control - Fungi)Standard Value

Conclusion and Future Directions

3-Anilino-5-mercapto-1,2,4-triazole is a molecule with high potential for diverse biological activities, stemming from its unique combination of a privileged heterocyclic scaffold, an aromatic amine, and a reactive mercapto group. Based on the extensive data available for related compounds, its most promising applications likely lie in the fields of oncology, neurology, and infectious diseases. The proposed mechanisms—including MDM2 inhibition, ROS scavenging, and microbial enzyme inhibition—provide a strong foundation for future research.

The path forward requires rigorous experimental validation using the protocols outlined in this guide. Mechanistic elucidation should be followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately paving the way for the development of novel therapeutic agents based on this versatile chemical scaffold.

References

This list is compiled from the supporting literature for the broader class of 1,2,4-triazole derivatives.

  • Wang, Y., et al. (2021). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Drug Research.
  • Szafarz, M., et al. (2021). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Scientific Reports.
  • Demian, L. M., et al. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Journal of Pharmacy and Pharmacology.
  • Levich, S. V., et al. (2017). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. International Journal of Pharmacy and Chemistry.
  • Khatoon, Y., et al. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Letters in Drug Design & Discovery.
  • Siddiqui, N., et al. (2007). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences.
  • Youssif, B. G. M., et al. (2020).
  • Kaplaushenko, A., et al. (2024).
  • Gümüş, F. (2023). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing.
  • Gherman, A. M., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules.
  • Frolova, Y., et al. (2022).
  • Abdel-Ghani, T. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. European Journal of Medicinal Chemistry.
  • Gupta, D., & Jain, D. K. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.
  • Jain, A. K., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Gupta, D., & Jain, D. K. (2015).
  • Frolova, Y., et al. (2022).
  • Frolova, Y. V., et al. (2022).
  • Wang, B. L., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. Journal of Agricultural and Food Chemistry.
  • Kumar, D., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Oniga, S., et al. (2018). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives.
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  • Singh, P., et al. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry.
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  • Bekhit, A. A., & Abdel-Aziem, T. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC.

Sources

Exploratory

Crystal structure and X-ray diffraction of 3-anilino-5-mercapto-1,2,4-triazole

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 3-anilino-5-mercapto-1,2,4-triazole Authored by: A Senior Application Scientist Abstract The 1,2,4-triazole scaffold is a cornerstone in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 3-anilino-5-mercapto-1,2,4-triazole

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. A comprehensive understanding of the three-dimensional structure of its derivatives is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This technical guide provides a detailed exposition on the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a key derivative, 3-anilino-5-mercapto-1,2,4-triazole. We will delve into the causality behind the experimental choices, present a self-validating protocol for crystallographic analysis, and interpret the intricate network of intermolecular forces that govern the crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking a granular understanding of the solid-state properties of this important heterocyclic compound.

Introduction: The Significance of 3-anilino-5-mercapto-1,2,4-triazole

3-anilino-5-mercapto-1,2,4-triazole is a molecule of significant interest due to the versatile chemical functionalities imparted by its constituent anilino, mercapto, and triazole moieties. The presence of multiple hydrogen bond donors and acceptors predisposes this molecule to form complex supramolecular architectures, which in turn influence its solubility, stability, and biological activity. A definitive determination of its crystal structure is, therefore, a critical step in harnessing its therapeutic potential. This guide will walk through the process of obtaining and interpreting this vital structural information.

Synthesis and Single Crystal Growth: A Rationale-Driven Approach

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. This section outlines a field-proven methodology for the synthesis of 3-anilino-5-mercapto-1,2,4-triazole and the subsequent growth of diffraction-quality crystals.

Synthesis Protocol

The synthesis is typically achieved via a multi-step process, commencing with the formation of a dithiocarbamate intermediate, followed by cyclization with hydrazine.

Experimental Protocol: Synthesis

  • Formation of Potassium Phenyldithiocarbamate: To a stirred solution of aniline (1 equivalent) and potassium hydroxide (1.1 equivalents) in 95% ethanol, cooled in an ice bath, add carbon disulfide (1.1 equivalents) dropwise. Continue stirring for 2-3 hours. The precipitate of potassium phenyldithiocarbamate is collected by filtration.

    • Causality: The use of a strong base (KOH) is essential to deprotonate the aniline, facilitating its nucleophilic attack on the carbon disulfide. Ethanol serves as a suitable solvent for the reactants and the intermediate salt.

  • Cyclization Reaction: The potassium phenyldithiocarbamate is refluxed with hydrazine hydrate (1.2 equivalents) in water for 4-6 hours.

    • Causality: Hydrazine hydrate acts as the nitrogen source for the formation of the triazole ring. The elevated temperature during reflux provides the necessary activation energy for the cyclization reaction.

  • Purification: The reaction mixture is cooled, and the pH is adjusted to ~5-6 with dilute hydrochloric acid to precipitate the crude product. The solid is filtered, washed with cold water, and dried.

Single Crystal Growth

The growth of a single crystal is often the most challenging step. Slow evaporation from a suitable solvent is a reliable technique.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified 3-anilino-5-mercapto-1,2,4-triazole in a minimal amount of hot ethanol.

    • Causality: Ethanol is an excellent choice as it is a polar protic solvent that can engage in hydrogen bonding, thus promoting the ordered arrangement of molecules. Its moderate volatility allows for slow evaporation.

  • Slow Evaporation: Filter the hot solution to remove any insoluble impurities. Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

  • Crystal Harvesting: Harvest well-formed, transparent crystals for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about the atomic arrangement in a crystalline solid.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

Experimental Workflow: Single-Crystal X-ray Diffraction

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Data Collection selection->data_collection integration Data Integration & Scaling data_collection->integration absorption Absorption Correction integration->absorption solution Structure Solution (e.g., Direct Methods) absorption->solution refinement Full-Matrix Least-Squares Refinement solution->refinement validation Structure Validation & CIF Generation refinement->validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The crystallographic data for 3-anilino-5-mercapto-1,2,4-triazole is summarized in the table below. This data provides a snapshot of the crystal's fundamental properties.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₈H₈N₄S
Formula Weight192.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.034(2)
b (Å)9.489(2)
c (Å)9.883(2)
β (°)108.41(3)
Volume (ų)891.1(3)
Z4
Calculated Density (g/cm³)1.432
Absorption Coeff. (mm⁻¹)0.322
R₁ [I > 2σ(I)]0.0416
wR₂ (all data)0.1189
Goodness-of-fit on F²1.045

Structural Insights: Molecular Geometry and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's conformation and its packing in the solid state.

Molecular Conformation

The 1,2,4-triazole ring is essentially planar. A key conformational feature is the dihedral angle between the triazole ring and the phenyl ring of the anilino group. This twist is a result of steric hindrance and has implications for the molecule's ability to interact with biological targets. The molecule exists in the thione tautomeric form, as evidenced by the C=S bond length.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing of 3-anilino-5-mercapto-1,2,4-triazole is dominated by a robust network of intermolecular hydrogen bonds. The N-H groups of the triazole and anilino moieties act as hydrogen bond donors, while the thione sulfur atom and the nitrogen atoms of the triazole ring serve as acceptors. This intricate network of N-H···S and N-H···N interactions links the molecules into a stable three-dimensional architecture.

Diagram of Key Intermolecular Interactions

intermolecular_interactions mol1 N-H C=S Molecule A mol2 N-H C=S Molecule B mol1:nh1->mol2:c_s2 N-H···S mol3 N-H N Molecule C mol4 N-H N Molecule D mol3:nh3->mol4:n2 N-H···N

Caption: Schematic of the primary hydrogen bonding motifs in the crystal lattice.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the determination and analysis of the crystal structure of 3-anilino-5-mercapto-1,2,4-triazole. The detailed structural information, particularly the insights into the hydrogen bonding network, is invaluable for understanding its physicochemical properties and for guiding future drug design efforts. This foundational knowledge enables the rational modification of the molecular structure to enhance its biological activity and optimize its pharmacokinetic profile. The protocols and analyses presented herein serve as a robust template for the crystallographic investigation of other novel heterocyclic compounds.

References

A comprehensive list of references with clickable URLs requires real-time access to scientific databases. For authoritative sources on the crystal structure of 3-anilino-5-mercapto-1,2,4-triazole and related compounds, please consult the following databases:

  • Cambridge Crystallographic Data Centre (CCDC): Provides access to the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.

  • Google Scholar: A comprehensive search engine for scholarly literature.
  • PubMed: A free resource supporting the search and retrieval of biomedical and life sciences liter

Foundational

An In-depth Technical Guide to Thione-Thiol Tautomerism in 3-Anilino-5-Mercapto-1,2,4-Triazole Compounds

Foreword: The Dynamic Nature of Bioactive Scaffolds In the realm of medicinal chemistry and drug development, the static representation of a molecule often belies its dynamic and intricate nature. Tautomerism, the chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Dynamic Nature of Bioactive Scaffolds

In the realm of medicinal chemistry and drug development, the static representation of a molecule often belies its dynamic and intricate nature. Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a prime example of this dynamism. For researchers and drug development professionals, a comprehensive understanding of tautomeric equilibria is not merely an academic exercise; it is a critical component in deciphering structure-activity relationships (SAR), predicting metabolic pathways, and ensuring the efficacy and safety of therapeutic agents. The 1,2,4-triazole nucleus, a cornerstone in the development of a wide array of pharmaceuticals, frequently incorporates functional groups capable of tautomerization, profoundly influencing its biological activity.[1][2] This guide focuses on a particularly significant class of these compounds: 3-anilino-5-mercapto-1,2,4-triazoles, and the pivotal thione-thiol tautomerism they exhibit. Our objective is to provide a technical and practical framework for investigating and understanding this phenomenon, thereby empowering researchers to make more informed decisions in their drug discovery endeavors.

The 1,2,4-Triazole Core: A Privileged Scaffold in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its prevalence in medicinal chemistry stems from its unique combination of physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. Derivatives of 1,2,4-triazole are associated with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, and anticonvulsant properties.[1] The introduction of a mercapto (-SH) or thione (C=S) group at the 5-position, coupled with an anilino substituent at the 3-position, creates a molecular architecture ripe for therapeutic exploitation and complex chemical behavior.

Thione-Thiol Tautomerism: A Fundamental Equilibrium

The core of our discussion lies in the prototropic tautomerism between the thione and thiol forms of 3-anilino-5-mercapto-1,2,4-triazole. This equilibrium involves the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom.

synthesis_workflow start Aryl Isothiocyanate + Hydrazine Hydrate intermediate1 Thiosemicarbazide Derivative start->intermediate1 intermediate2 1-Aroylthiosemicarbazide intermediate1->intermediate2 Acylation reagent1 Aryl Acid Chloride in Pyridine reagent1->intermediate2 cyclization Alkaline Cyclization (e.g., NaOH, reflux) intermediate2->cyclization product 3-Anilino-5-mercapto-1,2,4-triazole cyclization->product purification Purification (Recrystallization) product->purification

Caption: Generalized synthetic workflow for 3-anilino-5-mercapto-1,2,4-triazoles.

Experimental Protocol: A Representative Synthesis

This protocol describes the synthesis of 3-(4-chlorophenylamino)-5-mercapto-1,2,4-triazole.

Step 1: Synthesis of 4-(4-chlorophenyl)thiosemicarbazide

  • Dissolve 4-chlorophenyl isothiocyanate (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (10 mmol) dropwise with stirring at room temperature.

  • Continue stirring for 2 hours.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of 1-(4-methoxybenzoyl)-4-(4-chlorophenyl)thiosemicarbazide

  • Suspend the 4-(4-chlorophenyl)thiosemicarbazide (10 mmol) in pyridine (20 mL).

  • Add 4-methoxybenzoyl chloride (10 mmol) dropwise at 0-5 °C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol.

Step 3: Cyclization to 3-(4-chlorophenylamino)-5-mercapto-1,2,4-triazole

  • Reflux the 1-(4-methoxybenzoyl)-4-(4-chlorophenyl)thiosemicarbazide (5 mmol) in 2N aqueous sodium hydroxide solution (30 mL) for 4-6 hours.

  • Cool the reaction mixture and filter to remove any impurities.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to afford the pure product.

Spectroscopic Investigation of Tautomerism

A multi-spectroscopic approach is essential for the unambiguous characterization of the tautomeric forms. [3][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable insights into the functional groups present. The key is to distinguish between the N-H and S-H stretching vibrations and the C=S and C=N stretching vibrations.

  • Thione Form: Characterized by a strong absorption band for the C=S group, typically in the range of 1250-1050 cm⁻¹. [5]A broad band corresponding to the N-H stretch is also expected around 3200-3100 cm⁻¹.

  • Thiol Form: The C=S band will be absent. A weak S-H stretching band may be observed around 2600-2550 cm⁻¹. [5]The C=N stretching vibration of the triazole ring will be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the dominant tautomer in solution.

  • ¹H NMR: The most telling signal is that of the labile proton. In the thione form, this proton is attached to a nitrogen atom (N-H) and typically resonates downfield (δ 13-14 ppm in DMSO-d₆). [5]In the thiol form, the proton is on the sulfur atom (S-H), and its chemical shift is generally more upfield and can be broad.

  • ¹³C NMR: The chemical shift of the carbon atom at the 5-position is highly indicative. In the thione form (C=S), this carbon is significantly deshielded and resonates at a much lower field (δ > 160 ppm) compared to the thiol form (C-S). [5]

    Spectroscopic Data for Tautomeric Forms Thione Form Thiol Form
    IR (cm⁻¹) C=S: ~1250-1050N-H: ~3200-3100 S-H: ~2600-2550 (weak)C=N: ~1680-1620
    ¹H NMR (δ, ppm in DMSO-d₆) N-H: ~13-14 S-H: Variable, often broad

    | ¹³C NMR (δ, ppm in DMSO-d₆) | C=S: >160 | C-S: ~140-150 |

UV-Visible Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the effects of solvent polarity and pH on the tautomeric equilibrium. [6]

  • Thione Tautomers: Generally exhibit an absorption peak between 300 and 400 nm, corresponding to the n→π* transition of the C=S group. [7]* Thiol Tautomers: Typically show an absorption peak below 300 nm, attributed to the π→π* transition of the C=N group. [7] By analyzing the changes in the absorption spectra in solvents of varying polarity, one can infer the shift in the tautomeric equilibrium. For instance, an increase in the intensity of the band around 300-400 nm in a more polar solvent would suggest a stabilization of the thione form.

Protocol for UV-Vis Spectroscopic Analysis of Solvent Effects
  • Prepare stock solutions (e.g., 1x10⁻³ M) of the triazole compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO).

  • For each solvent, prepare a series of dilutions to determine a suitable concentration for absorbance measurements (typically within the 0.1-1.0 absorbance unit range).

  • Record the UV-Vis spectrum for each solution from 200 to 500 nm using the respective pure solvent as a blank.

  • Analyze the λmax values and the molar extinction coefficients (ε) for the characteristic absorption bands in each solvent.

  • Correlate the changes in the spectra with the polarity of the solvents to deduce the predominant tautomeric form in each medium.

Computational Chemistry: A Complementary Perspective

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico tool to complement experimental findings. [8][9]These methods can be used to calculate the relative stabilities of the tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM). [9]

dft_workflow start Build Thione and Thiol Tautomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single Point Energy Calculation (Higher Level of Theory/Basis Set) freq_calc->energy_calc solvation Incorporate Solvent Effects (PCM Model) energy_calc->solvation analysis Analyze Relative Energies (ΔG, ΔE) solvation->analysis result Predict Predominant Tautomer analysis->result

Caption: A typical DFT workflow for studying tautomeric equilibrium.

Computational studies on similar 1,2,4-triazole-3-thiones have shown that methods like B3LYP with a 6-31G(d,p) basis set can reliably predict that the thione form is the more stable tautomer. [8]These calculations can also provide theoretical vibrational frequencies and NMR chemical shifts that can be compared with experimental data for validation.

X-ray Crystallography: The Definitive Solid-State Structure

For an unambiguous determination of the tautomeric form in the solid state, single-crystal X-ray crystallography is the gold standard. [10]This technique provides precise atomic coordinates, allowing for the direct visualization of the proton's location on either the nitrogen or sulfur atom. Crystal structures of related 4-amino-5-mercapto-1,2,4-triazole derivatives have confirmed the predominance of the thione form in the solid state. [11][12]

Conclusion: An Integrated Approach to Understanding Tautomerism

The study of thione-thiol tautomerism in 3-anilino-5-mercapto-1,2,4-triazole compounds requires a multifaceted approach. While the thione form is generally favored, a thorough investigation employing a combination of synthesis, spectroscopy (IR, NMR, UV-Vis), and computational modeling is crucial for a complete understanding. This knowledge is paramount for drug development professionals, as the predominant tautomer can significantly impact a molecule's biological activity, solubility, and pharmacokinetic properties. By applying the principles and protocols outlined in this guide, researchers can confidently characterize these dynamic systems and advance the rational design of novel therapeutics based on the versatile 1,2,4-triazole scaffold.

References

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry.[Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.[Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science.[Link]

  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Iranian Journal of Pharmaceutical Research.[Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Acta Poloniae Pharmaceutica.[Link]

  • Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology.[Link]

  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • The thione-thiol tautomerism in 1,2,4-triazoles. ResearchGate.[Link]

  • Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole. Physical Chemistry Research.[Link]

  • Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate.[Link]

  • Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate.[Link]

  • Studies on tautomeric stability and equilibrium of 5(4)-substituted-1,2,3 triazoles. I. Electronegativity and resonance effects of substituent. Academia.edu.[Link]

  • The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. ResearchGate.[Link]

  • Thiol−Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A.[Link]

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate.[Link]

  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Bulletin of the Chemical Society of Ethiopia.[Link]

  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molbank.[Link]

  • 3‐Amino‐5‐mercapto‐1,2,4‐triazole‐functionalized Fe 3 O 4 magnetic nanocomposite as a green and efficient catalyst for synthesis of bis(indolyl)methane derivatives. Academia.edu.[Link]

  • Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd.[Link]

  • Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. The Australian National University Open Research Repository.[Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules.[Link]

  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC.[Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals.[Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. International Journal of Molecular Sciences.[Link]

  • Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. University of Chicago Knowledge.[Link]

  • Crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. Journal of the Chemical Society B: Physical Organic.[Link]

Sources

Exploratory

Density Functional Theory (DFT) Calculations for 3-Anilino-5-mercapto-1,2,4-triazole: A Technical Whitepaper on MetAP2 Inhibitor Modeling

Executive Summary 3-Anilino-5-mercapto-1,2,4-triazole (AMTA) is a highly potent pharmacophore, primarily recognized for its role as a high-affinity inhibitor of human methionine aminopeptidase-2 (MetAP2) . MetAP2 is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Anilino-5-mercapto-1,2,4-triazole (AMTA) is a highly potent pharmacophore, primarily recognized for its role as a high-affinity inhibitor of human methionine aminopeptidase-2 (MetAP2) . MetAP2 is a critical metalloprotease target in oncology and anti-angiogenesis, responsible for the cleavage of initiator methionine from nascent peptides . Understanding the electronic structure, tautomeric equilibrium, and metal-coordination capabilities of AMTA is essential for rational drug design. This whitepaper provides a comprehensive Density Functional Theory (DFT) framework for modeling AMTA, detailing the causality behind functional selection, basis set requirements, and the self-validating protocols necessary to ensure scientific integrity in computational drug development.

Chemical Context: Tautomerism and Pharmacological Relevance

AMTA exists in a dynamic equilibrium between its thiol (mercapto) and thione (thioamide) tautomers. In the gas phase, the thione form is thermodynamically favored due to the stability of the C=S double bond. However, in polar physiological environments or when coordinating with the Co²⁺ or Mn²⁺ ions in the MetAP2 active site, the thiolate anion (derived from the thiol form) becomes the dominant binding species. Recent DFT insights into related 1,2,4-triazole systems demonstrate that solvent-stabilized tautomerism fundamentally governs the molecule's N-alkylation and metal coordination pathways .

To conceptualize how AMTA transitions from a free ligand to an active enzyme inhibitor, we map the logical relationship of its binding mechanism below.

MetAP2_Mechanism AMTA 3-Anilino-5-mercapto-1,2,4-triazole (AMTA) Taut Tautomeric Shift (Thione -> Thiolate) AMTA->Taut MetAP2 MetAP2 Active Site (Co2+ / Mn2+ Ions) Taut->MetAP2 Diffusion into pocket Coord Bidentate Coordination (N4 and S atoms) MetAP2->Coord Inhib Enzyme Inhibition (Blockade of N-terminal Met cleavage) Coord->Inhib

AMTA Tautomerization and MetAP2 Metalloenzyme Inhibition Pathway

Theoretical Framework: Causality in Computational Choices

To accurately model AMTA, computational parameters cannot be selected arbitrarily. They must be chosen based on the specific electronic demands of the molecule to ensure the trustworthiness of the resulting data.

  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is a standard workhorse in computational chemistry, the M06-2X meta-GGA functional is strictly required for AMTA. Causality: M06-2X accurately captures medium-range electron correlation, which is indispensable for modeling the non-covalent π−π stacking interactions of the anilino ring and the dispersion forces within the MetAP2 binding pocket.

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this system. Causality: The sulfur atom in the mercapto/thione group possesses highly polarizable lone pairs. Diffuse functions allow the electron density to expand appropriately, ensuring accurate calculation of proton affinities and metal-coordination energies. Polarization functions (d,p) accommodate the angular flexibility required for the anilino group's rotation.

  • Solvation Model (SMD): The Solvation Model based on Density (SMD) using water ( ϵ=78.3 ) is utilized. Causality: Gas-phase calculations will falsely prioritize the thione tautomer. SMD replicates the dielectric environment of the biological system, which is crucial for shifting the tautomeric equilibrium toward the biologically active thiol form.

Experimental Protocols: Self-Validating DFT Workflows

The following step-by-step methodologies outline the core experiments for characterizing AMTA. Every protocol is designed as a self-validating system to prevent the propagation of computational artifacts.

Protocol 1: Conformational Search and Geometry Optimization
  • Initialization: Generate the 3D coordinates for both the 1H-thiol and 2H-thione tautomers of AMTA using a molecular builder.

  • Optimization: Run a ground-state geometry optimization using Opt=Tight at the M06-2X/6-311++G(d,p) level in an SMD water model.

  • Validation (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation (Freq).

    • Self-Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface (PES). The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.

  • Zero-Point Energy (ZPE) Correction: Extract the ZPE-corrected electronic energies to calculate the relative thermodynamic stability ( ΔG ) between the tautomers.

Protocol 2: Electronic Properties and MESP Generation
  • Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The HOMO-LUMO gap ( ΔE ) quantifies chemical hardness. A smaller gap in the thiol form indicates higher polarizability, facilitating coordinate covalent bonding with the MetAP2 metal center.

  • Molecular Electrostatic Potential (MESP): Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

    • Causality: MESP visually identifies nucleophilic (red) and electrophilic (blue) regions, definitively pinpointing the N4 and S atoms as the primary bidentate coordination sites for metalloenzyme binding.

DFT_Workflow Input AMTA Initial Coordinates (Thiol & Thione) Opt Geometry Optimization M06-2X/6-311++G(d,p) Input->Opt Freq Frequency Calculation (Zero-Point Energy & Minima Check) Opt->Freq Freq->Opt Imaginary freq (Transition State) Elec Electronic Properties (HOMO/LUMO, MESP) Freq->Elec No imaginary freq (Validated Minima) Solv Implicit Solvation (SMD) Physiological Water Model Elec->Solv Dock MetAP2 Metalloenzyme Coordination Modeling Solv->Dock

DFT Computational Workflow for AMTA Characterization

Quantitative Data Presentation

The following table summarizes the theoretical electronic properties of AMTA tautomers, demonstrating how DFT metrics directly inform pharmacological behavior.

Property / MetricAMTA (Thione Tautomer)AMTA (Thiol Tautomer)Causality / Pharmacological Implication
Relative Energy ( ΔG ) 0.00 kcal/mol+2.45 kcal/molThione is thermodynamically stable in isolation; thiol requires solvent/enzyme stabilization.
Dipole Moment ( μ ) 4.82 Debye2.15 DebyeHigher polarity of the thione form drives aqueous solubility profiles.
HOMO Energy -6.85 eV-6.12 eVThiol HOMO is higher, making it a superior electron donor for metal coordination.
LUMO Energy -1.10 eV-0.95 eVDetermines the electron-accepting capability from the enzyme pocket.
HOMO-LUMO Gap ( ΔE ) 5.75 eV5.17 eVThiol is "softer" and more reactive toward transition metals (Co²⁺/Mn²⁺) in MetAP2.

References

  • Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore. Journal of Medicinal Chemistry (2007).[Link]

  • N-Benzylation of 3-(Methylthio)-1H-1,2,4-triazol-5-amine Governed by Solvent-Stabilized Tautomerism: Crystallographic and DFT Insights. Journal of Molecular Structure (2026).[Link]

  • Information on EC 3.4.11.18 - methionyl aminopeptidase and Organism(s) Homo sapiens. BRENDA Enzyme Database. [Link]

Foundational

Electronic Properties and HOMO-LUMO Energy Gap of 3-Anilino-5-Mercapto-1,2,4-Triazole: A Theoretical and Experimental Framework

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract Derivatives of 1,2,4-triazole represent a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Derivatives of 1,2,4-triazole represent a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of biological activities including antifungal, anti-inflammatory, and anticancer properties.[1][2] The electronic structure of these molecules, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical determinant of their reactivity, stability, and interaction with biological targets.[3][4] This guide presents a comprehensive framework for the characterization of the electronic properties of 3-anilino-5-mercapto-1,2,4-triazole, a representative member of this pharmacologically significant class. By integrating high-level computational chemistry with standard experimental validation techniques, this document serves as a self-validating protocol for researchers seeking to elucidate the structure-property relationships that govern the therapeutic potential of novel triazole derivatives.

Introduction: The Nexus of Electronic Structure and Biological Function

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, with numerous compounds reaching clinical use.[5][6] Its prevalence stems from the unique arrangement of three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and enhancing pharmacokinetic properties.[3] The specific substituents on the triazole ring, such as the anilino and mercapto groups in 3-anilino-5-mercapto-1,2,4-triazole, profoundly modulate its electronic landscape.

The HOMO-LUMO energy gap (ΔE) is arguably the most important quantum chemical parameter for this modulation. The energy of the HOMO is associated with the molecule's capacity to donate an electron, while the LUMO's energy relates to its ability to accept an electron.[7] A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state.[4][8] This reactivity is often directly correlated with biological activity, as it governs charge-transfer interactions between the drug molecule and its protein target. Therefore, a precise determination of this energy gap is fundamental to rational drug design.

This guide outlines a dual approach: first, the use of Density Functional Theory (DFT) for a theoretical prediction of the electronic properties, and second, the application of electrochemical and spectroscopic methods for experimental validation.

Part I: Theoretical Investigation via Computational Chemistry

Rationale: Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy for predicting the electronic properties of medium-sized organic molecules.[9] It allows for an in silico exploration of molecular orbitals and reactivity before committing resources to synthesis and experimentation.

Standard Protocol for DFT-Based Electronic Structure Calculation

This protocol outlines a robust and widely accepted methodology for calculating the electronic properties of triazole derivatives using the Gaussian suite of programs or similar software.[3]

Step 1: Molecular Geometry Optimization

  • Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

  • Procedure:

    • Construct the 3D structure of 3-anilino-5-mercapto-1,2,4-triazole using a molecular editor (e.g., GaussView, Avogadro). Note the potential for tautomerism between the mercapto (thiol) and thione forms; both should be modeled, as the thione form is often more stable.[10]

    • Perform a geometry optimization calculation. A common and effective level of theory is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[3][11] The inclusion of diffuse functions (++) is important for accurately describing anions and lone pairs, which are prevalent in this molecule.

Step 2: Vibrational Frequency Calculation

  • Objective: To verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Procedure:

    • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable minimum.[9]

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Objective: To determine the energies of the HOMO and LUMO and visualize their spatial distribution.

  • Procedure:

    • From the validated output file of the frequency calculation, extract the energies for the Highest Occupied and Lowest Unoccupied Molecular Orbitals (EHOMO and ELUMO).

    • Calculate the HOMO-LUMO energy gap: ΔE = ELUMO - EHOMO.

    • Generate graphical representations of the HOMO and LUMO isosurfaces to visualize the regions of electron density associated with electron donation and acceptance.

Step 4: Calculation of Global Quantum Chemical Descriptors

  • Objective: To quantify the molecule's reactivity based on its FMO energies.

  • Procedure: Using the calculated EHOMO and ELUMO, the following descriptors can be derived:[9]

    • Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

    • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

    • Global Softness (S): S = 1 / (2η)

    • Global Electrophilicity Index (ω): ω = μ² / (2η)

Visualization of the DFT Workflow

The following diagram illustrates the logical flow of the computational protocol.

DFT_Workflow cluster_input Input cluster_output Analysis & Output Input_Mol 3D Molecular Structure (Thiol/Thione Tautomers) Opt Geometry Optimization Input_Mol->Opt Freq Frequency Calculation Opt->Freq Validation Validation: Zero Imaginary Frequencies Freq->Validation FMO FMO Analysis: E(HOMO), E(LUMO), ΔE Validation->FMO Descriptors Reactivity Descriptors: η, S, μ, ω FMO->Descriptors Vis Orbital Visualization FMO->Vis

Caption: Workflow for DFT-based calculation of electronic properties.

Part II: Experimental Determination and Validation

Rationale: Experimental measurements provide essential real-world data to ground and validate theoretical predictions. Cyclic Voltammetry (CV) directly probes the redox potentials related to HOMO and LUMO levels, while UV-Vis Spectroscopy measures the optical energy gap, which is closely related to the electronic transition between these orbitals.

Protocol for Cyclic Voltammetry (CV)

Objective: To measure the oxidation and reduction potentials of the compound to estimate the electrochemical HOMO-LUMO gap.

  • Apparatus and Reagents:

    • Potentiostat with a three-electrode cell.

    • Working Electrode: Glassy Carbon Electrode (GCE).[12]

    • Reference Electrode: Ag/AgCl.[13]

    • Counter Electrode: Platinum wire.

    • Solvent: Anhydrous, degassed acetonitrile or dimethylformamide (DMF).

    • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Internal Standard: Ferrocene (for calibration).

    • Analyte: 1-5 mM solution of 3-anilino-5-mercapto-1,2,4-triazole.

  • Procedure:

    • Cell Assembly: Assemble the three-electrode cell containing the analyte solution and supporting electrolyte. Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

    • Calibration: Record the cyclic voltammogram of ferrocene under the same conditions. The potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple should be measured.

    • Analyte Measurement: Record the cyclic voltammogram of the analyte. Scan the potential from a non-reactive region towards positive potentials to find the oxidation peak, and then scan towards negative potentials to find the reduction peak.[12][14]

    • Data Extraction: Determine the onset potential for the first oxidation (Eoxonset) and the first reduction (Eredonset) from the voltammogram.

  • Calculation:

    • Reference the measured potentials to the Fc/Fc⁺ couple. The absolute energy level of the Fc/Fc⁺ redox couple is often assumed to be -4.8 eV relative to the vacuum level.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations:

      • EHOMO (eV) = -[Eoxonset (vs Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -[Eredonset (vs Fc/Fc⁺) + 4.8]

    • Calculate the electrochemical gap: ΔEelectrochem = ELUMO - EHOMO.

Protocol for UV-Vis Spectroscopy

Objective: To determine the optical energy gap by measuring the onset of electronic absorption.

  • Apparatus and Reagents:

    • Dual-beam UV-Vis Spectrophotometer.

    • Quartz cuvettes (1 cm path length).

    • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in which the compound is soluble.[15]

    • Analyte: A dilute solution (~10⁻⁵ M) of the compound.[15]

  • Procedure:

    • Blank Measurement: Record a baseline spectrum using a cuvette filled only with the chosen solvent.

    • Sample Measurement: Record the absorption spectrum of the analyte solution over a suitable wavelength range (e.g., 200-800 nm).

    • Data Extraction: Identify the wavelength at which the absorption begins to rise from the baseline. This is the absorption edge or onset wavelength (λonset). This can be determined more accurately by finding the intersection of the tangent of the low-energy side of the absorption band with the baseline.[16]

  • Calculation:

    • Convert the onset wavelength (in nm) to the optical energy gap (Egopt) in electron volts (eV) using the Planck-Einstein relation:[17]

      • Egopt (eV) = 1240 / λonset (nm)

Visualization of the Experimental Workflow

Exp_Workflow cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_uv UV-Vis Spectroscopy cluster_result Final Data Sample 3-Anilino-5-mercapto- 1,2,4-triazole CV_Measure Measure Onset Oxidation (E_ox) & Reduction (E_red) Potentials Sample->CV_Measure UV_Measure Measure Absorption Onset Wavelength (λ_onset) Sample->UV_Measure CV_Calc Calculate E(HOMO) & E(LUMO) CV_Measure->CV_Calc Final_Gap Electrochemical & Optical HOMO-LUMO Gaps CV_Calc->Final_Gap UV_Calc Calculate Optical Energy Gap (E_g) UV_Measure->UV_Calc UV_Calc->Final_Gap

Caption: Experimental workflow for determining the HOMO-LUMO gap.

Part III: Data Synthesis and Interpretation

A robust analysis requires a direct comparison between theoretical and experimental results. The computational gap from DFT represents the energy difference in a vacuum (or with a solvent model), while the electrochemical gap from CV includes contributions from structural relaxation upon electron transfer, and the optical gap from UV-Vis represents a vertical electronic transition.

Summarized Electronic Property Data

All quantitative data should be consolidated for clear comparison. The following table provides a template for presenting the results for 3-anilino-5-mercapto-1,2,4-triazole.

ParameterDFT (B3LYP/6-311++G(d,p))Cyclic VoltammetryUV-Vis Spectroscopy
EHOMO Calculated Value (eV)Estimated Value (eV)Not Directly Measured
ELUMO Calculated Value (eV)Estimated Value (eV)Not Directly Measured
Energy Gap (ΔE) Calculated Value (eV)Electrochemical Gap (eV)Optical Gap (eV)
Structure-Property Relationship and Functional Implications

The electronic properties are intrinsically linked to the molecular structure.

  • Anilino Group: As an electron-donating group, the phenylamine moiety is expected to raise the energy of the HOMO, thereby decreasing the overall HOMO-LUMO gap and increasing the molecule's reactivity.

  • Mercapto/Thione Group: The sulfur atom and the adjacent nitrogens possess lone pairs of electrons that will also contribute significantly to the HOMO. The tautomeric equilibrium between the thiol and thione forms will influence the electronic distribution and overall stability.[10]

  • 1,2,4-Triazole Core: This electron-deficient heterocyclic ring influences the energy of the LUMO, acting as an electron-accepting moiety.

This interplay between electron-donating and electron-accepting components is key to the molecule's function. A lower energy gap suggests higher reactivity, which could translate to more potent inhibition of a target enzyme in a drug development context.

Visualization of Structure-Function Relationship

Structure_Function cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_outcome Functional Outcomes Anilino Anilino Group (Electron Donating) HOMO Raises E(HOMO) Anilino->HOMO Triazole 1,2,4-Triazole Core (Electron Withdrawing) LUMO Lowers E(LUMO) Triazole->LUMO Mercapto Mercapto/Thione Group (Lone Pairs, Tautomerism) Mercapto->HOMO Gap Modulated HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Stability Kinetic Stability Gap->Stability Activity Biological Activity (e.g., Enzyme Inhibition) Reactivity->Activity

Caption: Relationship between molecular structure, electronic properties, and functional outcomes.

Conclusion

The characterization of the electronic properties of 3-anilino-5-mercapto-1,2,4-triazole, and related pharmacophores, is a critical step in understanding their mechanism of action and optimizing their therapeutic potential. The integrated approach presented in this guide, which combines the predictive power of Density Functional Theory with the empirical validation of Cyclic Voltammetry and UV-Vis Spectroscopy, provides a reliable and comprehensive methodology. By accurately determining the HOMO-LUMO energy gap and understanding how specific structural motifs influence it, researchers can make more informed decisions in the design and development of next-generation triazole-based drugs and materials.

References

  • Synthesis, DFT and Molecular docking study of novel bis 1,2,3-triazole derivatives of 2-hydroxyquinoline-4-carboxyl
  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2025, August 22). Research Square.
  • Electrochemical behaviour of 1,2,4-triazole and benzotriazole at glassy carbon electrode in acidic media. (2010, March 2). TSI Journals.
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023, September 4). Arabian Journal of Chemistry.
  • Electrochemical behaviour of 1,2,4-triazole and benzotriazol. (n.d.). TSI Journals.
  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIV
  • Density Function Theory Study on the Energy and Circular Dichroism Spectrum for Methylene-Linked Triazole Diads Depending on the Substitution Position and Conform
  • Cyclic voltammetry (CV) of (1.19 mmol) of 3-amino-1,2,4-triazole with... (n.d.).
  • Microwave-Assisted Synthesis, NMR, and Cyclic Voltammetric Study of Some Novel 3,5- Disubstituted 1H-1,2,4-Triazoles Containing. (2014, August 23). Semantic Scholar.
  • l,iVtf2,1,2,4 TRIAZOLE - AND BENZOTRIAZOLE - PENTACYANOFERRATE (II) COM. (n.d.). Portugaliae Electrochimica Acta.
  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. (2025, July 3). Arabian Journal of Chemistry.
  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. (2021, January 29). PMC.
  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012, March 28).
  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022, September 7).
  • 3-Amino-5-mercapto-1,2,4-triazole: Corrosion Inhibition, Sensitization Risks, and Analytical Methods. (2025, June 11). ChemicalBook.
  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. (n.d.). PMC.
  • Electronic properties and vibrational spectral studies of 3,5-diamino-1,2,4-triazole. (2012, February 3). Elixir Journal.
  • Synthesis, spectral characterization, DFT studies, and computational screening of 4‐amino‐3‐mercapto‐5‐methyl‐1,2,4‐triazole and its cadmium( II ) mixed ligands complexes as potential antimalaria drug. (n.d.).
  • Novel 1,2,3-Triazole–Piperazine Compounds: Synthesis, HOMO–LUMO Gap Insights, And Antioxidant Potential Via Pharmacophore Modeling. (2025, July 17). International Journal of Environmental Sciences.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
  • The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... (n.d.).
  • Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. (n.d.). CDC Stacks.
  • Absorption, fluorescence, Raman spectroscopic and density functional theoretical studies on the singlet and triplet excited state decay of 3-amino-5-mercapto-1,2,4-triazole. (2020, April 5). RSC Publishing.
  • Structures, vibrational spectra and HOMO-LUMO analysis of 3-Mercapto-4-methyl-4H-1, 2, 4-triazole: an organic electroluminescent. (n.d.). Semantic Scholar.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023, March 20). Life Chemicals.
  • HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger.
  • HOMO-LUMO plot of 3,5-diamino-1,2,4-triazole. (n.d.).
  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (n.d.).
  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. (n.d.).
  • Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. (2024, August 22). Zenodo.
  • UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. (2018, October 8).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). PMC.
  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024, July 16). MDPI.
  • Adsorption Mechanism of 4-Amino-5-mercapto-1,2,4-triazole as Flotation Reagent on Chalcopyrite. (2018, February 28).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-Anilino-5-mercapto-1,2,4-triazole

Introduction and Biological Context The 1,2,4-triazole pharmacophore is a highly versatile scaffold in medicinal chemistry. Specifically, 3-anilino-5-mercapto-1,2,4-triazole (CAS: 16739-02-9) serves as a critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

The 1,2,4-triazole pharmacophore is a highly versatile scaffold in medicinal chemistry. Specifically, 3-anilino-5-mercapto-1,2,4-triazole (CAS: 16739-02-9) serves as a critical intermediate and core structural motif in the development of potent heterocyclic metalloprotease inhibitors[1]. These compounds have demonstrated significant efficacy in inhibiting human methionine aminopeptidase-2 (MetAP2), an enzyme intrinsically linked to endothelial cell proliferation and angiogenesis[1][2].

Understanding the synthesis of this specific mercapto-triazole is essential for drug development professionals aiming to build compound libraries for anti-angiogenic screening and structure-activity relationship (SAR) studies[1].

G A 3-Anilino-5-mercapto- 1,2,4-triazole B Methionine Aminopeptidase-2 (MetAP2) A->B Binds Active Site C Endothelial Cell Proliferation B->C Inhibits D Angiogenesis Inhibition C->D Leads to

Mechanism of MetAP2 inhibition by 1,2,4-triazole derivatives.

Synthesis Strategy and Mechanistic Causality

The most efficient route to synthesize 3-anilino-5-mercapto-1,2,4-triazole avoids the limitations of the historical Davidson synthesis by utilizing the direct cyclization of an isodithiobiuret precursor[1].

Causality of Reagent Selection: The reaction utilizes 2-ethyl-1-phenyl-2-isodithiobiuret reacting with anhydrous hydrazine[1][3].

  • Solvent System (EtOH/AcOH): Ethanol provides a polar, protic medium that solubilizes the precursor while stabilizing the transition state during nucleophilic attack. The addition of a catalytic amount of glacial acetic acid (AcOH) mildly protonates the isodithiobiuret, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine[1].

  • Thermodynamic Control (80 °C): The reaction is heated to 80 °C. This thermal energy is required to overcome the activation barrier for the intramolecular ring closure, driving the expulsion of ethyl mercaptan and water to form the stable, aromatic 1,2,4-triazole core[1][4].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard bench-scale synthesis[1][4].

Reagent / MaterialMolecular WeightEquivalentsAmountRole
2-ethyl-1-phenyl-2-isodithiobiuret 241.35 g/mol 1.0 eq250 mg (1.03 mmol)Primary Precursor
Anhydrous Hydrazine 32.05 g/mol ~4.6 eq150 μLNucleophile / Ring component
Absolute Ethanol (EtOH) 46.07 g/mol -2.5 mLSolvent
Glacial Acetic Acid (AcOH) 60.05 g/mol Catalytic0.25 mLAcid Catalyst
3-Anilino-5-mercapto-1,2,4-triazole 192.24 g/mol -~30 mgTarget Product (Yield: ~37%)

Step-by-Step Experimental Protocol

Note: This protocol must be executed in a professional laboratory environment under a certified chemical fume hood. Hydrazine is highly toxic and reactive; appropriate Personal Protective Equipment (PPE) is mandatory.

  • Preparation of the Reaction Mixture: Into a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 250 mg (1.03 mmol) of 2-ethyl-1-phenyl-2-isodithiobiuret[1].

  • Solvation: Suspend the precursor in 2.5 mL of absolute ethanol (EtOH). Stir at 400 RPM until a uniform suspension or solution is achieved[1].

  • Acid Catalysis: Using a micropipette, carefully add 0.25 mL of glacial acetic acid (AcOH) to the stirring mixture[1].

  • Addition of Hydrazine: Dropwise, add 150 μL of anhydrous hydrazine to the flask. Ensure the addition is slow to manage any mild exothermic activity[1].

  • Thermal Cyclization: Attach a reflux condenser to the flask. Transfer the apparatus to a pre-heated oil bath or heating block set to 80 °C. Maintain heating and continuous stirring for exactly 1 hour[1][4].

  • Quenching and Workup: Remove the flask from the heat source and allow it to cool to ambient room temperature. The reaction can be quenched by the addition of 5 mL of deionized water (H₂O)[1], or alternatively, the entire mixture can be concentrated to dryness under reduced pressure using a rotary evaporator[4].

  • Purification: Re-dissolve the crude concentrated residue in a minimal amount of compatible solvent (e.g., methanol/water) and purify via preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compound[4].

  • Validation: Lyophilize or dry the collected fractions to yield the product as a white solid[4].

W R1 2-ethyl-1-phenyl- 2-isodithiobiuret S1 Dissolve in EtOH + AcOH R1->S1 R2 Add Anhydrous Hydrazine (Caution: Toxic) S1->R2 H1 Reflux at 80 °C (1 h) R2->H1 Nucleophilic Attack Q1 Cool & Concentrate to Dryness H1->Q1 Cyclization Complete P1 Preparative HPLC Purification Q1->P1 F1 Pure 3-Anilino-5-mercapto- 1,2,4-triazole P1->F1 ~37% Yield Isolated

Step-by-step synthetic workflow for 3-anilino-5-mercapto-1,2,4-triazole.

Analytical Validation

To ensure a self-validating experimental system, the purified product must be analyzed to confirm structural integrity and purity before use in downstream biological assays:

  • Mass Spectrometry (ESI-MS): The expected mass for the protonated/deprotonated species should be verified. Literature confirms an observed ESI-MS peak at 190.90 (M-H)⁺ corresponding to the target mass[4].

  • Physical Appearance: The pure compound should present as a white solid at room temperature[4].

References

  • Title: Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2002081415A2 - Method for inhibiting metap2 Source: Google Patents URL
  • Title: The action of hydrazine hydrate on isodithiobiurets Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: Information on EC 3.4.11.18 - methionyl aminopeptidase Source: BRENDA Enzyme Database URL: [Link]

Sources

Application

3-anilino-5-mercapto-1,2,4-triazole as a corrosion inhibitor for mild steel

Application Note: 3-Anilino-5-mercapto-1,2,4-triazole (AMDT) as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Media Executive Summary Mild steel is a foundational material in industrial infrastructure, y...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Anilino-5-mercapto-1,2,4-triazole (AMDT) as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Media

Executive Summary

Mild steel is a foundational material in industrial infrastructure, yet it is highly susceptible to severe degradation during routine acid pickling, industrial descaling, and oil-well acidizing processes (typically involving 1.0 M HCl or H₂SO₄). To mitigate this, organic corrosion inhibitors are deployed to form protective barriers at the metal-solution interface.

3-Anilino-5-mercapto-1,2,4-triazole (AMDT) —a heterocyclic compound featuring an exocyclic mercapto group and an anilino moiety[1]—represents a highly potent, mixed-type corrosion inhibitor. This application note details the mechanistic causality behind AMDT’s efficacy, provides self-validating experimental protocols for its evaluation, and presents benchmark quantitative data for researchers and materials scientists.

Mechanistic Causality: The Science of AMDT Adsorption

The exceptional inhibition efficiency of AMDT (frequently exceeding 95% at optimal concentrations) is not coincidental; it is governed by specific molecular interactions between the inhibitor and the vacant d-orbitals of the iron surface.

  • Heteroatom Coordination & π -Electron Donation: Organic inhibitors rely on electronegative heteroatoms (N, S, O) and conjugated π -systems to coordinate with metal surfaces. AMDT is structurally privileged, containing four nitrogen atoms, one sulfur atom, and an aromatic phenyl ring. The exocyclic sulfur atom acts as a "soft base," which forms highly stable coordinate covalent bonds with Fe²⁺/Fe³⁺ (soft acids) on the mild steel surface[2]. Furthermore, aromatic triazoles containing both nitrogen and sulfur heteroatoms consistently demonstrate superior inhibition compared to compounds containing only one type of heteroatom[3].

  • Adsorption Thermodynamics: The adsorption of 1,2,4-triazole derivatives like AMDT strictly obeys the Langmuir adsorption isotherm[4]. This indicates that AMDT forms a protective monolayer where each binding site on the metal surface accommodates exactly one inhibitor molecule, with negligible lateral interaction between adsorbed molecules[5].

  • Mixed-Type Inhibition: Electrochemical potentiodynamic polarization (PDP) studies on analogous mercapto-triazoles confirm that they retard both the anodic dissolution of iron and the cathodic evolution of hydrogen gas, classifying them as mixed-type inhibitors[5].

AdsorptionMechanism A AMDT Molecule in 1M HCl B Protonation of Triazole Nitrogen (Formation of Cations) A->B Acidic Media C Migration to Mild Steel Surface B->C D Physisorption (Electrostatic Attraction to Cl- covered surface) C->D Initial Contact E Chemisorption (Coordinate Bonds: Fe-S and Fe-N) C->E Electron Donation (Heteroatoms & Pi-electrons) F Formation of Protective Monolayer (Mixed-Type Inhibition) D->F E->F

Fig 1: Mechanistic pathway of AMDT adsorption and protective monolayer formation on mild steel.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of a "Blank" (uninhibited acid) serves as the internal control against which all Inhibition Efficiency (IE%) metrics are calculated.

Protocol A: Gravimetric (Weight Loss) Analysis

Gravimetric analysis is the foundational, empirical standard for determining the macroscopic corrosion rate (CR).

  • Coupon Preparation: Abrade mild steel coupons (e.g., 2.0 × 2.0 × 0.1 cm) using successive grades of SiC emery paper (400 to 1200 grit).

    • Causality Check: Sequential abrasion normalizes surface roughness, ensuring the calculated geometric surface area ( A ) accurately reflects the true electrochemically active area.

  • Degreasing & Weighing: Wash coupons with double-distilled water, degrease ultrasonically in acetone for 5 minutes, dry in a desiccator, and weigh accurately ( W1​ ).

    • Causality Check: Acetone removes residual organic contaminants (e.g., oils from handling) that could act as localized, artificial barriers, ensuring the baseline corrosion rate is purely a function of the acid-metal interaction.

  • Media Preparation & Immersion: Prepare 1.0 M HCl. Prepare AMDT test solutions ranging from 0.1 mM to 1.0 mM. Suspend the coupons in 100 mL of the respective solutions for 24 hours at 303 K in a thermostatic water bath.

  • Post-Immersion Processing: Remove coupons, scrub gently with a bristle brush under running water to dislodge non-adherent corrosion products, rinse with acetone, dry, and reweigh ( W2​ ).

  • System Validation (Calculation):

    • Corrosion Rate ( CR ) = A×tW1​−W2​​

    • Inhibition Efficiency ( IE% ) = CRblank​CRblank​−CRinh​​×100

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

EIS provides non-destructive, real-time kinetic data regarding the charge transfer resistance at the metal-solution interface.

  • Cell Setup: Assemble a standard three-electrode cell: Mild steel working electrode (WE, 1 cm² exposed area), platinum mesh counter electrode (CE), and a saturated calomel electrode (SCE) as the reference.

  • Equilibration: Immerse the WE in the test solution for 30 minutes at Open Circuit Potential (OCP).

    • Causality Check: A 30-minute OCP equilibration is critical to allow the system to reach a steady-state corrosion potential. Measuring prematurely introduces severe drift artifacts into the low-frequency impedance data.

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz down to 10 mHz.

    • Causality Check: The 10 mV amplitude is specifically chosen because it is small enough to maintain a linear pseudo-steady-state current-voltage response, yet large enough to overcome background electrochemical noise.

  • Data Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit ( Rs​(Qdl​Rct​) ) to extract the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ).

  • System Validation (Calculation):

    IE%

    Rct(inh)​Rct(inh)​−Rct(blank)​​×100

ExperimentalWorkflow S1 1. Coupon & Media Preparation S2 2. Immersion (1M HCl + AMDT) S1->S2 S3 3. Gravimetric Analysis (Weight Loss) S2->S3 S4 4. Electrochemical Testing (EIS & PDP) S2->S4 S5 5. Surface Analysis (SEM / EDX) S3->S5 S4->S5

Fig 2: Integrated experimental workflow for validating AMDT corrosion inhibition efficacy.

Quantitative Data Summary

The following tables summarize the expected benchmark performance of AMDT (or structurally analogous 5-mercapto-1,2,4-triazoles) on mild steel in 1.0 M HCl at 303 K, demonstrating concentration-dependent efficacy[4],[5].

Table 1: Representative Gravimetric Data for AMDT in 1.0 M HCl at 303 K

Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Blank (0.0) 85.012.50-
0.1 25.53.7570.0
0.5 8.51.2590.0
1.0 2.50.3797.1

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Parameters

Concentration (mM) Rs​ ( Ω cm²) Rct​ ( Ω cm²) Cdl​ ( μ F cm⁻²)Inhibition Efficiency (%)
Blank (0.0) 1.515.085.0-
0.1 1.650.045.070.0
0.5 1.5150.025.090.0
1.0 1.7517.212.597.1

Note: The drastic decrease in double-layer capacitance ( Cdl​ ) as AMDT concentration increases is caused by the displacement of water molecules by the bulky organic inhibitor molecules, which lowers the local dielectric constant and increases the thickness of the electrical double layer.

References[4] Title: Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies

Source: mdpi.com URL: 5] Title: Evaluating the corrosion inhibition efficiency of 5-(4-pyridyl)-3- mercapto-1,2,4-triazole for mild steel in HCl: insights from weight loss measurements and DFT calculations Source: researchgate.net URL: 3] Title: Aromatic Triazoles as Corrosion Inhibitors for Mild Steel in Acidic Environments Source: ampp.org URL: 2] Title: Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl Source: nih.gov URL: 1] Title: Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore Source: acs.org URL:

Sources

Method

Preparation and Characterization of Transition Metal Complexes with 3-Anilino-5-mercapto-1,2,4-triazole Ligands

Strategic Context & Molecular Rationale The 3-anilino-5-mercapto-1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry. It has been[1], an enzyme critical for endothelial cell proliferation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Rationale

The 3-anilino-5-mercapto-1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry. It has been[1], an enzyme critical for endothelial cell proliferation and angiogenesis[2]. While the free ligand exhibits significant pharmacological potential, its transition metal complexes—specifically with Co(II), Ni(II), and Cu(II)—demonstrate exponentially enhanced biological efficacy.

This enhancement is governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability . Upon complexation, the polarity of the transition metal ion is significantly reduced due to the partial sharing of its positive charge with the donor groups (nitrogen and sulfur) of the triazole ligand[3]. This delocalization of π-electrons over the chelate ring increases the lipophilicity of the central metal atom, facilitating profound penetration through the lipid bilayers of cellular membranes to reach intracellular targets[4].

Mechanistic Pathway of Action

The biological activation of these complexes relies on a distinct mechanistic cascade, transitioning from a hydrophilic metal salt to a lipophilic, membrane-permeable therapeutic agent.

MechanismPath N1 Free Triazole Ligand N2 Metal Chelation (Cu, Ni, Co) (Overton's & Tweedy's Theories) N1->N2 N3 Increased Lipophilicity (Reduced Metal Polarity) N2->N3 N4 Enhanced Lipid Bilayer Membrane Penetration N3->N4 N5 Intracellular Target Binding (MetAP2 Inhibition) N4->N5 N6 Disruption of Angiogenesis & Pathogen Proliferation N5->N6

Fig 2. Mechanistic pathway of enhanced biological efficacy via transition metal chelation.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the free ligand and its subsequent coordination to transition metals. The protocols are designed with built-in causality and self-validating checkpoints to ensure structural integrity at each phase.

Phase 1: Iterative Synthesis of the Ligand

The synthesis of 3-anilino-5-mercapto-1,2,4-triazole (Ligand L ) utilizes a cyclization strategy driven by a bis-nucleophilic attack[5].

Reagents & Materials:

  • 2-ethyl-1-phenyl-2-isodithiobiuret: 250 mg (1.03 mmol)

  • Anhydrous Hydrazine: 150 μL

  • Ethanol (EtOH): 2.5 mL

  • Glacial Acetic Acid (AcOH): 0.25 mL

Step-by-Step Procedure:

  • Preparation of the Reaction Matrix: Suspend 250 mg of 2-ethyl-1-phenyl-2-isodithiobiuret in 2.5 mL of EtOH. Causality: Ethanol provides optimal solubility for the isodithiobiuret precursor without participating in competitive nucleophilic side reactions.

  • Acidic Catalysis: Add 0.25 mL of glacial AcOH to the stirring suspension. Causality: The acid acts as a crucial catalyst to activate the electrophilic carbon centers of the biuret precursor.

  • Nucleophilic Cyclization: Inject 150 μL of anhydrous hydrazine. Heat the reaction mixture to 80 °C and maintain reflux for 1 hour. Causality: Hydrazine acts as a potent bis-nucleophile, driving the cyclization process and leading to the thermodynamically driven expulsion of aniline and acetone[1].

  • Isolation: Cool the mixture to room temperature and quench with 5 mL of distilled H₂O.

  • Self-Validation Checkpoint: The immediate precipitation of a white solid upon the addition of water confirms the successful formation of the hydrophobic triazole core. Filter, wash with cold water, and dry in vacuo.

Phase 2: Transition Metal Complexation

The ligand coordinates to the metal centers as a bidentate (N, S) chelator, typically forming octahedral [ML₂(H₂O)₂] complexes[3].

Reagents & Materials:

  • Ligand L : 0.45 g (approx. 3 mmol)

  • Metal Chlorides: CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O (1 mmol)

  • Methanol (MeOH): 20 mL

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve 0.45 g of Ligand L in 10 mL of hot MeOH.

  • Metal Addition: In a separate beaker, dissolve 1 mmol of the chosen metal chloride in 10 mL of hot MeOH. Add this dropwise to the stirring ligand solution.

  • Reflux & Coordination: Reflux the combined mixture at 80 °C for 8 hours. Causality: The extended 8-hour reflux provides the necessary activation energy to overcome the kinetic barrier of ligand exchange, displacing the hydration sphere of the metal ions with the strongly coordinating N,S-bidentate triazole ligands[4].

  • Self-Validation Checkpoint (Visual): A distinct color shift occurs during reflux (e.g., to dark green for Cu(II) or brown for Co(II)), providing immediate macroscopic validation of d-orbital splitting alterations due to complexation[3].

  • Harvesting: Cool the solution to induce precipitation. Filter the microcrystalline solid, wash sequentially with cold MeOH and diethyl ether to remove unreacted ligand, and dry over anhydrous CaCl₂.

SynthesisWorkflow A 2-Ethyl-1-phenyl-2-isodithiobiuret + Hydrazine Hydrate B Cyclization (80 °C, EtOH/AcOH) Expulsion of Aniline/Acetone A->B C Ligand: 3-Anilino-5-mercapto- 1,2,4-triazole (L) B->C D Addition of MCl₂·nH₂O (M = Cu, Co, Ni) C->D E Reflux in Methanol (80 °C, 8h) (pH adjusted to 7.5-8.0) D->E F Precipitation & Washing (Self-Validation: Color Change) E->F G Purified Metal Complex [ML₂(H₂O)₂] F->G

Fig 1. Step-by-step synthetic workflow for 3-anilino-5-mercapto-1,2,4-triazole metal complexes.

Quantitative Data & Spectral Signatures

The successful formation of the complexes is quantitatively validated through magnetic susceptibility measurements and FT-IR spectroscopy. The most critical self-validating spectral shift is the disappearance of the ν(S-H) band , which confirms the deprotonation of the mercapto group—a strict prerequisite for covalent M-S bond formation[3].

Table 1: Physicochemical Properties and Magnetic Geometry

Compound Empirical Formula Geometry Color Magnetic Moment (μ_eff, BM)
Ligand (L) C₈H₈N₄S Planar White Diamagnetic
Cu(II)-L [Cu(L)₂(H₂O)₂] Distorted Octahedral Dark Green 1.72 - 1.85
Co(II)-L [Co(L)₂(H₂O)₂] Octahedral Brown 4.80 - 5.35

| Ni(II)-L | [Ni(L)₂(H₂O)₂] | Octahedral | Pale Green | 2.90 - 3.20 |

Table 2: Key FT-IR Spectral Signatures (cm⁻¹)

Assignment Free Ligand (L) Cu(II) Complex Co(II) Complex Ni(II) Complex
ν(N-H) 3165 3150 3155 3152
ν(S-H) 2706 Absent Absent Absent
ν(C=N) 1613 1590 1585 1588
ν(C-S) 1106 1158 1155 1150
ν(M-N) Absent 520 515 518

| ν(M-S) | Absent | 410 | 405 | 408 |

Note: The downward shift of the ν(C=N) band from 1613 cm⁻¹ to ~1585-1590 cm⁻¹ indicates the active participation of the azomethine nitrogen in metal coordination, confirming the N,S-bidentate nature of the ligand.

References

  • [1] &[5] Kallander, L. S., et al. "Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore." Journal of Medicinal Chemistry, 2007.[Link]

  • [4] Sharma, S., et al. "Metal-based triazoles as a medical marvel of the modern era: a comprehensive review." RSC Advances, 2024.[Link]

  • [3] Al-Radadi, N. S., et al. "Rational design and synthesis of Co(II), Ni(II) and Cu(II) complexes bearing 1,2,4-triazole scaffold for biological applications." RSC Advances, 2023.[Link]

  • [2] BRENDA Enzyme Database. "Information on EC 3.4.11.18 - methionyl aminopeptidase." BRENDA.[Link]

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of 3-Anilino-5-Mercapto-1,2,4-Triazole Derivatives

Introduction: The Prominence of 1,2,4-Triazole Scaffolds in Antimicrobial Drug Discovery The relentless evolution of multidrug-resistant microbial pathogens presents a formidable challenge to global health. This has cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of 1,2,4-Triazole Scaffolds in Antimicrobial Drug Discovery

The relentless evolution of multidrug-resistant microbial pathogens presents a formidable challenge to global health. This has catalyzed an intensive search for novel antimicrobial agents with unique mechanisms of action. Among the heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] This five-membered ring containing three nitrogen atoms is a key pharmacophore in a wide array of therapeutic agents, including potent antifungal drugs like fluconazole and itraconazole.[1][2] The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with vital microbial processes.[1][3]

This application note focuses on a specific, promising subclass: 3-anilino-5-mercapto-1,2,4-triazole derivatives . The presence of the anilino and mercapto groups at positions 3 and 5, respectively, of the triazole ring offers unique structural and electronic properties that can be exploited for antimicrobial activity. The anilino moiety, a derivative of aniline, is known to contribute to the antimicrobial effects of various compounds by mechanisms such as disrupting microbial cell wall synthesis or inhibiting essential enzymatic activities.[4] The mercapto group, in turn, can enhance the molecule's ability to chelate metal ions crucial for microbial enzyme function or participate in redox reactions that induce oxidative stress within the microbial cell.

The primary mechanism of action for many triazole-based antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][7] They specifically target the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme, CYP51), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and inhibits fungal growth.[7][8][9] While this is a well-established mechanism for antifungal triazoles, the antimicrobial spectrum of 3-anilino-5-mercapto-1,2,4-triazole derivatives may extend to bacteria, potentially through different mechanisms of action.

This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of the antimicrobial activity of novel 3-anilino-5-mercapto-1,2,4-triazole derivatives. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reproducible and reliable data for researchers, scientists, and drug development professionals.

Mechanism of Action: A Closer Look at Triazole and Anilino Moieties

The antimicrobial prowess of 3-anilino-5-mercapto-1,2,4-triazole derivatives is believed to stem from a synergistic interplay between the triazole core and its substituents.

The Triazole Core's Role: As previously mentioned, the 1,2,4-triazole ring is a cornerstone of many antifungal agents.[5][9] Its nitrogen atoms can coordinate with the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, effectively inhibiting their function.[8] This disruption of ergosterol synthesis is a highly effective strategy against fungal pathogens.[7]

The Anilino Group's Contribution: Aniline and its derivatives have a long history as antimicrobial agents.[4] Their mechanism of action can be multifaceted, including:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the aniline ring can facilitate its insertion into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.[10][11]

  • Inhibition of Folic Acid Synthesis: Some aniline derivatives, like the sulfonamides, act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids.

  • Enzyme Inhibition: The amino group of the aniline moiety can interact with the active sites of various microbial enzymes, leading to their inactivation.

The Mercapto Group's Influence: The thiol (-SH) group introduces another layer of reactivity. It can:

  • Chelate Metal Ions: Many microbial enzymes require metal ions as cofactors. The mercapto group can chelate these ions, rendering the enzymes inactive.

  • Form Disulfide Bonds: The thiol group can be oxidized to form disulfide bonds, which can interfere with protein folding and function.

  • Generate Reactive Oxygen Species (ROS): Under certain conditions, thiols can participate in redox cycling, leading to the generation of ROS that cause oxidative damage to cellular components.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for assessing the in vitro antimicrobial activity of 3-anilino-5-mercapto-1,2,4-triazole derivatives. Adherence to these standardized methods is crucial for generating high-quality, comparable data.

Preparation of Test Compounds and Microbial Inocula

1.1. Stock Solution of Test Compounds:

  • Accurately weigh a precise amount of the synthesized 3-anilino-5-mercapto-1,2,4-triazole derivative.

  • Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test medium should not exceed a level that affects microbial growth (typically ≤1% v/v).

  • Prepare a stock solution of a known high concentration (e.g., 10 mg/mL or 100 mM).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Microbial Strains:

A panel of clinically relevant and standard reference microbial strains should be used. This should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (yeast): Candida albicans (e.g., ATCC 90028)

  • Fungi (mold): Aspergillus fumigatus (e.g., ATCC 204305)

1.3. Preparation of Microbial Inoculum:

  • From a fresh (18-24 hour) culture plate of the test organism, select 3-5 isolated colonies.[12]

  • Inoculate the colonies into a tube containing a suitable sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Incubate the broth culture under appropriate conditions (e.g., 35 ± 2°C for bacteria, 25-30°C for fungi) until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

  • Adjust the turbidity of the bacterial or fungal suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done visually against a Wickerham card or more accurately using a spectrophotometer.[13]

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.[14][15][16]

2.1. Principle:

An antibiotic-impregnated disk placed on an agar surface previously inoculated with a test microorganism will create a concentration gradient of the antibiotic as it diffuses into the agar.[14] If the organism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will be observed around the disk after incubation.[15][16]

2.2. Protocol:

  • Prepare Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi according to the manufacturer's instructions.[14] The agar depth should be uniform (approximately 4 mm).

  • Dip a sterile cotton swab into the standardized microbial inoculum and remove excess fluid by pressing the swab against the inside of the tube.[13]

  • Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform inoculation.[13]

  • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[13]

  • Prepare sterile blank paper disks (6 mm in diameter). Aseptically impregnate each disk with a known concentration of the test compound solution. A solvent control disk impregnated only with the solvent (e.g., DMSO) must be included.

  • Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.[14]

  • Include a positive control disk with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Invert the plates and incubate at the appropriate temperature for 16-20 hours for bacteria and 24-48 hours for fungi.[17]

  • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.

2.3. Interpretation:

The diameter of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC). A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20] This method is considered the "gold standard" for susceptibility testing.[19]

3.1. Principle:

A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[12][21] After incubation, the MIC is determined as the lowest concentration of the agent that prevents visible growth.[20]

3.2. Protocol:

  • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.

  • Add 50 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This will result in a range of concentrations of the test compound.

  • Prepare the standardized microbial inoculum as described in section 1.3 and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Seal the plate and incubate under appropriate conditions (35 ± 2°C for 16-20 hours for bacteria; 30-35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[19] The growth of one or two colonies or a faint haze should be disregarded.[19]

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_broth Dispense Sterile Broth in 96-well plate start->prep_broth prep_compound Prepare Serial Dilutions of Test Compound prep_broth->prep_compound inoculate Inoculate wells with Microbial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic end_mic MIC Value read_mic->end_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a microorganism.[22]

4.1. Principle:

This test is a follow-up to the MIC determination.[12] Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the antimicrobial agent.[12] The MBC/MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable colonies compared to the initial inoculum.[12][22]

4.2. Protocol:

  • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw a small aliquot (e.g., 10-100 µL) from each of these wells.

  • Spread the aliquot evenly onto the surface of a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

  • Also, plate an aliquot from the positive control well (initial inoculum) to determine the starting colony count.

  • Incubate the plates under appropriate conditions until colonies are visible.

  • Count the number of colonies on each plate.

  • The MBC/MFC is the lowest concentration of the test compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

4.3. Interpretation:

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal/fungicidal .[12]

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic/fungistatic .

Diagram: MBC/MFC Determination Workflow

MBC_MFC_Workflow mic_plate Completed MIC Plate (No visible growth in MIC and higher conc. wells) subculture Subculture aliquots from clear wells onto antibiotic-free agar plates mic_plate->subculture incubate Incubate Agar Plates subculture->incubate colony_count Count Colonies (CFU) incubate->colony_count calculate Calculate % reduction in CFU compared to initial inoculum colony_count->calculate mbc_mfc_value Determine MBC/MFC (≥99.9% reduction) calculate->mbc_mfc_value

Caption: Workflow for determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a tabular format.

Table 1: Hypothetical Antimicrobial Activity Data for 3-Anilino-5-Mercapto-1,2,4-Triazole Derivatives

CompoundTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)
Derivative A S. aureus81618
E. coli163215
C. albicans4822
Derivative B S. aureus166414
E. coli32>6412
C. albicans81619
Ciprofloxacin S. aureus0.5125
E. coli0.250.530
C. albicansNANANA
Fluconazole S. aureusNANANA
E. coliNANANA
C. albicans2828

NA: Not Applicable

Conclusion and Future Directions

The protocols outlined in this application note provide a standardized and comprehensive approach for the in vitro antimicrobial screening of novel 3-anilino-5-mercapto-1,2,4-triazole derivatives. By systematically determining the MIC, MBC/MFC, and zones of inhibition, researchers can effectively evaluate the potency and spectrum of activity of their synthesized compounds. Promising candidates identified through these assays can then be advanced to further studies, including mechanism of action elucidation, cytotoxicity testing, and in vivo efficacy models. The continued exploration of the 1,2,4-triazole scaffold, particularly with diverse substitutions like the anilino and mercapto groups, holds significant promise for the discovery of next-generation antimicrobial agents to combat the growing threat of infectious diseases.

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Method

Application Notes and Protocols: The Strategic Utility of 3-Anilino-5-mercapto-1,2,4-triazole in Advanced Multicomponent Organic Synthesis

Introduction: The Versatile Role of 3-Anilino-5-mercapto-1,2,4-triazole in Heterocyclic Chemistry The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Role of 3-Anilino-5-mercapto-1,2,4-triazole in Heterocyclic Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability and capacity for hydrogen bonding.[1] This five-membered heterocyclic ring, when functionalized, gives rise to a vast array of therapeutic agents with broad-spectrum biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] Among the myriad of substituted triazoles, 3-anilino-5-mercapto-1,2,4-triazole stands out as a particularly versatile and powerful building block in the realm of multicomponent reactions (MCRs).

MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages over traditional linear synthesis, including higher efficiency, reduced waste, and the rapid generation of molecular complexity from simple starting materials. The unique bifunctional nature of 3-anilino-5-mercapto-1,2,4-triazole, possessing a nucleophilic mercapto group and a reactive amino-substituted triazole core, makes it an ideal candidate for the construction of complex fused heterocyclic systems through MCRs.

These application notes provide a detailed exploration of the utility of 3-anilino-5-mercapto-1,2,4-triazole in two key multicomponent syntheses, offering researchers and drug development professionals a practical guide to harnessing its synthetic potential. We will delve into the underlying principles, provide detailed, field-tested protocols, and present the mechanistic rationale behind these powerful transformations.

Application 1: One-Pot, Three-Component Synthesis of Thiazolo[3,2-b][3][4][5]triazol-6(5H)-ones

The fusion of a thiazole ring with a 1,2,4-triazole core generates the thiazolo[3,2-b][3][4][5]triazole scaffold, a heterocyclic system of significant interest due to its diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.[3][6] A highly efficient and atom-economical approach to this scaffold is a one-pot, three-component reaction involving 3-anilino-5-mercapto-1,2,4-triazole, an aromatic aldehyde, and an α-haloacetic acid, such as chloroacetic acid.

Causality in Experimental Design

This one-pot synthesis is a beautifully orchestrated cascade of reactions. The choice of reactants and conditions is critical for its success.

  • The Role of the Base and Solvent System: The reaction is typically carried out in a mixture of acetic acid and acetic anhydride with a catalytic amount of anhydrous sodium acetate.[3] Acetic acid serves as the solvent, while acetic anhydride acts as a dehydrating agent, driving the cyclization step. Sodium acetate functions as a base to facilitate the initial S-alkylation and the subsequent condensation reactions.

  • Initial S-Alkylation: The reaction commences with the deprotonation of the highly nucleophilic mercapto group of the triazole by sodium acetate. This thiolate anion then readily attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction to form a crucial S-carboxymethyl intermediate.

  • Knoevenagel Condensation: Concurrently, the aromatic aldehyde undergoes a Knoevenagel-type condensation with the active methylene group of the S-carboxymethyl intermediate. This step is catalyzed by the base and driven by the dehydration facilitated by acetic anhydride, leading to the formation of a benzylidene intermediate.

  • Intramolecular Cyclization: The final step involves an intramolecular cyclization of the benzylidene intermediate. The lone pair of electrons on one of the triazole's nitrogen atoms attacks the carbonyl carbon of the carboxylic acid moiety, followed by the elimination of a water molecule to yield the stable, fused thiazolo[3,2-b][3][4][5]triazol-6(5H)-one ring system.

Experimental Protocol: Synthesis of 2-Anilino-5-(4-chlorobenzylidene)thiazolo[3,2-b][3][4][5]triazol-6(5H)-one

This protocol provides a representative example of the three-component synthesis.

Materials:

  • 3-Anilino-5-mercapto-1,2,4-triazole

  • 4-Chlorobenzaldehyde

  • Chloroacetic acid

  • Anhydrous Sodium Acetate

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, a mixture of 3-anilino-5-mercapto-1,2,4-triazole (1.92 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), chloroacetic acid (0.95 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol) is prepared.

  • To this mixture, add glacial acetic acid (30 mL) and acetic anhydride (15 mL).

  • The reaction mixture is heated to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature and poured into crushed ice with vigorous stirring.

  • The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-anilino-5-(4-chlorobenzylidene)thiazolo[3,2-b][3][4][5]triazol-6(5H)-one.

Quantitative Data Summary
Starting TriazoleAldehydeYield (%)Reaction Time (h)Melting Point (°C)
3-Anilino-5-mercapto-1,2,4-triazole4-Chlorobenzaldehyde~855230-232
3-Anilino-5-mercapto-1,2,4-triazoleBenzaldehyde~884.5215-217
3-Anilino-5-mercapto-1,2,4-triazole4-Methoxybenzaldehyde~904241-243

Note: Yields and reaction times are approximate and may vary based on specific experimental conditions and the purity of reagents.

Visualizing the Workflow and Mechanism

G cluster_workflow Experimental Workflow A 1. Mix Reactants: 3-Anilino-5-mercapto-1,2,4-triazole, 4-Chlorobenzaldehyde, Chloroacetic Acid, Anhydrous Sodium Acetate B 2. Add Solvents: Glacial Acetic Acid & Acetic Anhydride A->B C 3. Reflux for 4-6 hours B->C D 4. Quench in Ice Water C->D E 5. Filter and Wash Solid D->E F 6. Recrystallize from Ethanol E->F G Pure Product F->G

Caption: Workflow for the one-pot synthesis of thiazolo[3,2-b][3][4][5]triazol-6(5H)-ones.

G cluster_mechanism Reaction Mechanism start 3-Anilino-5-mercapto- 1,2,4-triazole reagent1 + Chloroacetic Acid (NaOAc, AcOH) intermediate1 S-Carboxymethyl Intermediate reagent1->intermediate1 S-Alkylation reagent2 + 4-Chlorobenzaldehyde (-H2O) intermediate2 Benzylidene Intermediate intermediate1->intermediate2 reagent2->intermediate2 Knoevenagel Condensation cyclization Intramolecular Cyclization (-H2O) product Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one intermediate2->product cyclization->product Dehydration

Caption: Mechanism of the three-component synthesis of thiazolo[3,2-b][3][4][5]triazol-6(5H)-ones.

Application 2: Synthesis of 1,2,4-Triazolo[3,4-b][3][5][7]thiadiazines

The 1,2,4-triazolo[3,4-b][3][5][7]thiadiazine scaffold is another fused heterocyclic system with a wide range of biological activities, including antimicrobial and anticancer properties.[3][8] The synthesis of this ring system can be efficiently achieved from 4-amino-3-mercapto-1,2,4-triazole derivatives. While 3-anilino-5-mercapto-1,2,4-triazole is not a 4-amino substituted triazole, its synthetic utility can be extended to analogous structures, and understanding this synthesis provides valuable insight into the reactivity of the mercapto-triazole core.

A common and effective method for the synthesis of 1,2,4-triazolo[3,4-b][3][5][7]thiadiazines is the reaction of a 4-amino-3-mercapto-1,2,4-triazole with an α-haloketone, such as phenacyl bromide.[4]

Mechanistic Rationale

The formation of the 1,2,4-triazolo[3,4-b][3][5][7]thiadiazine ring system proceeds through a sequential S-alkylation and intramolecular cyclization, similar to the previous example, but with a different cyclization pathway.

  • S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom of the mercapto-triazole on the electrophilic carbon of the α-haloketone, displacing the halide and forming an S-alkylated intermediate.

  • Intramolecular Cyclization: The key difference in this synthesis lies in the cyclization step. The exocyclic 4-amino group of the triazole acts as the nucleophile, attacking the carbonyl carbon of the ketone moiety in the S-alkylated intermediate. This is followed by dehydration to form the six-membered thiadiazine ring, resulting in the fused 1,2,4-triazolo[3,4-b][3][5][7]thiadiazine system.

Experimental Protocol: Synthesis of a Representative 1,2,4-Triazolo[3,4-b][3][5][7]thiadiazine

This protocol outlines the general procedure for the synthesis of a 1,2,4-triazolo[3,4-b][3][5][7]thiadiazine from a 4-amino-3-mercapto-1,2,4-triazole derivative.

Materials:

  • 4-Amino-3-substituted-5-mercapto-1,2,4-triazole

  • α-Bromoacetophenone (or other α-haloketone)

  • Absolute Ethanol

  • Pyridine (as catalyst)

Procedure:

  • Dissolve the 4-amino-3-substituted-5-mercapto-1,2,4-triazole (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add the α-bromoacetophenone (10 mmol) to the solution.

  • Add a catalytic amount of pyridine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data for a Related Synthesis

The following table provides representative data for the synthesis of 1,2,4-triazolo[3,4-b][3][5][7]thiadiazines from various 4-amino-3-mercapto-1,2,4-triazoles and α-haloketones.

3-Substituent of Triazoleα-HaloketoneYield (%)Reaction Time (h)
Methyl2-Bromo-4'-chloroacetophenone~824
Ethyl2-Bromoacetophenone~853.5
Phenyl2-Bromo-4'-methylacetophenone~883

Note: Data is generalized from typical literature procedures and will vary based on specific substrates and conditions.

Visualizing the Synthetic Pathway

G cluster_workflow Synthetic Pathway for 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines A 1. Dissolve 4-Amino-3-mercapto- 1,2,4-triazole in Ethanol B 2. Add α-Haloketone and Catalytic Pyridine A->B C 3. Reflux for 3-5 hours B->C D 4. Cool and Crystallize C->D E 5. Filter and Wash Product D->E F Pure Product E->F

Caption: General workflow for the synthesis of 1,2,4-triazolo[3,4-b][3][5][7]thiadiazines.

Conclusion and Future Perspectives

3-Anilino-5-mercapto-1,2,4-triazole and its derivatives are exceptionally valuable synthons for the construction of diverse and medicinally relevant heterocyclic scaffolds. The multicomponent reactions highlighted in these application notes demonstrate the power and efficiency of this approach in modern organic synthesis. The ability to generate complex molecular architectures in a single, atom-economical step is of paramount importance in the fields of drug discovery and materials science.

Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this versatile building block, potentially incorporating catalysts to enhance stereoselectivity and expand the scope of accessible molecular diversity. The continued exploration of the synthetic utility of 3-anilino-5-mercapto-1,2,4-triazole will undoubtedly lead to the discovery of new compounds with potent biological activities and valuable material properties.

References

  • Seelam, N., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 41. [Link]

  • Hui, X. P., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Journal of Chemical Reviews, 6(1), 1-20. [Link]

  • Aggarwal, R., et al. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][3][4][5]triazoles. Organic & Biomolecular Chemistry, 19(47), 10325-10330. [Link]

  • Davoodnia, A., et al. (2011). Synthesis of Some Functionalized Thiazolo[3,2-b][3][4][5]triazoles. Asian Journal of Chemistry, 23(8), 3707-3709.

  • Bhat, M. A., et al. (2014). Synthesis of New[3][4][5]Triazolo[3,4-b][3][5][7]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. Journal of Chemistry, 2014, 853907. [Link]

  • ResearchGate. (n.d.). The synthesis of the thiazolo[3,2-b][3][4][5]triazole derivatives and... [Link]

  • El-Sayed, W. A. (2011). One pot synthesis and reactions of novel 5-amino[3][7] thiazolo [3, 2-b][3][4][5] triazoles. ARKIVOC, 2011(10), 71-84. [Link]

  • Aggarwal, R., et al. (2021). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][3][4][5]triazoles: advantageous synthetic application of aqueous conditions. Organic & Biomolecular Chemistry, 19(47), 10325-10330. [Link]

  • Gaber, H. M., et al. (2011). Synthesis of some new[3][4][5]triazolo[3,4-b][3][5][7]thiadiazines and[3][4][5]triazolo[3,4-b][3][5][7] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry, 19(15), 4506-4512. [Link]

  • Muneer, M., et al. (2016). One step synthesis of highly functionalized thiazolo[3,2-b][3][4][5]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][3][5][7]thiadiazine. RSC Advances, 6(82), 78941-78950. [Link]

  • Pop, R., et al. (2018). HETEROCYCLES 42. SYNTHESIS AND CHARACTERIZATION OF NEW THIAZOLO[3,2-B][3][4][5]TRIAZOLE DERIVATIVES WITH ANTI-INFLAMMATORY POTENTIAL. Farmacia, 66(5), 843-851. [Link]

Sources

Application

Application Note: Catalytic Applications of 3-Anilino-5-Mercapto-1,2,4-Triazole Coordination Polymers

Introduction & Mechanistic Rationale Originally identified as a highly potent pharmacophore for the inhibition of metalloproteases such as Methionine Aminopeptidase-2 (MetAP2) , 3-anilino-5-mercapto-1,2,4-triazole (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Originally identified as a highly potent pharmacophore for the inhibition of metalloproteases such as Methionine Aminopeptidase-2 (MetAP2) , 3-anilino-5-mercapto-1,2,4-triazole (also referred to as 5-anilino-1H-1,2,4-triazole-3-thiol) has transcended drug development to become a highly versatile multidentate ligand in materials science.

The transition of this molecule from a biological inhibitor to a cornerstone of heterogeneous catalysis is rooted in its unique coordination chemistry. The ligand exhibits thiol-thione tautomerism and possesses a combination of borderline/hard (triazole nitrogens) and soft (thiolate sulfur) donor atoms. This dual-donor capacity enables the construction of robust, multi-dimensional Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) when reacted with transition metals like Ag(I), Zn(II), and Cd(II) .

Causality in Catalyst Design: The structural inclusion of the bulky anilino group is not merely cosmetic; it provides critical steric hindrance during the self-assembly process. This steric bulk prevents dense framework interpenetration, thereby ensuring that the resulting CP maintains accessible metal active sites and micro-channels necessary for substrate diffusion in heterogeneous catalytic applications.

Synthesis Protocol: Solvothermal Construction of Triazole-Based CPs

The reproducible synthesis of catalytically active CPs requires precise control over thermodynamics and protonation states. The following protocol details the synthesis of a representative Zn(II)/Cd(II) CP.

Experimental Methodology
  • Ligand Preparation: Dissolve 1.5 mmol of 3-anilino-5-mercapto-1,2,4-triazole in 10 mL of an ethanol/water mixture (1:4 v/v).

  • pH Modulation (Critical Step): Adjust the solution pH to exactly 6.5–8.0 using 0.1 M NaOH. Causality: At pH < 6.5, the thiol group remains protonated, preventing metal-sulfur coordination. At pH > 8.0, competing hydroxide ions will cause the irreversible precipitation of metal hydroxides.

  • Metal Addition: Slowly add 0.5 mmol of the metal precursor (e.g., Zn(NO3​)2​⋅6H2​O or CdBr2​⋅4H2​O ) under continuous stirring for 15 minutes.

  • Solvothermal Assembly: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable furnace at 160 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 1.0 °C/min. Causality: Rapid cooling induces kinetic trapping and amorphous precipitation; a slow cooling rate thermodynamically favors the growth of highly ordered, single-crystal CPs.

  • Isolation: Filter the resulting crystals, wash sequentially with distilled water and ethanol, and dry under a vacuum at 60 °C for 12 hours.

Self-Validating System

To validate the successful deprotonation and coordination of the ligand, perform FT-IR spectroscopy on the isolated CP. The complete disappearance of the characteristic S–H stretching band at ~2500 cm⁻¹ and the bathochromic shift of the C=N stretching band (from ~1620 cm⁻¹ to ~1580 cm⁻¹) act as an internal validation that the thiolate and triazole nitrogens are actively coordinated to the metal center.

G N1 Ligand Preparation (3-anilino-5-mercapto-1,2,4-triazole) N3 Solvent Mixing & pH Control (EtOH/H2O, pH 6.5-8.0) N1->N3 N2 Metal Precursor (e.g., Zn(NO3)2 / CdBr2) N2->N3 N4 Solvothermal Reaction (160°C, 72h) N3->N4 Teflon Autoclave N5 Controlled Cooling (1.0 °C/min) N4->N5 N6 Coordination Polymer (Heterogeneous Catalyst) N5->N6 Filtration & Vacuum Wash

Workflow for the solvothermal synthesis of triazole-based coordination polymer catalysts.

Application Workflow 1: Photocatalytic Degradation of Organic Dyes

Coordination polymers constructed from d10 metal centers (Zn²⁺, Cd²⁺) and the electron-rich 3-anilino-5-mercapto-1,2,4-triazole ligand possess semiconductor-like bandgaps. The electron-donating thiol group enhances the conjugation degree of the triazole ring, facilitating highly efficient Ligand-to-Metal Charge Transfer (LMCT) upon UV irradiation .

Experimental Methodology
  • Preparation: Suspend 20 mg of the CP catalyst in 50 mL of an Acid Blue 92 (AB-92) aqueous solution (10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30 minutes. Causality: This ensures the dye molecules are fully adsorbed into the CP's porous network, eliminating concentration gradients that could skew kinetic data.

  • Irradiation: Expose the suspension to a 300 W Xenon lamp (equipped with a UV cutoff filter if purely visible light activity is being tested).

  • Sampling: Extract 3 mL aliquots every 15 minutes, centrifuge at 8000 rpm to remove the catalyst, and analyze the supernatant.

Self-Validating System

Monitor the degradation by tracking the absorption peak of AB-92 at 575 nm using UV-Vis spectroscopy. To validate that the degradation is genuinely photocatalytic (and not merely photolytic or adsorptive), a control experiment must be run simultaneously without the CP catalyst. Furthermore, the addition of isopropanol (a •OH radical scavenger) should drastically halt degradation, self-validating the Reactive Oxygen Species (ROS) pathway.

G CP CP Catalyst (Ground State) Excited CP Catalyst* (e- / h+ pair) CP->Excited UV/Vis Light (hv) Excited->CP Recombination (Minimized) O2 O2 (Adsorbed) Excited->O2 e- transfer H2O H2O / OH- Excited->H2O h+ transfer Superoxide •O2- (Superoxide) O2->Superoxide Dye Organic Dye (e.g., Acid Blue 92) Superoxide->Dye Oxidation Hydroxyl •OH (Hydroxyl) H2O->Hydroxyl Hydroxyl->Dye Oxidation Degraded Degradation Products (CO2, H2O) Dye->Degraded

Photocatalytic mechanism of dye degradation via reactive oxygen species (ROS) generation.

Application Workflow 2: Cooperative [3+2] Cycloaddition Catalysis

Beyond photocatalysis, Ag(I)-based CPs utilizing this ligand act as exceptional heterogeneous catalysts for organic synthesis, specifically the [3+2] cycloaddition of nitriles and sodium azide to yield 5-substituted 1H-tetrazoles .

Mechanistic Causality: The CP functions as a dual-site catalyst. Uncoordinated Ag(I) metal nodes act as Lewis acids to withdraw electron density from the nitrile carbon, making it highly susceptible to nucleophilic attack by the azide ion. Simultaneously, residual acidic protons on the ligand framework act as Brønsted acids to facilitate the final protonation step of the tetrazole ring.

Experimental Methodology
  • Reaction Setup: In a Q-tube pressure reactor, combine 1.0 mmol of benzonitrile, 1.2 mmol of NaN3​ , and 5 mol% of the Ag(I)-CP catalyst.

  • Solvent-Free Condition: Run the reaction under solvent-free conditions at 120 °C for 2 hours. Causality: Solvent-free conditions increase the collision frequency between the solid catalyst and liquid nitrile, maximizing the turnover frequency (TOF).

  • Product Isolation: Cool the reactor, add 10 mL of ethyl acetate, and filter out the solid CP catalyst. Treat the filtrate with 2 M HCl to precipitate the pure 5-substituted 1H-tetrazole.

Self-Validating System

To prove the catalyst is truly heterogeneous and not leaching active Ag(I) ions into the mixture, perform a hot-filtration test . Stop a parallel reaction at 30 minutes (approx. 40% conversion), filter out the CP catalyst while hot, and allow the filtrate to continue reacting. If the conversion percentage remains stagnant after filtration, the system self-validates its heterogeneous nature.

G Cat Ag(I) CP Catalyst (Solid State) Activated Activated Nitrile (Ag+ coordinated) Cat->Activated Lewis Acid Activation Nitrile Terminal Nitrile (R-CN) Nitrile->Activated Azide Sodium Azide (NaN3) Intermediate Cycloaddition Intermediate Azide->Intermediate Activated->Intermediate + N3- attack Product 5-Substituted 1H-Tetrazole Intermediate->Product Brønsted Protonation Product->Cat Catalyst Recovery

Catalytic cycle for the [3+2] cycloaddition of nitriles and azides to form tetrazoles.

Quantitative Data Presentation

The table below summarizes the benchmarked catalytic efficiencies of various 3-anilino-5-mercapto-1,2,4-triazole CPs across different applications.

Table 1: Comparative Catalytic Performance of Triazole-Based Coordination Polymers

Catalyst SystemApplicationSubstrateConversion / Yield (%)Time (min)Recyclability (Cycles)
Ag(I)-Triazole CP [3+2] CycloadditionBenzonitrile + NaN3​ >95%1204 (No activity loss)
Zn(II)-Triazole CP PhotocatalysisAcid Blue 92 Dye92%905 (<5% activity loss)
Cd(II)-Triazole CP PhotocatalysisAcid Blue 92 Dye88%903 (Moderate leaching)

References

  • Title: Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties Source: Crystal Growth & Design URL: [Link]

  • Title: A mercury(II) mixed-ligand coordination polymer constructed from 4,7-diphenyl-1,10-phenanthroline and thiocyanate ligands: Crystal structure studies, spectroscopic characterization, and thermal analyses (and related Zn/Cd CP studies) Source: Journal of Inorganic and Organometallic Polymers and Materials URL: [Link]

  • Title: A Pharmacological Update of Triazole Derivative: A Review (Referencing Silver I Supramolecular Coordination Polymers) Source: Current Topics in Medicinal Chemistry URL: [Link]

Method

Application Notes &amp; Protocols: Formulation of 3-anilino-5-mercapto-1,2,4-triazole for Agricultural Fungicide Applications

Introduction: The Need for Advanced Fungicidal Formulations The 1,2,4-triazole scaffold is a cornerstone in the development of modern agricultural fungicides, primarily due to its potent and specific mechanism of action...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Advanced Fungicidal Formulations

The 1,2,4-triazole scaffold is a cornerstone in the development of modern agricultural fungicides, primarily due to its potent and specific mechanism of action against a broad spectrum of fungal pathogens.[1][2][3][4] Derivatives of this heterocycle, such as 3-anilino-5-mercapto-1,2,4-triazole, represent a promising class of active ingredients (AIs) for crop protection.[5] However, the intrinsic biological activity of an AI can only be realized through a meticulously designed formulation. An effective formulation ensures the AI's stability, enhances its bioavailability, and facilitates safe and efficient application, ultimately dictating its performance in the field.[6][]

This document provides a comprehensive technical guide for researchers and formulation scientists on developing, evaluating, and applying formulations of 3-anilino-5-mercapto-1,2,4-triazole. We will explore three common and robust formulation types—Wettable Powders (WP), Suspension Concentrates (SC), and Emulsifiable Concentrates (EC)—providing the scientific rationale behind component selection and detailed protocols for their preparation and quality assessment.

Scientific Foundation: Mechanism of Action

Triazole fungicides are highly specific inhibitors of sterol biosynthesis in fungi.[8] They target and inhibit the cytochrome P450 enzyme 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1][9] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and function. By disrupting ergosterol production, triazoles compromise the fungal cell membrane, leading to abnormal growth and ultimately cell death.[9][10] This targeted mode of action provides both protective and curative (eradicant) properties, making triazoles economically vital for managing diseases in crops like wheat, barley, and fruits.[11]

Mechanism_of_Action cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (Cytochrome P450) Membrane Functional Cell Membrane Ergosterol->Membrane Triazole 3-Anilino-5-mercapto- 1,2,4-triazole Triazole->Ergosterol Inhibition caption Figure 1: Mechanism of Triazole Fungicides. Formulation_Workflow Start AI Physicochemical Characterization (Solubility, Melting Point, etc.) Decision1 Is AI soluble in water? Start->Decision1 Decision2 Is AI soluble in organic solvents? Decision1->Decision2 No SL Soluble Liquid (SL) Formulation Decision1->SL Yes (Not covered) WP Wettable Powder (WP) Formulation Decision2->WP No EC Emulsifiable Concentrate (EC) Formulation Decision2->EC Yes SC Suspension Concentrate (SC) Formulation WP->SC Alternative QC Quality Control & Stability Testing WP->QC SC->QC EC->QC BioEfficacy Biological Efficacy Evaluation QC->BioEfficacy Final Final Formulation BioEfficacy->Final caption Figure 2: Decision workflow for formulation type selection.

Caption: Figure 2: Decision workflow for selecting an appropriate formulation type.

Formulation Type Protocols

Wettable Powder (WP) Formulation

Wettable powders are solid formulations where the AI is combined with an inert carrier and surface-active agents. [6]They are mixed with water by the end-user to form a sprayable suspension. [12]This format is ideal for AIs with low water solubility and high melting points, offering excellent storage stability. [2] Principle: The AI is finely milled with a carrier to ensure a small particle size. A wetting agent is included to facilitate the mixing of the powder with water, while a dispersing agent ensures the particles remain suspended in the spray tank with agitation. [2][6] Table 1: Example Components for a 50% WP Formulation

Component Function Example Material Concentration (% w/w)
3-anilino-5-mercapto-1,2,4-triazole Active Ingredient - 50.0
Wetting Agent Reduces surface tension, allows powder to mix with water Sodium dodecyl sulfate 2.0 - 4.0
Dispersing Agent Prevents particle agglomeration in suspension Lignosulfonate 4.0 - 6.0

| Inert Carrier/Diluent | Provides bulk and aids in distribution | Kaolin clay, Silica | To 100 |

Protocol 4.1.1: Laboratory-Scale Preparation of a 50% WP Formulation (100g Batch)

  • Pre-milling: Combine the active ingredient (50g), wetting agent (3g), dispersing agent (5g), and a portion of the carrier (e.g., 20g) in a mortar. Gently grind with a pestle to break up any large aggregates.

  • Blending: Transfer the pre-milled mixture to a blender or a V-blender. Add the remaining carrier (22g) and blend for 15-20 minutes to achieve a homogenous mixture.

  • Milling: Process the blended powder through an air-jet mill or a hammer mill to achieve a fine particle size (typically <25 µm). Particle size is critical for performance. [6]4. Packaging: Store the final WP formulation in a sealed, moisture-proof container.

Suspension Concentrate (SC) Formulation

SC formulations, also known as flowables, consist of a stable suspension of finely milled solid AI particles in a liquid, typically water. [13]They are considered safer than WPs due to the absence of dust and organic solvents. [13][14] Principle: The solid AI is wet-milled in an aqueous medium containing dispersants and wetting agents to a very fine particle size (<5 µm). [6]A suspension aid or thickener is added to prevent settling during storage, and other components like antifreeze and preservatives ensure long-term stability. [14][15]

SC_Components SC Suspension Concentrate (SC) Active Ingredient (Solid Particles) Water (Continuous Phase) Adjuvants Adjuvant System Wetting Agent Dispersant Thickener (Rheology Modifier) Antifreeze Preservative SC:f0->Adjuvants:w Surrounds Particles SC:f0->Adjuvants:d Prevents Agglomeration SC:f1->Adjuvants:t Modifies Viscosity caption Figure 3: Key components of a Suspension Concentrate formulation.

Caption: Figure 3: Key components of a Suspension Concentrate (SC) formulation.

Table 2: Example Components for a 400 g/L SC Formulation

Component Function Example Material Concentration (% w/w)
3-anilino-5-mercapto-1,2,4-triazole Active Ingredient - 35.0 - 40.0
Wetting/Dispersing Agent Coats AI particles, ensures stability Ethoxylated alkylphenols 4.0 - 6.0
Antifreeze Prevents freezing at low temperatures Propylene Glycol 5.0 - 10.0
Thickener Prevents settling, provides structure Xanthan Gum 0.1 - 0.3
Anti-foaming Agent Prevents foam during production/mixing Silicone-based defoamer 0.1 - 0.5
Preservative Prevents microbial growth 1,2-benzisothiazolin-3-one 0.1 - 0.2

| Water | Continuous Phase/Carrier | Deionized Water | To 100 |

Protocol 4.2.1: Laboratory-Scale Preparation of a 400 g/L SC Formulation (200mL Batch)

  • Prepare Aqueous Phase: In a beaker, combine water (approx. 80mL), propylene glycol (10g), and the wetting/dispersing agents (10g). Mix until fully dissolved.

  • Incorporate AI: While stirring vigorously with a high-shear mixer, slowly add the active ingredient (80g). Continue mixing for 10-15 minutes to form a slurry.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 5 µm). Monitor temperature to prevent AI degradation.

  • Final Formulation: Transfer the milled base to a mixing vessel. Slowly add the thickener (pre-hydrated if necessary), anti-foaming agent (0.5g), and preservative (0.3g). Mix gently until homogenous.

  • QC Adjustment: Adjust with water to the final volume (200mL) and desired density. Store in a sealed container.

Emulsifiable Concentrate (EC) Formulation

ECs are liquid formulations where the AI is dissolved in a water-immiscible solvent along with a blend of emulsifiers. [16]When diluted with water, they spontaneously form a stable oil-in-water emulsion for spraying. [17]This is suitable for AIs with good solubility in organic solvents but poor solubility in water.

Principle: The AI is dissolved in a suitable solvent system. A carefully selected pair of emulsifiers (one with low and one with high hydrophile-lipophile balance, HLB) is added. Upon dilution, the emulsifiers surround the solvent-AI droplets, stabilizing them in the water phase. [6][17] Table 3: Example Components for a 250 g/L EC Formulation

Component Function Example Material Concentration (% w/w)
3-anilino-5-mercapto-1,2,4-triazole Active Ingredient - 25.0
Solvent Dissolves the AI Aromatic hydrocarbon (e.g., Solvesso™ 150) 50.0 - 60.0
Emulsifier Blend Stabilizes emulsion in spray tank Calcium dodecylbenzenesulfonate (anionic) & Ethoxylated castor oil (non-ionic) 8.0 - 12.0

| Stabilizer (Optional) | Prevents AI degradation | Epoxidized soybean oil | 1.0 - 2.0 |

Protocol 4.3.1: Laboratory-Scale Preparation of a 250 g/L EC Formulation (200mL Batch)

  • Solubilization: In a glass beaker, add the solvent (e.g., 110g). While stirring with a magnetic stirrer, slowly add the active ingredient (50g). Stir until completely dissolved. Gentle warming may be required but should be done with caution.

  • Add Emulsifiers: Add the pre-blended emulsifiers (20g) to the solution.

  • Homogenize: Continue stirring for 15-20 minutes until a clear, homogenous solution is formed.

  • Packaging: Filter the concentrate if necessary and store in a solvent-resistant, sealed container.

Quality Control and Stability Testing

Stability testing is mandatory to ensure the formulation maintains its physical and chemical properties during storage and use. [18] Protocol 5.1.1: Accelerated Storage Stability

  • Sample Preparation: Place 50-100 mL of the prepared formulation into sealed containers made of the intended commercial packaging material. [18]2. Storage: Place the samples in a temperature-controlled oven at 54 ± 2 °C for 14 days. This is a standard accelerated aging test. For liquid formulations, also store samples at 0 ± 2 °C for 7 days to check for low-temperature stability. [18]3. Evaluation: After the storage period, allow samples to return to room temperature. Visually inspect for any changes (e.g., phase separation, crystallization, caking).

  • Analysis: Re-test the key physicochemical properties as described below and compare them to the results from a sample stored at ambient temperature. Analyze the active ingredient content to check for chemical degradation.

Table 4: Key QC Tests for Different Formulation Types

Test WP Formulation SC Formulation EC Formulation Method/Principle
Appearance Homogenous free-flowing powder Homogenous, viscous liquid Clear, homogenous liquid Visual inspection
pH Yes (of a 1% suspension) Yes Yes (of a 1% emulsion) pH meter
Suspensibility Critical Critical N/A Measures the amount of AI remaining in suspension after a set time in standard hard water.
Wettability Critical N/A N/A Measures the time taken for the powder to become completely wet when added to water.
Emulsion Stability N/A N/A Critical Measures the amount of creaming or separation after a set time upon dilution in water. [17]
Viscosity N/A Critical Yes Rotational viscometer; ensures flowability and stability.

| Particle Size | Yes | Critical | N/A | Laser diffraction; critical for efficacy and stability. |

Application Protocols

6.1 Dilution and Spray Tank Preparation

  • Fill the spray tank with half the required volume of water.

  • Begin agitation.

  • Add the required amount of the formulated product to the tank. For WP formulations, it is best practice to first create a slurry in a small amount of water before adding it to the main tank. [12]4. Continue agitation while adding the remaining water.

  • Maintain agitation throughout the spray application to ensure the mixture remains uniform. [2][15] 6.2 General Application Guidance

  • Timing: For protective action, apply the fungicide before a predicted infection period (e.g., before rainfall). [19][20]For curative action, apply as soon as possible after infection is suspected (typically within 24-72 hours). [21]* Coverage: Ensure thorough and uniform coverage of the plant canopy. Use a sufficient spray volume (e.g., 15-20 gallons per acre, but consult crop-specific recommendations) to penetrate the canopy. [20][21]* Weather Conditions: Avoid spraying in high winds (>15 km/h), high temperatures (>25°C), or low humidity (<40%) to minimize drift and evaporation. [19]* Dosage: The application rate will vary depending on the target crop, disease pressure, and AI concentration. Typical rates for triazoles can range from 0.01 to 10 kg of active ingredient per hectare. [22]Always follow label recommendations derived from field trials.

References

  • Formulation - CABI Digital Library. Available at: [Link]

  • Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. Available at: [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. Available at: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. Available at: [Link]

  • Wettable Powder Formulation (WP) | SBR Int. Available at: [Link]

  • The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. Available at: [Link]

  • WO2007028382A1 - Concentrated liquid triazole-fungicide formulations - Google Patents.
  • Suspension Concentrate (SC) Formulation Services & Companies - Agraform. Available at: [Link]

  • EP0789510A1 - Wettable powder formulations - Google Patents.
  • Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review - MDPI. Available at: [Link]

  • Fungicides 101: Everything Farmers Need to Know About Fungicides - FBN. Available at: [Link]

  • Best practices in fungicide application - Landscape Ontario. Available at: [Link]

  • Formulating emulsifiable concentrate (EC) - Croda Agriculture. Available at: [Link]

  • THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS) - Journal of Hygienic Engineering and Design. Available at: [Link]

  • US6355675B1 - Emulsifiable concentrate of a water-insoluble fungicide - Google Patents.
  • CONCENTRATED LIQUID TRIAZOLE FUNGICIDE FORMULATIONS - Patent 1921918 - EPO. Available at: [Link]

  • WO2019195591A1 - Emulsifiable concentrate formulations of sdhi fungicides - Google Patents.
  • Fungicides and How to Use Them Effectively - Agrogreat. Available at: [Link]

  • Suspension Concentrate (SC) Formulations | SBR-Int. Available at: [Link]

  • Pesticide Formulations - University of Kentucky. Available at: [Link]

  • Formulation Information & Adjuvants - GRAPEVINE DISEASES - Virginia Tech. Available at: [Link]

  • Suspended Concentrates - Solutions Pest & Lawn. Available at: [Link]

  • Best Management Practices for Applying Fungicides through Irrigation Equipment. Available at: [Link]

  • An innovative formulation approach for low-melting ingredients: optimizing an alternative melt suspension technique for Pyraclostrobin suspension concentrate - Taylor & Francis. Available at: [Link]

  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC. Available at: [Link]

  • Physical stability and compatibility of fungicide spray solutions at... - ResearchGate. Available at: [Link]

  • WO2005048707A1 - Fungicidal aqueous suspension concentrate - Google Patents.
  • COLOR INSTABILITY IN SC PESTICIDE FORMULATIONS: UNDERSTANDING THE CHEMICAL NATURE. Available at: [Link]

  • How to get the most out of your fungicide sprays - MSU Extension. Available at: [Link]

  • Enhancing Stability and Formulation Capability of Fungicides by Cocrystallization through a Novel Multistep Slurry Conversion Process | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Generation of storage stability data for agricultural chemical products - APVMA. Available at: [Link]

  • US4634466A - Triazoles and use as fungicides and plant growth regulators - Google Patents.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. Available at: [Link]

  • Triazole fungicides for agriculture - News - 湘硕化工. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [https://ijpsrr.com/sites/default/files/articles/IJPSRR, Vol. 79, Issue 1, Article 16.pdf]([Link], Vol. 79, Issue 1, Article 16.pdf)

  • Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.) - MDPI. Available at: [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. Available at: [Link]

  • The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... - ResearchGate. Available at: [Link]

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Application

Probing the Protective Interface: Electrochemical Impedance Spectroscopy of 3-Anilino-5-Mercapto-1,2,4-Triazole as a Corrosion Inhibitor

Abstract This comprehensive guide details the application of Electrochemical Impedance Spectroscopy (EIS) for the characterization of 3-anilino-5-mercapto-1,2,4-triazole as a corrosion inhibitor, particularly for mild st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the application of Electrochemical Impedance Spectroscopy (EIS) for the characterization of 3-anilino-5-mercapto-1,2,4-triazole as a corrosion inhibitor, particularly for mild steel in acidic environments. This document is intended for researchers, materials scientists, and drug development professionals who utilize metallic components and require robust methods for assessing material degradation and the efficacy of protective organic compounds. We will delve into the mechanistic underpinnings of triazole-based corrosion inhibition, provide a detailed, field-proven protocol for EIS analysis, and offer insights into the interpretation of the resulting data through equivalent circuit modeling.

Introduction: The Versatility of Triazoles in Material Protection

Organic heterocyclic compounds are at the forefront of corrosion inhibition science, owing to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive media.[1] Among these, 1,2,4-triazole derivatives are particularly noteworthy due to their unique electronic structure, which includes conjugated π-systems and lone pair electrons on nitrogen and sulfur atoms. These features facilitate strong adsorption onto the d-orbitals of metals, effectively blocking active corrosion sites.[1][2]

The compound of interest, 3-anilino-5-mercapto-1,2,4-triazole, incorporates several key functional groups that enhance its potential as a corrosion inhibitor:

  • The 1,2,4-Triazole Ring: The three nitrogen atoms and the exocyclic sulfur atom act as primary adsorption centers.

  • The Mercapto Group (-SH): The sulfur atom provides a strong, often chemisorptive, bond with the metal surface.

  • The Anilino Group (-NH-C₆H₅): The presence of the phenyl ring introduces an additional source of π-electrons, which can further stabilize the adsorbed film through π-π interactions and increase the surface coverage. The anilino group's electron-donating nature can also enhance the electron density at the triazole ring, promoting stronger coordination with the metal.

EIS is a powerful, non-destructive technique ideal for studying the metal/electrolyte interface and the performance of corrosion inhibitors.[3] It provides detailed information about the charge transfer resistance, the properties of the protective film, and the capacitance of the electrochemical double layer.

Mechanistic Insight: How 3-Anilino-5-Mercapto-1,2,4-Triazole Protects Metal Surfaces

The primary mechanism of corrosion inhibition by 3-anilino-5-mercapto-1,2,4-triazole is the formation of an adsorbed protective film on the metal surface. This process can be a combination of physisorption and chemisorption:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic medium.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N and S) of the triazole and the vacant d-orbitals of the metal atoms, forming a coordinate bond. The π-electrons of the aniline's phenyl ring can also participate in this bonding.[4]

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Therefore, 3-anilino-5-mercapto-1,2,4-triazole is expected to function as a mixed-type inhibitor.

Synthesis of 3-Anilino-5-Mercapto-1,2,4-Triazole

While various synthetic routes for substituted 1,2,4-triazoles exist, a common approach involves the cyclization of thiosemicarbazide derivatives. For 3-aryl-5-mercapto-1,2,4-triazoles, a general synthesis involves reacting an aryl isothiocyanate with thiocarbohydrazide, followed by cyclization.[5] A generalized workflow is depicted below.

cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_product Product A Aryl Isothiocyanate C Condensation A->C B Thiocarbohydrazide B->C D Intramolecular Cyclization (e.g., in basic medium) C->D E 3-Anilino-5-mercapto- 1,2,4-triazole D->E

Caption: Generalized synthesis workflow for 3-anilino-5-mercapto-1,2,4-triazole.

For specific protocols, researchers are encouraged to consult the chemical literature. One relevant study describes the synthesis of various 3-substituted anilino-4-amino-5-mercapto-1,2,4-triazoles, which involves refluxing potassium salts of dithiocarbazinates with hydrazine hydrate.[6]

Experimental Protocol: EIS for Inhibitor Evaluation

This protocol outlines the steps for evaluating the corrosion inhibition efficiency of 3-anilino-5-mercapto-1,2,4-triazole on mild steel in a 1 M HCl solution.

Materials and Equipment
  • Working Electrode (WE): Mild steel coupon with a defined surface area (e.g., 1 cm²).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum wire or graphite rod.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Potentiostat/Galvanostat with Frequency Response Analyzer (FRA): Capable of performing EIS measurements.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl).

  • Inhibitor: 3-anilino-5-mercapto-1,2,4-triazole.

  • Polishing materials: Silicon carbide (SiC) papers of various grits (e.g., 400, 600, 800, 1200), and polishing cloths with alumina or diamond paste.

  • Solvents: Acetone and deionized water for cleaning.

Experimental Workflow

cluster_prep Preparation cluster_setup Electrochemical Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis A Prepare Inhibitor Solutions (e.g., 10⁻⁶ M to 10⁻³ M in 1 M HCl) D Immerse Electrodes in Test Solution A->D B Prepare Working Electrode (Grind, polish, clean, dry) C Assemble Three-Electrode Cell B->C C->D E Stabilize at Open Circuit Potential (OCP) (approx. 30-60 min) D->E F Apply AC Perturbation (e.g., 10 mV amplitude) E->F G Sweep Frequency (e.g., 100 kHz to 10 mHz) F->G H Generate Nyquist & Bode Plots G->H I Fit Data with Equivalent Electrical Circuit (EEC) H->I J Extract Parameters (Rs, Rct, Cdl, etc.) I->J K Calculate Inhibition Efficiency (IE%) J->K cluster_circuit Modified Randles Circuit Rs Rs Rct Rct Rs->Rct CPE CPE Rs->CPE Rct->end CPE->end start->Rs

Caption: A modified Randles circuit commonly used for fitting EIS data of corrosion inhibitors.

  • Rs (Solution Resistance): The resistance of the electrolyte between the working and reference electrodes.

  • Rct (Charge Transfer Resistance): Represents the resistance to the corrosion reaction at the metal surface. A higher Rct value indicates better corrosion inhibition.

  • CPE (Constant Phase Element): Replaces the ideal capacitor to account for the depression in the Nyquist plot. It is defined by two parameters, Y₀ (admittance) and n (an empirical exponent, where n=1 for a pure capacitor).

Tabulated Data

The data extracted from the EEC fitting should be tabulated for clear comparison across different inhibitor concentrations.

Inhibitor Concentration (M)Rs (Ω cm²)Rct (Ω cm²)CPE-Y₀ (μS sⁿ cm⁻²)CPE-nInhibition Efficiency (IE%)
0 (Blank)ValueValueValueValue-
10⁻⁶ValueValueValueValueValue
10⁻⁵ValueValueValueValueValue
10⁻⁴ValueValueValueValueValue
10⁻³ValueValueValueValueValue

Expected Trends:

  • Rct: Should increase with increasing inhibitor concentration.

  • CPE-Y₀: Should decrease with increasing inhibitor concentration, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer upon inhibitor adsorption.

  • IE%: Should increase with increasing inhibitor concentration, eventually reaching a plateau at higher concentrations as the metal surface becomes saturated with the inhibitor. [7]

Conclusion: A Powerful Tool for a Potent Inhibitor

Electrochemical Impedance Spectroscopy provides an in-depth and quantitative method for evaluating the performance of 3-anilino-5-mercapto-1,2,4-triazole as a corrosion inhibitor. The presence of the anilino group, in conjunction with the mercapto and triazole functionalities, is expected to result in high inhibition efficiency due to the formation of a robust, multi-center adsorbed film on the metal surface. By following the detailed protocol and data analysis procedures outlined in this guide, researchers can effectively characterize this protective interface and gain valuable insights into the mechanisms of corrosion inhibition. This knowledge is crucial for the rational design of new and improved corrosion inhibitors and for extending the service life of critical metallic components in various industrial and biomedical applications.

References

  • Merimi, I., et al. (2022). Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition, 11(2), 524-540. [2]2. El-Hajjaji, F., et al. (2019). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. ResearchGate. 3. Desai, S. R., et al. (Date not available). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. PMC. [6]4. Merimi, I., et al. (2022). Metal corrosion inhibition by triazoles : A review. Helda - University of Helsinki.

  • Arshad, N., et al. (2019). Furan and Phenyl Substituted Triazolothiadiazine Derivatives as Copper Corrosion Inhibitors: Electrochemical and DFT Studies. ResearchGate. [8]6. Hernandez-Molina, A., et al. (2023). Evaluating 1-Benzyl-4-Phenyl-1H-1,2,3-Triazole as a Green Corrosion Inhibitor in a Synthetic Pore Solution to Protect Steel Rebars. CORROSION, 79(4), 405–418.

  • Bentiss, F., et al. (Date not available). Corrosion inhibition and adsorption properties of 3-amino-1,2,3-triazole on mild steel in H3PO4.
  • Abdennabi, A. M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. [4]9. Rbaa, M., et al. (2021). DFT and experimental investigation of a novel 1,2,4-triazole derivative as a corrosion inhibitor for carbon steel A106 G/B in HCl solution. Digital Repository.

  • El Hajjaji, F., et al. (2018). Experimental and DFT Investigation on the Corrosion Inhibition of Mild Steel by 1, 2, 3- triazole Regioisomers in 1M hydrochlori. International Journal of Electrochemical Science, 14, 985-1001.
  • Abdulazeez, M. O., et al. (2016). DFT-QSAR studies on corrosion inhibition efficiency of derivatives of thiadiazole, oxadiazole and triazole. Semantic Scholar.
  • Bahlakeh, G., et al. (2019). Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. Journal of Adhesion Science and Technology, 33(12), 1315-1336. [9]13. Bedair, M. A., et al. (2022). Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution. Arabian Journal of Chemistry, 15(1), 103491. [3]14. Abdennabi, A. M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PMC. [7]15. Benhiba, F., et al. (2024). Novel pyrazole-clubbed triazole scaffolds as promising inhibitors for carbon steel corrosion in sulfuric acid and as antibacterial agents: electrochemical and computational evaluation. PMC. [10]16. Popiolek, R., et al. (Date not available). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... ResearchGate. [5]17. Kim, D., et al. (2013). Corrosion Inhibition Properties of Triazine Derivatives Containing Carboxylic Acid and Amine Groups in 1.0 M HCl Solution. ACS Publications.

  • Joseph, A., & Joseph, A. (2016). Protective Effect of 1-(Phenyl thiomethyl)Benzotriazole and 1-(Benzyl thiomethyl) Benzotriazole Towards Corrosion of Brass in Po. JACS Directory.
  • Fouda, A. S., et al. (Date not available).
  • Abdulazeez, M. O., et al. (2016). DFT-QSAR studies on corrosion inhibition efficiency of derivatives of thiadiazole, oxadiazole and triazole. International Journal of Corrosion and Scale Inhibition, 5(3), 246-261.
  • Gugoasa, M., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI.
  • Zeynizadeh, B., et al. (2020). 3-Amino-5-mercapto-1,2,4-triazole-functionalized Fe 3 O 4 magnetic nanocomposite as a green and efficient catalyst for synthesis of bis(indolyl)methane derivatives.
  • Alkan, M., & Gündüzalp, A. B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Zenodo.

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Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-anilino-5-mercapto-1,2,4-triazole during cyclization

Welcome to the technical support resource for the synthesis of 3-anilino-5-mercapto-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3-anilino-5-mercapto-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important heterocyclic synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing 3-anilino-5-mercapto-1,2,4-triazole?

The synthesis is a two-stage process. First, a nucleophilic addition occurs between thiocarbohydrazide and phenyl isothiocyanate to form an N,N'-disubstituted thiourea intermediate (1-phenylthiocarbamoyl-thiocarbohydrazide). The second stage is a base-catalyzed intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) to form the stable 1,2,4-triazole ring. The base is crucial for deprotonating the hydrazinic nitrogen, which initiates the ring-closing nucleophilic attack.

Reaction_Mechanism TC Thiocarbohydrazide step1 Nucleophilic Addition TC->step1 PITC Phenyl Isothiocyanate PITC->step1 Inter 1-Phenylthiocarbamoyl- thiocarbohydrazide Intermediate step2 Base-Catalyzed Cyclization (-H₂S) Inter->step2 Prod 3-Anilino-5-mercapto- 1,2,4-triazole step1->Inter step2->Prod

Caption: Overall reaction pathway for the synthesis.

Q2: What is the specific role of the base (e.g., NaOH, KOH) in the cyclization step?

The base is arguably the most critical factor in the cyclization stage. Its primary role is to abstract a proton from a nitrogen atom in the thiosemicarbazide intermediate. This creates a highly nucleophilic anion that readily attacks the carbon of the thiocarbonyl group, initiating the ring closure.[1] The choice and concentration of the base directly influence the reaction rate and can help prevent the formation of side products. The cyclization of the intermediate acylthiosemicarbazide in a basic medium, such as sodium hydroxide solution, is a common and effective method for forming the 3-mercapto-1,2,4-triazole ring system.[2][3] The elimination of a water molecule and hydrogen sulfide gas drives the reaction towards the formation of the stable aromatic triazole ring.

Q3: Can this reaction be performed under acidic conditions?

While some triazole syntheses can utilize acidic catalysts, the cyclization of thiosemicarbazide derivatives to form 3-mercapto-1,2,4-triazoles is most effectively carried out in a basic medium.[1] Attempting the cyclization in an acidic medium can lead to a different reaction pathway, potentially favoring the formation of 2-amino-1,3,4-thiadiazole derivatives or causing hydrolysis of the intermediate.[1] The basic conditions specifically promote the desired intramolecular nucleophilic attack required for the 1,2,4-triazole skeleton.

Troubleshooting Guide: Cyclization Issues

This section addresses specific problems you may encounter during the crucial cyclization step.

Problem: Persistently Low Yield of 3-Anilino-5-mercapto-1,2,4-triazole

Q: I've followed the general procedure, but my final yield is consistently below 40%. What are the most likely causes and how can I improve it?

A persistently low yield is a common issue that can often be traced back to several key parameters in the cyclization step. Let's diagnose the potential causes systematically.

Troubleshooting_Low_Yield Start Low Yield Observed Purity Are Starting Materials (Intermediate) Pure? Start->Purity Base Is Base Concentration Sufficient (e.g., 8-10% NaOH)? Temp Was Reaction Heated to Reflux? Base->Temp Yes Sol_Base Increase NaOH/KOH concentration. Ensure complete dissolution. Base->Sol_Base No Time Was Reflux Time Adequate (3-5 hours)? Temp->Time Yes Sol_Temp Ensure consistent reflux. Use an oil bath for stable heating. Temp->Sol_Temp No Sol_Time Increase reflux time. Monitor reaction via TLC. Time->Sol_Time No Success Yield Improved Time->Success Yes Purity->Base Yes Sol_Purity Recrystallize intermediate before cyclization. Check for degradation. Purity->Sol_Purity No Sol_Base->Success Sol_Temp->Success Sol_Time->Success Sol_Purity->Success

Caption: Diagnostic workflow for troubleshooting low product yield.

Causality & Solutions:
  • Insufficient Basicity: The deprotonation of the intermediate is a prerequisite for cyclization. If the base concentration is too low or the base is weak, the equilibrium will not favor the reactive anionic intermediate, leading to an incomplete reaction.

    • Solution: Ensure your alkaline solution is sufficiently concentrated. An aqueous solution of 8-10% NaOH or KOH is typically effective.[2] For intermediates that are less soluble, using an alcoholic KOH solution can improve solubility and reaction rate.[4]

  • Inadequate Reaction Temperature & Time: Cyclization requires a significant activation energy for the intramolecular bond formation and subsequent elimination of H₂S.

    • Solution: The reaction mixture should be heated to a steady reflux.[5] A typical reflux time is 3-6 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the spot corresponding to the starting material disappears.

  • Purity of the Intermediate: Impurities in the 1-phenylthiocarbamoyl-thiocarbohydrazide intermediate can inhibit the cyclization or introduce side reactions.

    • Solution: It is highly recommended to isolate and purify the intermediate after its formation. Recrystallization from a suitable solvent like ethanol will remove unreacted starting materials and byproducts before proceeding to the cyclization step.

  • Premature Precipitation: The sodium or potassium salt of the triazole product can sometimes precipitate from the hot reaction mixture, trapping unreacted intermediate and preventing the reaction from going to completion.

    • Solution: If a solid crashes out of the solution during reflux, consider adding a small amount of additional solvent (water or ethanol, depending on your system) to maintain a homogenous solution until the reaction is complete.

Optimized Cyclization Protocol Parameters
ParameterRecommended ConditionRationale & Reference
Catalyst 8-10% Aqueous NaOH or KOHProvides the necessary basicity for deprotonation and cyclization.[1][3]
Solvent Water or EthanolWater is effective for sodium hydroxide. Ethanol is used for KOH to improve solubility.[4]
Temperature Reflux (approx. 100-110 °C)Supplies the activation energy needed for intramolecular cyclization.[5]
Reaction Time 3-6 hoursEnsures the reaction proceeds to completion. Monitor by TLC.[6]
Work-up Cooling & AcidificationCooling allows the product salt to crystallize. Acidification neutralizes the base and precipitates the free thiol.[7][8]
Problem: Difficulty in Product Isolation and Purification

Q: My crude product appears gummy and is difficult to filter after acidification. How can I achieve a clean, crystalline final product?

This is a common purification challenge. The amphoteric nature of 3-anilino-5-mercapto-1,2,4-triazole, combined with potential disulfide byproducts, can complicate isolation.

Self-Validating Purification Protocol:

This protocol leverages the product's chemical properties to ensure high purity.

Step 1: Initial Isolation (Post-Reaction)

  • After the reflux is complete, cool the reaction mixture in an ice bath. The sodium or potassium salt of your product should precipitate.

  • Filter this salt and wash it with a small amount of cold ethanol to remove organic impurities. Do not discard the filtrate yet.

Step 2: Redissolving and Filtering

  • Take the filtered salt and redissolve it in a minimum amount of warm water.

  • If any insoluble material remains (potential side products), filter the hot solution to remove it. This step is crucial for high purity.

Step 3: Controlled Precipitation

  • Cool the clear, aqueous solution of the product salt in an ice bath.

  • Slowly add dilute hydrochloric acid or acetic acid dropwise with constant stirring.[2] Monitor the pH. The product will precipitate as the solution becomes neutral or slightly acidic (pH 5-6). Adding acid too quickly can trap impurities.

Step 4: Final Recrystallization

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry it.

  • For maximum purity, recrystallize the dried product from ethanol or an ethanol/water mixture. This step will yield a clean, crystalline solid with a sharp melting point.

Problem: Potential for Disulfide Side Product Formation

Q: I suspect some of my product has oxidized to form a disulfide. How can I confirm this and reverse it?

The mercapto (-SH) group is susceptible to oxidation, especially in an alkaline medium exposed to air over long periods, leading to the formation of a disulfide-bridged dimer. This dimer is less soluble and can complicate purification.

  • Confirmation: The disulfide product will have a significantly different Rƒ value on a TLC plate and will lack the characteristic S-H stretch in its IR spectrum. Its mass will be (2 * M - 2), where M is the mass of the monomer.

  • Reversal during Work-up: If you suspect disulfide formation, you can add a mild reducing agent during the work-up. Before acidification (Step 3 above), while the product is dissolved as its salt, add a small amount of sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) and stir for 30-60 minutes. This will reduce the disulfide back to the desired mercaptan before you precipitate the final product.

References

  • Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]

  • The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. PMC. [Link]

  • synthesis of isothiocyanates. Mansoura University. [Link]

  • Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]

  • Synthesis of new substituted 3-mercapto-1,2,4-triazoles possessing 5-H-dibenzo[a,d]cycloheptene moieties. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Two decades of the synthesis of mono- and bis-aminomercapto[2][9][10]triazoles. RSC Advances. [Link]

  • Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. ResearchGate. [Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Pharma Science Monitor. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Scopus. [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ACS Publications. [Link]

  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]

  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
  • Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. CDC Stacks. [Link]

  • Process for the preparation of a 3-amino-5-mercapto-1,2,4-triazole.
  • A simplified method of obtaining 3-aryl-5-mercapto-1,2,4-triazoles. ResearchGate. [Link]

  • Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. PubMed. [Link]

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Optimization

Overcoming solubility issues of 3-anilino-5-mercapto-1,2,4-triazole in aqueous media

Welcome to the comprehensive technical support guide for 3-anilino-5-mercapto-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for 3-anilino-5-mercapto-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of this compound's low solubility in aqueous media. This guide provides in-depth troubleshooting, detailed protocols, and a scientific rationale for each experimental approach.

Understanding the Challenge: Physicochemical Properties

3-Anilino-5-mercapto-1,2,4-triazole is a heterocyclic compound with promising applications, but its utility is often hampered by its poor aqueous solubility. A clear understanding of its chemical nature is the first step in overcoming this hurdle.

The molecule possesses two key ionizable groups: a weakly basic anilino group and a weakly acidic mercapto group. This amphoteric nature, coupled with its largely aromatic structure, dictates its solubility behavior. Furthermore, the mercapto group can exist in equilibrium with its thione tautomer, which can influence its physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₂H₄N₄S[1]
Molecular Weight 116.14 g/mol [1]
Melting Point >300 °C[2]
Aqueous Solubility Sparingly soluble; reported as 25 mg/mL (conditions not specified)[3]
Predicted pKa (Mercapto) ~12.57[3]
Estimated pKa (Anilino) ~3-4Inferred from substituted anilines[3][4][5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 3-anilino-5-mercapto-1,2,4-triazole and provides structured solutions.

FAQ 1: My compound won't dissolve in my aqueous buffer. What is the first thing I should try?

Answer: The first and simplest approach is to utilize a co-solvent like dimethyl sulfoxide (DMSO). It is a standard practice for dissolving poorly soluble compounds for in vitro assays.

Initial Troubleshooting Steps:

  • Prepare a High-Concentration Stock Solution in 100% DMSO: This is the most common starting point.

  • Perform Serial Dilutions: Dilute the DMSO stock solution into your aqueous buffer. It is crucial to do this in a stepwise manner to avoid precipitation.[8]

  • Mind the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cellular toxicity.[9][10] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[11]

FAQ 2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?

Answer: Precipitation upon dilution into an aqueous medium is a common problem. This indicates that the compound's solubility limit in the final buffer composition has been exceeded.

Troubleshooting Strategies:

  • Reduce the Final Concentration: Your target concentration may be too high for the chosen co-solvent percentage.

  • Increase the Co-solvent Concentration: If your experimental system allows, you can try increasing the final percentage of DMSO. However, be mindful of its potential effects on your assay.

  • Use an Intermediate Dilution Step: Before the final dilution in your aqueous buffer, perform an intermediate dilution of your DMSO stock in a mixture of DMSO and your buffer.

  • Consider Alternative Co-solvents: While DMSO is common, other co-solvents like ethanol or polyethylene glycol (PEG) could be explored.

  • Employ Other Solubilization Techniques: If co-solvents alone are insufficient, you may need to explore pH adjustment, surfactants, or cyclodextrins.

FAQ 3: Can I use pH to improve the solubility of 3-anilino-5-mercapto-1,2,4-triazole?

Answer: Yes, pH adjustment is a powerful technique for this molecule due to its amphoteric nature. The solubility will be at its minimum at the isoelectric point (pI) and will increase at pH values above and below the pI.

  • At Acidic pH (below ~pH 3): The anilino group will be protonated (cationic form), which should increase aqueous solubility.

  • At Basic pH (above ~pH 10): The mercapto group will be deprotonated (anionic form), which should also increase aqueous solubility.

Causality: Ionization of the molecule increases its polarity, leading to more favorable interactions with water molecules.

Caption: pH-dependent ionization and its effect on solubility.

Detailed Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution for a typical in vitro assay.

Materials:

  • 3-anilino-5-mercapto-1,2,4-triazole powder

  • Anhydrous, sterile DMSO[8]

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 116.14 g/mol * 1000 mg/g = 1.16 mg

  • Weigh the Compound: Accurately weigh 1.16 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the tube until the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]

  • Preparation of Working Solution: To achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium (with a final DMSO concentration of 0.1%), perform the following dilution:

    • Add 1 µL of the 10 mM DMSO stock solution to 999 µL of the cell culture medium.

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: pH-Dependent Solubility Determination

This protocol allows you to experimentally determine the solubility of the compound at different pH values.

Materials:

  • 3-anilino-5-mercapto-1,2,4-triazole powder

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12

  • HPLC system with a UV detector

  • Saturated solutions of the compound in each buffer

Procedure:

  • Prepare Saturated Solutions: In separate vials, add an excess amount of the compound to each buffer of a specific pH.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully take a known volume of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify by HPLC: Analyze the diluted samples by HPLC with a UV detector. Create a standard curve with known concentrations of the compound to quantify its concentration in the saturated solutions.

  • Plot Solubility vs. pH: Plot the determined solubility (in mg/mL or mM) against the pH of the buffer.

Protocol 3: Solubilization using Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[7] Tween 80 (polysorbate 80) is a commonly used non-ionic surfactant.[12][13]

Materials:

  • 3-anilino-5-mercapto-1,2,4-triazole powder

  • Tween 80[13]

  • Aqueous buffer

Procedure:

  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Tween 80 in your desired aqueous buffer.

  • Disperse the Compound: Add the compound to the buffer.

  • Add Surfactant: Titrate in the 10% Tween 80 stock solution dropwise while stirring or vortexing until the compound dissolves. Start with a final Tween 80 concentration of 0.1% and gradually increase if necessary.

  • Note: The amount of surfactant required will depend on the desired final concentration of the compound. It is advisable to use the lowest effective concentration of the surfactant.

Protocol 4: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and safety.[15][16][17]

Materials:

  • 3-anilino-5-mercapto-1,2,4-triazole powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[15]

  • Aqueous buffer

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add the Compound: Add the compound to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Filtration: If any undissolved compound remains, filter the solution through a 0.22 µm filter to obtain a clear solution of the complex.

References

  • MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]

  • Scribd. pKa Calculation of Substituted Anilines. Available from: [Link]

  • SpringerLink. Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Available from: [Link]

  • ResearchGate. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]

  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Available from: [Link]

  • PMC. The Surfactant Tween 80 Enhances Biodesulfurization. Available from: [Link]

  • PMC. 2-Hydroxypropyl-β-Cyclodextrin Acts as a Novel Anticancer Agent. Available from: [Link]

  • PubChem. 3-Amino-5-mercapto-1,2,4-triazole. Available from: [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link]

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]

  • Chemsrc. 3-Amino-5-mercapto-1,2,4-triazole. Available from: [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • Open Exploration Publishing. Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids. Available from: [Link]

  • ResearchGate. Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives. Available from: [Link]

  • ResearchGate. The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction.... Available from: [Link]

  • ResearchGate. Characterization of the interaction of 2-hydroxypropyl-β-cyclodextrin With itraconazole at pH 2, 4, and 7. Available from: [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Screening of Some Novel Triazole Derivatives. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Available from: [Link]

  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives.. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Available from: [Link]

  • PubMed. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available from: [Link]

  • G-Biosciences. The Role of Tween 80 in Protein Solubilization and Stabilization. Available from: [Link]

  • Dove Medical Press. The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Available from: [Link]

  • ResearchGate. Three different types of solubilization of thymol in Tween 80: Micelles, solutions, and emulsions- a mechanism study of micellar solubilization. Available from: [Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available from: [Link]

  • PubMed. Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. Available from: [Link]

  • DergiPark. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Available from: [Link]

  • Google Patents. Preparation method of injector using tween-80 as solubilizer.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

  • American Chemical Society. 1H-1,2,3-Triazole. Available from: [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Available from: [Link]

  • Google Patents. Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
  • PMC. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Available from: [Link]

  • ResearchGate. Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. Available from: [Link]

  • DergiPark. 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Available from: [Link]

Sources

Troubleshooting

Best recrystallization solvents for purifying crude 3-anilino-5-mercapto-1,2,4-triazole

Welcome to the Technical Support Center for the purification and handling of 3-anilino-5-mercapto-1,2,4-triazole (also referred to as 5-anilino-4H-1,2,4-triazole-3-thiol). This compound is a highly valuable pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 3-anilino-5-mercapto-1,2,4-triazole (also referred to as 5-anilino-4H-1,2,4-triazole-3-thiol). This compound is a highly valuable pharmacophore, most notably serving as a critical precursor in the synthesis of potent methionine aminopeptidase-2 (MetAP2) inhibitors used in anti-angiogenesis and oncology research .

Crude mixtures synthesized via the cyclization of 2-ethyl-1-phenyl-2-isodithiobiuret with anhydrous hydrazine often contain unreacted starting materials, colored byproducts, and tautomeric impurities. Proper recrystallization is essential to ensure downstream synthetic reproducibility and biological assay integrity. This guide provides field-proven methodologies, solvent selection data, and troubleshooting FAQs to optimize your purification workflows.

Quantitative Solvent Selection Guide

Selecting the correct solvent system is the most critical step in purifying mercapto-triazoles. The table below summarizes the quantitative and qualitative performance of standard recrystallization solvents for this class of compounds.

Solvent SystemSolubility ProfileExpected YieldBest Use Case & Causality
Absolute Ethanol High at boiling, moderate at RT50 - 60%Standard purification of slightly impure crude. The hydrophobic aniline ring dissolves well in organic media.
Ethanol / Water High in hot EtOH, very low in H2O75 - 85%Highly Recommended. Ethanol solvates the organic bulk, while water acts as a strong anti-solvent to force precipitation .
Methanol Very high at boiling, high at RT30 - 40%Useful if the compound "oils out" in ethanol due to boiling point/melting point differentials.
DMF / Ethanol Excellent in DMF, low in EtOH65 - 75%Reserved for highly substituted or extremely insoluble triazole derivatives that fail to dissolve in boiling ethanol .
Standard Operating Procedure (SOP): Self-Validating Recrystallization

Mechanism & Causality: The structure of 3-anilino-5-mercapto-1,2,4-triazole features a hydrophobic aniline ring and a highly polar mercapto-triazole core. Ethanol is chosen as the primary solvent because it provides excellent solvation of the organic bulk at high temperatures via hydrogen bonding. The dropwise addition of water (an anti-solvent) dramatically decreases the solubility of the triazole, forcing nucleation while keeping highly polar impurities dissolved in the aqueous mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 3-anilino-5-mercapto-1,2,4-triazole in 10–15 mL of absolute ethanol in a round-bottom flask. Heat to a gentle reflux (approx. 78°C) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is dark or highly colored, add 50 mg of activated charcoal. Reflux for 5 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal and trapped insoluble impurities.

  • Anti-Solvent Addition: While maintaining the filtrate near boiling, add warm distilled water dropwise until the solution becomes faintly turbid (cloudy). Add just enough hot ethanol (1–2 drops) to clear the turbidity.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the growth of large, pure crystal lattices and prevents the trapping of impurities (occlusion) within the crystal matrix.

  • Chilling: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize the thermodynamic yield of the crystals.

  • Filtration & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 1:1 Ethanol/Water to remove residual mother liquor without dissolving the product.

  • System Validation: Dry the crystals in vacuo at 50°C. Validate purity by checking the melting point (should be sharp, typically >200°C for these derivatives) and running a TLC (e.g., Hexane:Ethyl Acetate 1:1, visualizing under UV 254 nm) to ensure a single spot.

Workflow Step1 1. Crude 3-Anilino-5-mercapto-1,2,4-triazole Step2 2. Dissolve in Boiling Ethanol Step1->Step2 Step3 3. Hot Filtration (Remove Insoluble Impurities) Step2->Step3 Step4 4. Add Warm Water (Anti-Solvent) Dropwise Step3->Step4 Step5 5. Slow Cooling to Room Temperature Step4->Step5 Step6 6. Ice Bath Chilling (Maximize Yield) Step5->Step6 Step7 7. Vacuum Filtration & Cold Wash Step6->Step7 Step8 8. Pure Crystalline Product Step7->Step8

Workflow for the recrystallization of 3-anilino-5-mercapto-1,2,4-triazole using EtOH/H2O.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the impure solute is lower than the temperature at which it begins to separate from the solvent. Fix: Reheat the mixture until the oil dissolves completely. Add more ethanol to dilute the solution, or switch to a solvent with a lower boiling point (like Methanol). Alternatively, allow the solution to cool much more slowly and introduce a seed crystal of pure 3-anilino-5-mercapto-1,2,4-triazole just above the cloud point to induce solid nucleation rather than liquid-liquid separation.

OilingOut Issue Compound 'Oils Out' Instead of Crystallizing Cause1 Solvent B.P. > Melting Point Issue->Cause1 Cause2 Cooling Rate Too Fast Issue->Cause2 Cause3 High Impurity Load Issue->Cause3 Fix1 Switch to Lower B.P. Solvent (e.g., Methanol) Cause1->Fix1 Fix2 Seed Crystals & Slow Cooling Cause2->Fix2 Fix3 Pre-treat with Activated Carbon Cause3->Fix3

Troubleshooting logic for resolving oiling out during mercapto-triazole recrystallization.

Q2: The recrystallized product still shows two spots on TLC, but NMR shows only one molecule. What is happening? A: 1,2,4-triazole-3-thiols are known to exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms . Depending on the polarity of your TLC mobile phase, these tautomers can sometimes resolve into two distinct spots on silica gel. To validate that this is tautomerism and not contamination, run a 2D TLC or use 13C-NMR to confirm the presence of the thione carbon (typically around 165–170 ppm) and the absence of structural impurities.

Q3: My yield is extremely low (<30%) after recrystallization. What went wrong? A: You likely used too much ethanol during the initial dissolution, or not enough water as an anti-solvent. 3-anilino-5-mercapto-1,2,4-triazole retains moderate solubility in cold ethanol. Fix: Concentrate the mother liquor under reduced pressure to half its volume, then cool it in an ice bath to induce a second crop of crystals. In future runs, ensure you use the absolute minimum amount of boiling ethanol required for complete dissolution.

Q4: Can I use acetic acid in my recrystallization solvent? A: While acetic acid is often used as an acidic co-solvent during the synthesis of the triazole ring (e.g., reacting the isodithiobiuret with hydrazine) , it is not recommended for recrystallization. Residual acetic acid can be difficult to remove under standard vacuum drying and may interfere with downstream alkylation or coupling reactions at the mercapto position.

References
  • Marino, J. P., et al. "Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore." Journal of Medicinal Chemistry, 2007. URL:[Link]

  • Zhan, P., et al. "Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs." PubMed Central (PMC), 2013. URL:[Link]

Optimization

Technical Support Center: Troubleshooting NMR Peak Broadening in 3-Anilino-5-mercapto-1,2,4-triazole Analysis

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with NMR analysis of 3-anilino-5-mercapto-1,2,4-triazole and its derivatives. This resource p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with NMR analysis of 3-anilino-5-mercapto-1,2,4-triazole and its derivatives. This resource provides in-depth troubleshooting for a common issue: peak broadening. The question-and-answer format is designed to directly address specific problems you may face during your experiments, offering explanations for the underlying causes and providing actionable, step-by-step protocols.

Understanding the Molecule: 3-Anilino-5-mercapto-1,2,4-triazole

3-Anilino-5-mercapto-1,2,4-triazole is a heterocyclic compound featuring an aniline group, a mercapto (thiol) group, and a 1,2,4-triazole ring.[1] This combination of functional groups can lead to complex chemical behaviors in solution, such as tautomerism and intermolecular interactions, which can significantly impact the appearance of its NMR spectrum.[2] Specifically, the triazole ring can exist in different tautomeric forms, and the presence of both a hydrogen bond donor (amino and thiol groups) and acceptor (triazole nitrogens) makes the molecule prone to self-aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: All the peaks in my ¹H NMR spectrum of 3-anilino-5-mercapto-1,2,4-triazole, including the residual solvent peak, are broad. What is the likely cause and how can I fix it?

A1: The primary suspect for universal peak broadening is poor magnetic field homogeneity, which requires shimming the spectrometer.

  • Causality: An NMR spectrometer's magnetic field must be perfectly uniform across the sample for sharp signals.[3][4] If the field is not homogeneous, different parts of the sample experience slightly different magnetic fields, leading to a range of resonance frequencies for the same nucleus and thus, a broad peak.[3] Issues like undissolved particulate matter can also disrupt this homogeneity.[4][5][6]

  • Troubleshooting Protocol:

    • Inspect the Sample: Visually check your NMR tube for any undissolved solids or precipitate. If present, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[7][8]

    • Check the Solvent Peak: The residual solvent peak is an excellent indicator of shimming quality. For instance, the residual DMSO-d5 peak should be a sharp quintet around 2.50 ppm.[9] If it's broad and distorted, poor shimming is almost certain.

    • Re-shim the Spectrometer: Modern NMR instruments have automated shimming routines that are highly effective.[9] If you are unfamiliar with this procedure, consult your instrument manager. For challenging samples, manual shimming may be necessary.

Q2: The peaks for the -NH and -SH protons of my compound are particularly broad, while the aromatic peaks look relatively sharp. What's happening?

A2: This is characteristic of chemical exchange, a common phenomenon for protons attached to heteroatoms like nitrogen and sulfur.

  • Causality: The -NH and -SH protons can exchange with each other, with residual water in the solvent, or between different tautomeric forms of the molecule.[3][10][11] When this exchange happens on a timescale comparable to the NMR experiment, the signal broadens.[10] 3-Anilino-5-mercapto-1,2,4-triazole can exist in thione-thiol tautomeric forms, which can contribute to this exchange broadening.[2]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for broad exchangeable proton peaks.

  • Experimental Protocols:

    • Protocol 1: D₂O Exchange

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

      • Gently shake the tube to mix.

      • Re-acquire the ¹H NMR spectrum. The broad -NH and -SH peaks should diminish or disappear as the protons are replaced by non-NMR-active deuterium.[9]

    • Protocol 2: Variable Temperature (VT) NMR

      • Set up a series of ¹H NMR experiments at different temperatures. A good starting range would be 25°C, 0°C, and 50°C.

      • Lowering the temperature can slow down the rate of chemical exchange, potentially resulting in sharper signals for the individual species.[9][12]

      • Conversely, increasing the temperature can sometimes push the exchange into the "fast exchange" regime, where a single, averaged, and sharper peak is observed.[9]

Q3: I've noticed that my peaks broaden as I increase the concentration of my sample. Why does this happen and what is the optimal concentration?

A3: Higher concentrations can lead to peak broadening due to increased viscosity and intermolecular interactions, such as hydrogen bonding and aggregation.

  • Causality: 3-Anilino-5-mercapto-1,2,4-triazole's structure is conducive to forming hydrogen bonds, which can lead to self-aggregation, especially at higher concentrations.[13] This aggregation increases the effective molecular weight and slows down molecular tumbling in solution, leading to shorter T2 relaxation times and broader peaks.[14][15] Highly concentrated samples also have increased viscosity, which further restricts molecular motion and contributes to line broadening.[6][9]

  • Troubleshooting and Optimization:

    • Dilution Series: Prepare a series of samples at different concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, and 20 mg/mL) in the same deuterated solvent. This will help you find a balance between good signal-to-noise and sharp peaks.

    • Solvent Choice: In a non-polar solvent like CDCl₃, aggregation via hydrogen bonding is more likely.[13] Switching to a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ or MeOD can help break up these aggregates and sharpen the peaks.[13]

Parameter Recommendation Rationale
Concentration for ¹H NMR 1-10 mg in 0.6-0.7 mLBalances signal strength with minimizing aggregation and viscosity effects.[9]
Concentration for ¹³C NMR 10-50 mg in 0.6-0.7 mLRequires higher concentration for the less sensitive ¹³C nucleus.
Solvent DMSO-d₆, MeODPolar solvents can disrupt intermolecular hydrogen bonding.[13]
Q4: Could the pH of my NMR sample be affecting the peak widths?

A4: Yes, the pH of the solution can significantly influence the protonation state of your molecule, which can affect chemical exchange rates and tautomeric equilibria, leading to peak broadening.

  • Causality: The triazole ring and the amino group of 3-anilino-5-mercapto-1,2,4-triazole have pKa values that can be influenced by the sample's pH. Changes in pH can alter the protonation state, which in turn can affect the rate of exchange of the -NH and -SH protons.[16][17] Furthermore, the dominant tautomeric form of the triazole ring can be pH-dependent, and if multiple tautomers are in equilibrium on the NMR timescale, this will lead to broadened peaks.[18][19][20]

  • Troubleshooting Protocol:

    • Measure the pH: If you are using a buffered solution or have acidic/basic impurities, measure the pH of your NMR sample.

    • Adjust the pH: If you suspect pH is the issue, you can try to acquire spectra in buffered solutions of different pH values (e.g., pH 4, 7, and 9) to see how the spectrum changes.[16][17] Be mindful that the buffer signals might interfere with your spectrum.

    • Acid/Base Titration: In some cases, adding a trace amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD) can help to either fully protonate or deprotonate the molecule, locking it into a single state and sharpening the peaks.

Q5: I've tried everything above, but some or all of my peaks are still broad. What other factors could be at play?

A5: If common issues are ruled out, consider the presence of paramagnetic impurities or issues with the inherent molecular dynamics of your compound.

  • Causality:

    • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen can cause significant line broadening.[7][9][10] These impurities enhance the relaxation of nearby nuclei, shortening their T2 relaxation time and broadening their signals.[7]

    • Molecular Dynamics: For some molecules, certain parts may be undergoing conformational changes or restricted rotation on the NMR timescale. This can lead to broadening of specific peaks associated with those parts of the molecule.

  • Troubleshooting Workflow:

    Caption: Advanced troubleshooting for persistent peak broadening.

  • Experimental Protocols:

    • Protocol 3: Removal of Paramagnetic Impurities

      • Ensure all glassware, including the NMR tube, is scrupulously clean. Washing with an appropriate solvent or even aqua regia (with extreme caution) may be necessary.[8]

      • Filter your prepared NMR sample through a small plug of Celite or glass wool in a Pasteur pipette directly into the NMR tube.[7] This can remove fine particulate matter that may be paramagnetic.

    • Protocol 4: Degassing the Sample

      • To remove dissolved oxygen, you can gently bubble an inert gas like nitrogen or argon through the sample for a few minutes before capping the NMR tube.

      • Alternatively, for less volatile solvents, a freeze-pump-thaw cycle can be effective.

By systematically addressing these potential issues, you can significantly improve the quality of your NMR spectra for 3-anilino-5-mercapto-1,2,4-triazole and obtain the high-resolution data necessary for accurate structural elucidation and analysis.

References

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2023, February 20). knowledge bits. Retrieved from [Link]

  • Grokipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR at Low and Ultra-Low Temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]

  • AIP Publishing. (n.d.). Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • AIP Publishing. (n.d.). Temperature‐Dependent Chemical Shifts in the NMR Spectra of Gases. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • Spectrometer. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2012, November 20). Is a NMR concentration sensitive or mass sensitive? Retrieved from [Link]

  • ResearchGate. (n.d.). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

  • Semantic Scholar. (2005, April 19). NMR Study of the Influence of pH on the Persistence of Some Neonicotinoids in Water. Retrieved from [Link]

  • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2013, May 23). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2019, June 14). How will increase in concentration affect HNMR Spectrum? Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2016, March 15). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • Magritek. (n.d.). Analytical NMR. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • Nanjing Richchem Holdings Corporation. (n.d.). 3-Amino-5-Mercapto-1,2,4-Triazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A New Chromogenic Reagent for Extractive Spectrophotometric. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of the 1 H NMR chemical shift. The 1 H NMR signal shifts to a low. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Retrieved from [Link]

  • Semantic Scholar. (1975, May 25). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Retrieved from [Link]

  • Haz-Map. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 3-Anilino-5-Mercapto-1,2,4-Triazole Chemistry

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance in substitution reactions involving the 3-anilino-5-mercapto-1,2,4-triazole scaffold. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to accelerate your research and development.

Introduction: The Challenge of Steric Congestion

The 3-anilino-5-mercapto-1,2,4-triazole core is a valuable scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] However, its synthetic utility can be hampered by steric hindrance, particularly when dealing with substituted anilino moieties or bulky electrophiles. This guide is structured to help you diagnose and overcome these common synthetic hurdles.

The core of the issue often lies in the spatial arrangement of atoms. Bulky substituents on the aniline ring, especially at the ortho positions, can shield the reactive centers of the triazole—namely the exocyclic mercapto group and the ring nitrogen atoms—from the approaching electrophile. This steric clash increases the activation energy of the reaction, leading to sluggish reaction rates or complete failure.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction sites on the 3-anilino-5-mercapto-1,2,4-triazole molecule?

A1: The 3-anilino-5-mercapto-1,2,4-triazole system possesses several potential nucleophilic sites. The most common sites for substitution reactions are:

  • The Exocyclic Sulfur Atom: The mercapto group exists in a thiol-thione tautomeric equilibrium.[5] It is highly nucleophilic and is the primary site for S-alkylation and S-acylation reactions.[6][7]

  • Triazole Ring Nitrogens: The 1,2,4-triazole ring contains nitrogen atoms that can undergo electrophilic substitution, such as N-alkylation.[8][9] The specific nitrogen that reacts can depend on the reaction conditions and the substitution pattern of the triazole.

  • The Anilino Nitrogen: While generally less reactive than the other sites due to resonance delocalization with the phenyl ring, the aniline nitrogen can participate in reactions under certain conditions.

Q2: How do I know if steric hindrance is the cause of my low reaction yield?

A2: A classic indicator of steric hindrance is observing a significant drop in reaction yield when moving from a non-substituted or para-substituted anilino group to an ortho-substituted one, while keeping all other reaction parameters constant. For instance, if the reaction of 3-(4-methylanilino)-5-mercapto-1,2,4-triazole with an electrophile proceeds smoothly, but the reaction with 3-(2,6-dimethylanilino)-5-mercapto-1,2,4-triazole fails or gives a low yield, steric hindrance is a likely culprit.

Q3: Can I predict the degree of steric hindrance before running a reaction?

A3: While precise prediction is complex, you can make educated assessments. Consider the size of the substituents on both your triazole and the electrophile. Bulky groups like tert-butyl or multiple ortho substituents on the anilino ring will exert significant steric hindrance. Similarly, using a bulky electrophile will exacerbate the problem. Computational modeling can also provide insights into the transition state energies and help predict the feasibility of a reaction.

Troubleshooting Guides for Common Substitution Reactions

Scenario 1: Low Yield in S-Alkylation with a Bulky Alkyl Halide

Problem: You are attempting to S-alkylate a 3-(2,6-diisopropylanilino)-5-mercapto-1,2,4-triazole with a secondary or tertiary alkyl halide, but you are observing low to no product formation.

Root Cause Analysis: The bulky 2,6-diisopropyl groups on the aniline ring are sterically shielding the mercapto group, preventing the nucleophilic attack on the sterically hindered alkyl halide.

Troubleshooting Workflow

start Low Yield in S-Alkylation step1 Optimize Reaction Conditions start->step1 step2 Modify the Base step1->step2 If yield is still low end Successful S-Alkylation step1->end Successful step3 Change the Electrophile step2->step3 If yield is still low step2->end Successful step4 Use a Catalyst step3->step4 If alternatives are available step3->end Successful step4->end Successful

Caption: Troubleshooting workflow for sterically hindered S-alkylation.

Detailed Troubleshooting Steps:
  • Optimize Reaction Conditions:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[4] Monitor the reaction carefully for any signs of decomposition.

    • Prolong Reaction Time: Sterically hindered reactions are often slower. Extend the reaction time and monitor progress by TLC or LC-MS.

  • Modify the Base:

    • Switch to a Stronger, Non-Nucleophilic Base: A stronger base will more effectively deprotonate the thiol, increasing its nucleophilicity. Using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensures that the base itself does not compete with the thiol in reacting with the electrophile.

  • Change the Nature of the Electrophile:

    • Use a More Reactive Electrophile: If possible, switch from an alkyl bromide or chloride to an alkyl iodide, as the C-I bond is weaker and iodide is a better leaving group. Alternatively, consider using an alkyl triflate, which has an excellent leaving group.

  • Employ Catalysis:

    • Phase-Transfer Catalysis: For reactions in a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective. It helps to shuttle the thiolate anion into the organic phase where the electrophile resides, increasing the effective concentration and reaction rate.

Scenario 2: Failed N-Acylation of the Triazole Ring

Problem: You are attempting to acylate a nitrogen atom on the triazole ring of a 3-(2-phenylanilino)-5-mercapto-1,2,4-triazole, but the reaction is unsuccessful. The starting material is recovered, or multiple side products are formed.

Root Cause Analysis: The ortho-phenyl group on the anilino moiety creates a significant steric barrier, preventing the acylating agent from accessing the triazole ring nitrogens. The mercapto group might also be competing for the acylating agent if not protected.

Troubleshooting Decision Tree

start Failed N-Acylation q1 Is the Mercapto Group Protected? start->q1 protect Protect the Mercapto Group (e.g., as a methyl or benzyl thioether) q1->protect No reagent Use a More Reactive Acylating Agent q1->reagent Yes protect->reagent catalyst Employ an Acylation Catalyst reagent->catalyst If still no reaction success Successful N-Acylation reagent->success Success conditions Modify Reaction Conditions catalyst->conditions If still low yield catalyst->success Success conditions->success

Caption: Decision tree for troubleshooting failed N-acylation.

Detailed Troubleshooting Steps:
  • Protect the Mercapto Group: The mercapto group is highly nucleophilic and will likely react with the acylating agent. It is crucial to protect it first. A common strategy is to convert it to a thioether (e.g., by reacting with methyl iodide or benzyl bromide), which can be cleaved later if necessary.

  • Use a More Reactive Acylating Agent:

    • Instead of an acyl chloride, consider using the corresponding acid anhydride. Anhydrides can be more reactive, and the reaction can sometimes be driven to completion by removing the carboxylic acid byproduct.

    • For very hindered systems, generating a highly reactive mixed anhydride in situ can be effective.

  • Employ an Acylation Catalyst:

    • 4-Dimethylaminopyridine (DMAP): DMAP is an excellent nucleophilic catalyst for acylation reactions. It reacts with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the triazole nitrogen.[10]

    • Lewis Acids: In some cases, a mild Lewis acid catalyst can activate the acylating agent, making it more electrophilic.

  • Modify Reaction Conditions:

    • Solvent Choice: Use a high-boiling point, aprotic polar solvent like DMF or DMSO to increase solubility and allow for higher reaction temperatures.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy to overcome steric barriers and significantly reduce reaction times.[11]

Summary of Recommended Conditions for Hindered Systems

Reaction TypeSubstrate ConstraintRecommended BaseCatalyst/AdditiveSolventTemperature
S-Alkylation Bulky ortho-substituted anilinoNaH, KOtBuTBAB (if biphasic)DMF, DMSO80-120 °C
N-Acylation Bulky ortho-substituted anilinoTriethylamine, DIPEADMAP (catalytic)Dichloromethane, THFRoom Temp to Reflux
N-Arylation Bulky ortho-substituted anilinoNaOtBu, K3PO4Palladium catalyst with a bulky phosphine ligand (e.g., XPhos)Toluene, Dioxane100-120 °C

Experimental Protocols

Protocol 1: Catalytic S-Alkylation of a Sterically Hindered 3-Anilino-5-Mercapto-1,2,4-Triazole
  • To a stirred solution of the 3-(2,6-disubstituted-anilino)-5-mercapto-1,2,4-triazole (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: DMAP-Catalyzed N-Acylation of a Protected, Sterically Hindered Triazole
  • Dissolve the S-protected 3-(2-substituted-anilino)-1,2,4-triazole (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Add triethylamine (2.0 equiv) followed by a catalytic amount of DMAP (0.1 equiv).

  • Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

References

  • Holla, B. S., Veeranjaneyulu, A., & Shivananda, M. K. (2003). Synthesis and antibacterial properties of some 3-substituted-4-amino-5-mercapto-1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(7-8), 759-767.
  • Jain, S., & Pathak, D. (2022).
  • American Chemical Society. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Fiveable. (2025). Steric Hindrance: Intro to Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Retrieved from [Link]

  • American Chemical Society. (2021). Way to Enforce Selectivity via Steric Hindrance: Improvement of Am(III)/Eu(III) Solvent Extraction by Loaded Diphosphonic Acid Esters. Inorganic Chemistry. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • PubMed. (1987). Reactivity of 3-aryl-4-amino-5-mercapto-4H-1,2,4-triazoles. Il Farmaco; edizione scientifica. Retrieved from [Link]

  • SciSpace. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Retrieved from [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2012). Retrieved from [Link]

  • Fokin, V. V., & Sharpless, K. B. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles.
  • ResearchGate. (2019). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Retrieved from [Link]

  • MDPI. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Overview of Mercapto-1,2,4-Triazoles: Synthesis, Chemical Reactions and Biological Importance. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Anilino-5-mercapto-1,2,4-triazole vs. 3-Amino-1,2,4-triazole in Coordination Chemistry

Executive Summary In coordination chemistry, the functionalization of a ligand fundamentally dictates its application trajectory. While the 1,2,4-triazole core is universally recognized for its robust metal-binding capab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In coordination chemistry, the functionalization of a ligand fundamentally dictates its application trajectory. While the 1,2,4-triazole core is universally recognized for its robust metal-binding capabilities, specific substitutions shift its utility from macroscopic structural engineering to microscopic biological targeting. This guide provides an in-depth technical comparison between 3-Amino-1,2,4-triazole (3-AT) —a highly symmetric, rigid building block used to construct multidimensional Metal-Organic Frameworks (MOFs)—and 3-Anilino-5-mercapto-1,2,4-triazole (AMT) —a sterically hindered, dual-donor pharmacophore designed for precision metalloenzyme inhibition.

Structural and Electronic Divergence

The divergent applications of these two ligands stem from their distinct steric profiles and electronic donor properties:

  • 3-Amino-1,2,4-triazole (3-AT): Features a compact structure with three endocyclic hard nitrogen donors and one exocyclic amino group. Its lack of steric bulk makes it an ideal bridging ligand. It seamlessly links multiple metal centers to form continuous 1D chains, 2D grids, or 3D porous frameworks[1].

  • 3-Anilino-5-mercapto-1,2,4-triazole (AMT): The addition of a bulky aniline ring and a mercapto (thiol/thione) group completely alters the ligand's coordination profile. The soft sulfur donor prefers binding to borderline/soft metals, while the bulky aniline group acts as a steric shield, preventing the formation of extended polymeric networks[2]. Instead, AMT excels at forming discrete, high-affinity complexes within the confined hydrophobic pockets of metalloenzymes[3].

3-Amino-1,2,4-triazole (3-AT): The MOF Builder

In materials science, 3-AT is a premier structural node. Under solvothermal conditions, the triazole ring deprotonates, allowing the nitrogen atoms to coordinate in μ2​ , μ3​ , or even μ4​ bridging modes[1]. This multi-nodal connectivity drives the self-assembly of robust MOFs exhibiting significant surface area, thermal stability, and luminescent properties[4].

MOF_Assembly LIG 3-Amino-1,2,4-triazole (3-AT Ligand) SOL Solvothermal Assembly LIG->SOL MET Transition Metal (e.g., Zn2+, Co2+) MET->SOL SBU Secondary Building Units (SBUs) SOL->SBU MOF Extended MOF Architecture SBU->MOF

Fig 1. Workflow of 3-AT driven self-assembly into multidimensional Metal-Organic Frameworks.

3-Anilino-5-mercapto-1,2,4-triazole (AMT): The Metalloenzyme Inhibitor

In drug development, AMT serves as a precision pharmacophore targeting Methionine Aminopeptidase-2 (MetAP2), an enzyme critical for endothelial cell proliferation and angiogenesis[2]. MetAP2 features a dinuclear metal active site (typically Co²⁺ or Mn²⁺)[3]. AMT coordinates to this dinuclear center via a bidentate interaction utilizing the triazole nitrogen and the exocyclic mercapto sulfur. Concurrently, the bulky aniline group projects into an adjacent hydrophobic auxiliary pocket, anchoring the inhibitor and displacing critical water molecules required for catalysis[2].

AMT_Inhibition AMT 3-Anilino-5-mercapto- 1,2,4-triazole (AMT) COORD1 Triazole N-Donor Coordination AMT->COORD1 COORD2 Mercapto S-Donor Coordination AMT->COORD2 HYDRO Aniline Hydrophobic Interaction AMT->HYDRO METAP MetAP2 Active Site (Dinuclear Co2+) INHIB MetAP2 Enzyme Inhibition METAP->INHIB COORD1->METAP COORD2->METAP HYDRO->METAP

Fig 2. Mechanistic pathway of MetAP2 inhibition by AMT via bidentate coordination and steric fit.

Experimental Methodologies

Protocol A: Solvothermal Synthesis of a Zn-(3-AT) MOF[5]

Objective: Synthesize a highly crystalline, luminescent 3D zinc-based MOF.

  • Precursor Dissolution: Dissolve equimolar amounts of Zn(NO₃)₂·6H₂O and 3-AT in a solvent mixture of N,N-dimethylformamide (DMF) and water.

    • Causality: The mixed solvent system balances the solubility of the inorganic salt and the organic ligand, while DMF acts as a structure-directing template during framework assembly.

  • Solvothermal Assembly: Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 120°C for 72 hours, followed by controlled cooling (5°C/hour).

    • Causality: Elevated temperature and pressure provide the activation energy for reversible coordination bond formation. The slow cooling rate is critical for thermodynamic error-correction, yielding highly crystalline, defect-free MOF structures.

  • Activation and Washing: Filter the resulting crystals and wash extensively with fresh DMF and ethanol.

    • Causality: Washing removes unreacted precursors and displaces high-boiling DMF from the pores with volatile ethanol, preparing the MOF for thermal activation.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD). The synthesis is validated if the experimental diffractogram matches the simulated pattern from single-crystal X-ray data, confirming absolute phase purity.

Protocol B: MetAP2 Enzymatic Inhibition Assay with AMT[2]

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of AMT against human MetAP2.

  • Apo-enzyme Preparation & Metal Loading: Incubate recombinant human apo-MetAP2 with 10 µM CoCl₂ in HEPES buffer (pH 7.5) for 30 minutes at 4°C.

    • Causality: MetAP2 is a metalloprotease that requires a dinuclear Co²⁺ or Mn²⁺ center for catalytic activity. Pre-loading ensures the active site is fully metallated and structurally primed for ligand coordination.

  • Inhibitor Incubation: Add serial dilutions of AMT (ranging from 10 pM to 10 µM) to the enzyme solution and incubate for 30 minutes at room temperature.

    • Causality: This incubation period allows the soft mercapto sulfur and triazole nitrogen of AMT to thermodynamically displace active-site water molecules and establish stable coordination bonds with the Co²⁺ ions.

  • Substrate Cleavage & Readout: Initiate the reaction by adding the chromogenic substrate L-methionine-p-nitroanilide. Monitor absorbance at 405 nm continuously for 10 minutes.

    • Causality: Cleavage of the substrate releases p-nitroaniline, producing a measurable color change. The rate of absorbance increase is directly proportional to residual enzyme activity.

  • Validation Checkpoint: Include a positive control (e.g., TNP-470 or ovalicin) and a vehicle control (DMSO). The assay is validated when the vehicle control shows linear uninhibited kinetics and the AMT dose-response curve yields a tight sigmoidal fit to calculate the IC50​ .

Quantitative Data Comparison

Property / Metric3-Amino-1,2,4-triazole (3-AT)3-Anilino-5-mercapto-1,2,4-triazole (AMT)
Primary Application Materials Science (MOFs, Coordination Polymers)Drug Development (Metalloenzyme Inhibitors)
Coordination Mode Intermolecular bridging ( μ2​ , μ3​ , μ4​ )Intramolecular chelating / discrete bidentate
Donor Atoms Hard N-donors (Endocyclic + Exocyclic)Soft S-donor (Mercapto) + Hard N-donors
Steric Profile Low steric hindrance, highly symmetricHigh steric hindrance (bulky aniline group)
Target Metal Preference Zn²⁺, Co²⁺, Cd²⁺, Pb²⁺ (Framework nodes)Dinuclear Co²⁺, Mn²⁺ (Biological active sites)
Key Performance Metric Surface Area (BET), Luminescence Quantum YieldBinding Affinity ( Ki​ ), Inhibitory Concentration ( IC50​ )

References

  • Title: Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials Source: MDPI Materials / NIH URL: [Link]

  • Title: Synthesis and Structural Determination of Four Novel Metal−Organic Frameworks in a Zn−3-Amino-1,2,4-Triazole System Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Highly Potent Inhibitors of Methionine Aminopeptidase-2 Based on a 1,2,4-Triazole Pharmacophore Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold Source: MDPI International Journal of Molecular Sciences URL: [Link]

  • Title: Information on EC 3.4.11.18 - methionyl aminopeptidase Source: BRENDA Enzyme Database URL: [Link]

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Comparative

A Comparative Guide to Corrosion Inhibition: 3-Anilino-5-Mercapto-1,2,4-Triazole vs. Standard Azoles

Introduction Corrosion is a persistent challenge across numerous industries, leading to material degradation, reduced product lifespan, and significant economic losses.[1] The use of organic corrosion inhibitors is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Corrosion is a persistent challenge across numerous industries, leading to material degradation, reduced product lifespan, and significant economic losses.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this electrochemical process.[2] For decades, standard azoles like Benzotriazole (BTA) and Tolyltriazole (TTA) have been the cornerstone of corrosion protection, particularly for copper and its alloys.[3][4] These compounds are effective due to their ability to form a protective film on the metal surface.[5][6] However, the quest for inhibitors with enhanced efficiency, better performance in aggressive environments, and superior multi-metal protection has driven research toward more complex heterocyclic molecules.[1][7]

This guide provides an in-depth comparative analysis of a promising next-generation inhibitor, 3-anilino-5-mercapto-1,2,4-triazole, against the industry-standard azoles. We will delve into the mechanistic principles, present supporting experimental data from analogous compounds, and provide detailed protocols for evaluation. This document is intended for researchers, material scientists, and formulation chemists seeking to advance corrosion inhibition technology.

Section 1: Profile of the Corrosion Inhibitors

The Standard Bearers: Benzotriazole (BTA) and Tolyltriazole (TTA)

Benzotriazole and its derivative, Tolyltriazole, are five-membered heterocyclic compounds that are widely recognized for their efficacy in protecting copper and copper alloys.[4] Their mechanism is well-established and relies on the formation of a passive, polymeric complex with copper ions on the metal surface.[5][6][8] The triazole group's nitrogen atoms play a crucial role by donating lone-pair electrons to form coordinate bonds with the metal, creating a durable barrier against corrosive species.[9] While effective, their performance can be compromised in the presence of strong oxidizers like chlorine or at elevated temperatures.[10][11]

The Challenger: 3-Anilino-5-Mercapto-1,2,4-Triazole

3-Anilino-5-mercapto-1,2,4-triazole represents a strategic molecular design aimed at overcoming the limitations of standard azoles. While direct comparative data for this specific molecule is emerging, its performance can be expertly inferred from its structural components and extensive research on closely related analogs, such as 3-amino-5-mercapto-1,2,4-triazole (AMT).[12][13][14] The molecule's enhanced potential stems from three key features:

  • The 1,2,4-Triazole Ring: Like standard azoles, this core structure provides multiple nitrogen atoms for coordination with the metal surface.[7]

  • The Mercapto Group (-SH): The sulfur atom is a powerful coordinating agent for metals like copper and iron. It forms strong, stable bonds, significantly enhancing the adsorption and stability of the protective film.[15]

  • The Anilino Group (-NH-Ph): The presence of the phenyl ring (from the anilino group) increases the molecule's surface area and introduces π-electrons. This promotes stronger van der Waals forces and π-orbital interactions with the metal surface, leading to a more densely packed and robust protective layer.

This trifecta of functional groups suggests a synergistic mechanism that provides superior adhesion and barrier properties compared to the simpler BTA and TTA structures.

Section 2: The Science of Protection: Mechanism of Inhibition

Organic inhibitors function by adsorbing onto the metal surface, which can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation).[15] This adsorbed layer acts as a physical barrier, blocking the active sites required for the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that drive corrosion.[16]

Standard azoles like BTA primarily form a chemisorbed [Cu-BTA] polymeric film.[9] The proposed inhibitor, 3-anilino-5-mercapto-1,2,4-triazole, engages in a more complex and robust chemisorption process. The nitrogen atoms of the triazole ring, the exocyclic nitrogen of the anilino group, and the sulfur atom of the mercapto group all act as active centers for adsorption, creating multiple anchor points to the metal surface.[15] This multi-center adsorption leads to a more stable and less permeable protective film.

Figure 1: Proposed inhibition mechanism of 3-anilino-5-mercapto-1,2,4-triazole.

Section 3: Comparative Performance Analysis

The efficacy of a corrosion inhibitor is quantified through various electrochemical and gravimetric techniques. The following tables summarize representative data for standard azoles and derivatives of 3-amino-5-mercapto-1,2,4-triazole, which serve as a strong proxy for the performance of the anilino-substituted version.

Potentiodynamic Polarization (PDP) Data

Potentiodynamic polarization measures the shift in corrosion potential (Ecorr) and the reduction in corrosion current density (icorr). A lower icorr value signifies better corrosion protection. The inhibition efficiency (IE%) is calculated from these values.

InhibitorMetal/MediumConcentrationicorr (μA/cm²)IE (%)Reference
Blank AA2024 Alloy / 3.5% NaCl-2.397-[12][17]
AMT AA2024 Alloy / 3.5% NaCl1.5 g/L0.23990.0[12][17]
Blank Mild Steel / 0.5 M HCl---[18]
TTA Mild Steel / 0.5 M HCl0.07 M-91.0[18]
EAMT 6061 Al Alloy / 0.5 M H₂SO₄800 ppm-85.0[16]

Note: AMT (3-amino-5-mercapto-1,2,4-triazole) and EAMT (3-Ethyl-4-amino-5-mercapto-1,2,4-triazole) are structural analogs of the topic compound. Data demonstrates the high efficiency of the amino-mercapto-triazole scaffold.

Electrochemical Impedance Spectroscopy (EIS) Data

EIS probes the resistive and capacitive properties of the inhibitor film. A higher charge transfer resistance (Rct) or film resistance (Rf) indicates a more effective barrier against corrosion.

InhibitorMetal/MediumConcentrationRct / Rf (Ω·cm²)IE (%)Reference
Blank AA2024 Alloy / 3.5% NaCl-358 (Rf)-[17]
AMT AA2024 Alloy / 3.5% NaCl1.5 g/L10,960 (Rf)~96.7[12][19]
Blank Mild Steel / 1 M HCl---[20]
Triazole Derivative Mild Steel / 1 M HCl1.0 x 10⁻³ M-95.3[20]

Note: The dramatic increase in film resistance (Rf) with the addition of AMT highlights the formation of a highly effective protective layer.[12]

Section 4: Experimental Protocols for Inhibitor Evaluation

To ensure scientific rigor and reproducibility, the following standardized protocols are recommended for evaluating and comparing corrosion inhibitors.

Materials and Preparation
  • Metal Specimens: Use coupons of the desired metal (e.g., mild steel, copper, aluminum alloy) with a standard surface area (e.g., 1x1 cm).

  • Surface Preparation: Mechanically polish the coupons with successive grades of silicon carbide (SiC) paper (e.g., up to 1200 grit), rinse with deionized water and a suitable solvent like acetone, and dry thoroughly. This ensures a uniform and reproducible surface.

  • Corrosive Media: Prepare the corrosive solution, such as 1 M HCl or 3.5 wt.% NaCl, using analytical grade reagents and deionized water.

  • Inhibitor Solutions: Prepare a stock solution of the inhibitor and add it to the corrosive media to achieve the desired final concentrations for testing.

Weight Loss Measurement Protocol

This gravimetric method provides a direct measure of metal loss over time.

  • Initial Weighing: Weigh the prepared metal coupons accurately using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive media with and without the inhibitor for a specified period (e.g., 6, 24, 48 hours) at a constant temperature.[15]

  • Final Weighing: After immersion, remove the coupons, clean them chemically to remove corrosion products, rinse, dry, and reweigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the weight loss data.[15]

Electrochemical Measurement Protocol

These tests provide rapid and detailed information on the corrosion mechanism.

  • Cell Setup: Use a standard three-electrode electrochemical cell containing the working electrode (metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[21]

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • EIS Measurement: Perform EIS by applying a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.[16]

  • PDP Measurement: After EIS, perform potentiodynamic polarization by scanning the potential cathodically and anodically from the OCP (e.g., ±250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[16][21]

Experimental_Workflow start Start prep_coupons Prepare & Polish Metal Coupons start->prep_coupons prep_solutions Prepare Corrosive Media & Inhibitor Solutions start->prep_solutions weigh_initial Initial Weighing prep_coupons->weigh_initial setup_cell Setup 3-Electrode Cell prep_coupons->setup_cell immersion_long Long-Term Immersion (e.g., 24h) prep_solutions->immersion_long prep_solutions->setup_cell weight_loss Weight Loss Test (Gravimetric) electrochemical Electrochemical Tests (PDP & EIS) weigh_initial->immersion_long weigh_final Cleaning & Final Weighing immersion_long->weigh_final calc_wl Calculate CR & IE% weigh_final->calc_wl compare Compare & Conclude calc_wl->compare stabilize_ocp Stabilize OCP (e.g., 30 min) setup_cell->stabilize_ocp run_eis Run EIS Scan stabilize_ocp->run_eis run_pdp Run PDP Scan run_eis->run_pdp analyze_electrochem Analyze Tafel & Nyquist Plots run_pdp->analyze_electrochem analyze_electrochem->compare end End compare->end

Sources

Validation

A Guide to Validating DFT Computational Models with Experimental Data for 3-anilino-5-mercapto-1,2,4-triazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating Density Functional Theory (DFT) computational models using experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating Density Functional Theory (DFT) computational models using experimental data. The focus of this analysis is the heterocyclic scaffold 3-anilino-5-mercapto-1,2,4-triazole, a molecule of interest due to the broad biological activities associated with the 1,2,4-triazole nucleus, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

The synergy between computational and experimental chemistry is paramount for accelerating molecular design and discovery. DFT calculations offer profound insights into molecular geometry, electronic structure, and reactivity, but their predictive power is only as reliable as their validation against real-world experimental benchmarks. This document details the necessary experimental protocols and computational methodologies, explains the rationale behind procedural choices, and presents a clear comparison to establish a validated computational model.

The Principle of Tautomerism: A Critical Computational Consideration

Before embarking on any analysis, it is crucial to recognize that 3-anilino-5-mercapto-1,2,4-triazole can exist in two tautomeric forms: the thione and the thiol. This equilibrium is a pivotal factor influencing the molecule's chemical behavior and its interaction with biological targets.[1] DFT studies on similar 1,2,4-triazole-3-thiol derivatives have consistently shown that the thione tautomer is the more stable form, being energetically lower than the thiol form.[1][4] Therefore, all computational models should begin by optimizing the geometries of both tautomers to confirm the lowest energy conformer, which is presumed to be the dominant species under experimental conditions.

G cluster_0 Tautomeric Equilibrium cluster_1 Computational Insight Thione Thione Form (C=S) Thiol Thiol Form (-SH) Thione->Thiol Proton Transfer Stability DFT calculations indicate the Thione form is generally more stable. Thione->Stability

Caption: Thione-thiol tautomerism in 3-anilino-5-mercapto-1,2,4-triazole.

Experimental Protocols for Model Validation

To generate robust data for comparison, a multi-technique spectroscopic and structural analysis is required. The following protocols are standard for the characterization of heterocyclic compounds.

Synthesis and Purification

The target molecule, 3-anilino-5-mercapto-1,2,4-triazole, and its precursors are synthesized following established multi-step chemical protocols. A common route involves the reaction of a potassium dithiocarbazinate derivative with hydrazine hydrate. Post-synthesis, the product must be purified, typically by recrystallization from a suitable solvent like ethanol, to ensure that the experimental data collected is from the compound of interest and not contaminated by starting materials or byproducts. The purity can be verified using techniques like Thin Layer Chromatography (TLC).[2]

Spectroscopic and Structural Analysis Workflow

The following experimental workflow ensures a comprehensive dataset for validation.

Caption: Experimental workflow for acquiring validation data.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the vibrational frequencies of functional groups.

  • Protocol:

    • Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a disc.

    • Record the spectrum using an FT-IR spectrophotometer, typically in the range of 4000-400 cm⁻¹.[5]

    • Identify characteristic peaks, paying close attention to N-H, C=N, and C=S stretching and bending vibrations. The presence of a band around 1250 cm⁻¹ is indicative of the C=S (thione) group.[6]

B. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable spectroscopic-grade solvent (e.g., methanol or acetonitrile).

    • Use a dual-beam UV-Vis spectrophotometer to measure the absorbance over a range of 200-800 nm.[7]

    • The observed λmax values correspond to π→π* and n→π* transitions within the molecule's chromophores.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To probe the chemical environment of ¹H and ¹³C nuclei.

  • Protocol:

    • Dissolve the sample in a deuterated solvent, such as DMSO-d₆.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[8]

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (TMS). The spectra will reveal signals for aromatic protons, the N-H proton of the anilino group, and the triazole ring protons, as well as the corresponding carbon signals. For example, the thiocarbonyl carbon (C=S) typically appears around 165-167 ppm.[9][10]

D. Single-Crystal X-ray Diffraction

  • Objective: To definitively determine the solid-state molecular structure, including bond lengths and angles.

  • Protocol:

    • Grow suitable single crystals of the compound, often by slow evaporation from a solution.

    • Mount a crystal on a diffractometer and collect diffraction data.

    • Solve and refine the crystal structure to obtain precise atomic coordinates. This method provides the ultimate benchmark for validating calculated geometric parameters and confirms the dominant tautomeric form in the solid state.[11]

DFT Computational Protocol

The reliability of DFT results is highly dependent on the chosen functional and basis set. The protocol below is based on methods widely and successfully applied to similar heterocyclic systems.[1][12]

Caption: Workflow for DFT calculations and property prediction.

  • Software: Gaussian suite of programs is a standard choice.[12]

  • Methodology:

    • Functional: The B3LYP hybrid functional is widely used for its excellent balance of accuracy and computational cost in organic molecules.[1]

    • Basis Set: The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle the complex electronic environments of heteroatoms.

    • Geometry Optimization: The initial structures of both thione and thiol tautomers are optimized to find the minimum energy geometries.

    • Frequency Calculation: A frequency calculation is performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[12] These calculations also yield the theoretical vibrational frequencies for comparison with FT-IR data.

    • Property Calculations:

      • UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which can be compared to the experimental UV-Vis spectrum.

      • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.

Data Comparison and Model Validation

The core of the validation process is a direct, quantitative comparison between the experimental data and the DFT-calculated values.

Structural Parameters

The most direct validation comes from comparing the bond lengths and angles from X-ray crystallography with the optimized geometry from DFT.

Table 1: Comparison of Key Geometric Parameters (Experimental vs. DFT/B3LYP/6-311++G(d,p)) (Note: As specific X-ray data for the title compound was not found in the initial search, representative data from a closely related 1,3,4-thiadiazole derivative is used for illustration.[11])

ParameterBond/AngleExperimental (Å or °)Calculated (Å or °)% Difference
Bond LengthC=SHypothetical 1.681Hypothetical 1.6900.5%
Bond LengthC=N (ring)Hypothetical 1.299Hypothetical 1.3050.4%
Bond LengthN-N (ring)Hypothetical 1.406Hypothetical 1.401-0.3%
Bond AngleN-C=SHypothetical 125.0Hypothetical 125.50.4%
Bond AngleC-N-NHypothetical 108.0Hypothetical 107.8-0.2%

A strong correlation with differences of less than a few percent provides high confidence in the model's ability to predict ground-state geometry.

Spectroscopic Data

A. Vibrational Frequencies (FT-IR) Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison.

Table 2: Comparison of Major Vibrational Frequencies (cm⁻¹) (Representative data based on analogues)

Vibrational ModeExperimental (FT-IR)Calculated (Scaled)Assignment
N-H Stretch (Anilino)~3350~3360Stretching of the secondary amine
C-H Stretch (Aromatic)~3050~3055Stretching of C-H bonds in phenyl ring
C=N Stretch (Triazole)~1590~1595Stretching of the endocyclic C=N bond[6]
C=S Stretch~1251~1260Thione group stretching vibration[6]

B. Electronic Transitions (UV-Vis) TD-DFT calculations predict the λmax values for electronic transitions.

Table 3: Comparison of Electronic Transitions (nm) (Representative data based on analogues[13])

TransitionExperimental (λmax)Calculated (λmax)
π → π~210~215
n → π~260~268

C. Chemical Shifts (NMR) The calculated NMR shifts should show a linear correlation with the experimental values.

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) (Representative data based on analogues[9][10])

Carbon AtomExperimental (δ)Calculated (δ)
C=S~167.1~168.0
C=N (Triazole)~150.2~151.5
C-Anilino (ipso)~144.9~145.3
C-Aromatic115-130116-132

Conclusion

The validation process is complete when a strong correlation is established across structural, vibrational, and electronic properties between the experimental results and the DFT-calculated values. For 3-anilino-5-mercapto-1,2,4-triazole, a computational model employing the B3LYP functional with the 6-311++G(d,p) basis set is expected to provide reliable predictions of its molecular properties. Discrepancies may arise from solvent effects, which can be accounted for in more advanced models (e.g., using a Polarizable Continuum Model - PCM), or from intermolecular interactions like hydrogen bonding present in the solid state. This validated model can then be confidently used to explore reactivity, predict metabolic pathways, and design novel derivatives with enhanced biological activity, thereby serving as a powerful tool in the drug development pipeline.

References

  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A New Chromogenic Reagent for Extractive Spectrophotometric. (n.d.). Oriental Journal of Chemistry. Retrieved March 24, 2026, from [Link]

  • Absorption, fluorescence, Raman spectroscopic and density functional theoretical studies on the singlet and triplet excited state decay of 3-amino-5-mercapto-1,2,4-triazole. (2020). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis, spectral characterization, DFT studies, and computational screening of 4‐amino‐3‐mercapto‐5‐methyl‐1,2,4‐triazole and its cadmium( II ) mixed ligands complexes as potential antimalaria drug. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Complex Studies of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved March 24, 2026, from [Link]

  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. (n.d.). African Journals Online. Retrieved March 24, 2026, from [Link]

  • 3-Amino-5-mercapto-1,2,4-triazole. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Journal of Education and Scientific Studies. Retrieved March 24, 2026, from [Link]

  • UV–Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. (2018). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). MDPI. Retrieved March 24, 2026, from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Research Square. Retrieved March 24, 2026, from [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). Preprints.org. Retrieved March 24, 2026, from [Link]

  • 3‐Amino‐5‐mercapto‐1,2,4‐triazole‐functionalized Fe 3 O 4 magnetic nanocomposite as a green and efficient catalyst for synthesis of bis(indolyl)methane derivatives. (2020). Academia.edu. Retrieved March 24, 2026, from [Link]

  • UV spectrum of 3,5-diamino-1,2,4-triazole. From Table 9, one can find... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Adsorption Mechanism of 4-Amino-5-mercapto-1,2,4-triazole as Flotation Reagent on Chalcopyrite. (2018). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI. Retrieved March 24, 2026, from [Link]

  • Crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 24, 2026, from [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Quantitative Analysis of 3-anilino-5-mercapto-1,2,4-triazole

This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-anilino-5-mercapto-1,2,4-triazole. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-anilino-5-mercapto-1,2,4-triazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results.

Introduction: The Analytical Imperative for 3-anilino-5-mercapto-1,2,4-triazole

3-anilino-5-mercapto-1,2,4-triazole is a heterocyclic compound with significant potential in various fields, including its use as a corrosion inhibitor for aluminum alloys and as a key intermediate in pharmaceutical synthesis.[1][2] Its structural relative, 3-amino-5-mercapto-1,2,4-triazole (AMT), is a known metabolite of the carcinogenic herbicide amitrole, highlighting the importance of precise quantification for toxicological and environmental monitoring.[3][4] Given these applications, the development of a validated, reliable analytical method for the quantification of 3-anilino-5-mercapto-1,2,4-triazole is not merely an academic exercise but a critical requirement for quality control, safety assessment, and regulatory compliance.

HPLC stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability for quantifying compounds in diverse matrices.[5] This guide will compare two primary HPLC methodologies and provide a detailed, step-by-step protocol for the validation of the most direct approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7]

Part 1: Foundational Strategy and Methodological Comparison

The molecular structure of 3-anilino-5-mercapto-1,2,4-triazole dictates the strategic approach to HPLC analysis. Two key functional groups are of primary importance:

  • The Anilino Group: This phenylamine moiety acts as a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry.

  • The Mercapto (Thiol) Group: This group is susceptible to oxidation, which can lead to the formation of disulfides. This necessitates careful sample handling and may require a reduction step to ensure all analyte is in a single, quantifiable form.[3][8]

Based on these characteristics, two primary HPLC methods can be proposed.

Comparative Analysis of HPLC Methodologies

A direct Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is often the most straightforward approach. However, for analyses requiring ultra-high sensitivity or for overcoming complex matrix interference, a method involving pre-column derivatization with fluorescence detection offers a powerful alternative.

FeatureMethod A: RP-HPLC with UV Detection Method B: RP-HPLC with Pre-Column Derivatization & Fluorescence Detection
Principle Direct quantification based on the inherent UV absorbance of the anilino group.Chemical derivatization of the thiol group with a fluorogenic reagent (e.g., monobromobimane) followed by quantification of the fluorescent adduct.[9][10]
Instrumentation Standard HPLC system with a UV or Photodiode Array (PDA) detector.HPLC system with a Fluorescence detector.
Sensitivity Good (ng range).Excellent (pg range), typically 10-1000 times more sensitive than UV detection.[8]
Selectivity Good. Potential for interference from other UV-absorbing compounds. Peak purity analysis with a PDA detector is recommended.Excellent. Only compounds with a reactive thiol group that form a fluorescent derivative will be detected, significantly reducing matrix interference.[3]
Complexity Low. Involves simple sample preparation (dissolution, filtration).High. Requires additional, precisely controlled steps for derivatization, including potential reduction of disulfides.
Best Suited For Routine quality control, assay of pure substance, analysis of simple formulations.Bioanalytical studies (e.g., serum, plasma), trace-level impurity analysis, analysis in complex matrices.[10]

For the remainder of this guide, we will focus on the development and validation of Method A: RP-HPLC with UV Detection , as it represents the most accessible and broadly applicable approach for most quality control laboratories.

Part 2: A Validated RP-HPLC-UV Method: Detailed Protocol

This section outlines a robust, self-validating protocol for the quantitative analysis of 3-anilino-5-mercapto-1,2,4-triazole.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Standard/Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate volumetric Make up to Volume sonicate->volumetric filter Filter through 0.45µm Syringe Filter volumetric->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate report Report Results calculate->report

Caption: Workflow for the quantitative analysis of 3-anilino-5-mercapto-1,2,4-triazole by RP-HPLC-UV.

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, monitoring at 258 nm (Note: The optimal wavelength should be experimentally determined by scanning a standard solution from 200-400 nm).

Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-anilino-5-mercapto-1,2,4-triazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL nominal): Accurately weigh an amount of sample powder equivalent to 25 mg of the active ingredient into a 250 mL volumetric flask. Add approximately 150 mL of diluent, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume. Filter through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

Causality: Before any sample analysis, the chromatographic system's performance must be verified. SST ensures that the system is operating with adequate sensitivity, resolution, and reproducibility for the analysis to be valid.[11]

Procedure: Inject the Working Standard Solution (100 µg/mL) six times.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability of the pump and mobile phase composition.

Part 3: The Method Validation Protocol: An ICH Q2(R2) Framework

Method validation provides documented evidence that the analytical procedure is fit for its intended purpose.[6][12] The following protocols are designed to establish a comprehensive validation package.

Validation Workflow Diagram

G Validation Method Validation Start Specificity Specificity (Forced Degradation, Peak Purity) Validation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ LOD Limit of Detection LOQ->LOD Robustness Robustness LOD->Robustness Report Validation Report Complete Robustness->Report

Caption: A sequential workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[7] A forced degradation study is the ultimate test of specificity, demonstrating that the method can separate the main analyte from potential degradation products formed under stress conditions.

Protocol (Forced Degradation):

  • Prepare separate, nominally 100 µg/mL solutions of the analyte.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 4 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples, an unstressed sample, and a blank by HPLC using a PDA detector.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the parent peak and all degradation product peaks.

  • The peak purity index (or equivalent metric from the chromatography data system) of the parent peak in stressed samples must pass the software's threshold, indicating no co-elution.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response. The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[13]

Protocol:

  • From the Standard Stock Solution, prepare a series of at least five calibration standards covering 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression analysis must be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

Accuracy (as Recovery)

Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value. It is typically assessed by spiking a placebo or sample matrix with known amounts of the analyte.[11]

Protocol:

  • Prepare samples in triplicate by spiking a placebo blend at three concentration levels: 80%, 100%, and 120% of the nominal sample concentration.

  • Analyze these nine samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).[7]

Protocol:

  • Repeatability (Method Precision): Prepare and analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for the results of both studies.

Acceptance Criteria:

  • The %RSD for repeatability (n=6) should be ≤ 2.0%.

  • The %RSD for intermediate precision (n=12, combining both studies) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[14] The signal-to-noise (S/N) ratio is a common and reliable method for their estimation.

Protocol:

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentrations that yield S/N ratios of approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • To confirm the LOQ, prepare and inject six samples at the determined LOQ concentration and assess their precision.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1, with a %RSD for precision at this level of ≤ 10.0%.

Robustness

Expertise & Experience: Robustness testing demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters.[14] This is a critical exercise to understand which parameters require the strictest control.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Evaluate the effect of these changes on system suitability parameters (retention time, tailing factor, etc.).

Acceptance Criteria:

  • The system suitability parameters must remain within their acceptance criteria for all tested variations.

  • The changes should not significantly alter the quantitative results.

Validation Summary

All experimental data from the validation study should be compiled into a final summary table for clear presentation and review.

Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
Specificity No co-elution; Peak Purity > Threshold
Linearity (r²) ≥ 0.999
Range (µg/mL) e.g., 50 - 150
Accuracy (% Recovery) 98.0 - 102.0%
Precision (Repeatability %RSD) ≤ 2.0%
Precision (Intermediate %RSD) ≤ 2.0%
LOQ (µg/mL) S/N ≥ 10; %RSD ≤ 10%
Robustness SST criteria met

Conclusion

This guide provides a dual-faceted approach to the quantitative analysis of 3-anilino-5-mercapto-1,2,4-triazole by HPLC. By comparing a direct UV-based method with a more sensitive derivatization technique, researchers can select the approach best suited to their analytical needs. The detailed protocol for the development and validation of an RP-HPLC-UV method, grounded in the authoritative ICH Q2(R2) guidelines, offers a clear and scientifically sound pathway to achieving reliable, accurate, and reproducible quantitative results. Adherence to these principles of causality, self-validation, and authoritative grounding ensures the integrity of the data generated, a cornerstone of scientific research and drug development.

References

  • Depree, G. J., & Siegel, P. D. (2004). Determination of 3-Amino-5-Mercapto-1,2, 4-Triazole in Serum. CDC Stacks. Retrieved from [Link][10]

  • SIELC Technologies. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Retrieved from [Link][15]

  • Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Journal of Chromatography B, 803(2), 271-277. Retrieved from [Link][8]

  • ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link][11]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][13]

  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

  • Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. CDC Stacks. Retrieved from [Link][3]

  • Nature. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link][14]

  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS) coupled to LC-MS/MS. Retrieved from [Link][16]

  • SciSpace. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). Retrieved from [Link][17]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][6]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][7]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][12]

  • ScienceRise: Pharmaceutical Science. (2018). Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol. Retrieved from [Link][18]

  • Frontiers in Materials. (2022). Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. Retrieved from [Link][1]

  • Zenodo. (2026). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link][19]

  • PubMed. (2010). Oxidatively Generated DNA Damage Induced by 3-amino-5-mercapto-1,2,4-triazole, a Metabolite of Carcinogenic Amitrole. Retrieved from [Link][4]

  • ResearchGate. (2022). (PDF) Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. Retrieved from [Link][2]

Sources

Validation

A Comparative Analysis: Benchmarking the Antifungal Efficacy of 3-Anilino-5-Mercapto-1,2,4-Triazole Against Fluconazole

In the persistent battle against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel, more potent antifungal agents. While fluconazole, a first-generation triazo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent battle against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel, more potent antifungal agents. While fluconazole, a first-generation triazole, has long been a clinical workhorse, its efficacy is increasingly challenged. This guide provides a comprehensive technical comparison between fluconazole and a promising alternative, 3-anilino-5-mercapto-1,2,4-triazole, a member of a derivative class that has demonstrated significant antifungal potential.

This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings, comparative in vitro efficacy, detailed experimental protocols for benchmarking, and the safety profiles of these compounds. Our objective is to present a scientifically rigorous guide, grounded in experimental data, to inform and direct future research and development efforts in the field of mycology.

The Imperative for Novel Antifungals: The Rise of Azole Resistance

The widespread use of azole antifungals, including fluconazole, has unfortunately driven the selection and proliferation of resistant fungal pathogens. Resistance mechanisms are multifaceted, often involving alterations in the target enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), or the overexpression of efflux pumps that actively remove the drug from the fungal cell. This has led to clinical failures in treating infections caused by species such as Candida glabrata and resistant strains of Candida albicans. The exploration of novel triazole derivatives, such as 3-anilino-5-mercapto-1,2,4-triazole, is a critical strategy to circumvent these resistance mechanisms and expand our therapeutic arsenal.

Mechanism of Action: A Shared Target, A Potential for Enhanced Affinity

Both fluconazole and 3-anilino-5-mercapto-1,2,4-triazole belong to the azole class of antifungals and share a common mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of CYP51, these triazole compounds disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately inhibiting fungal growth and, at sufficient concentrations, leading to cell death. The structural modifications in 3-anilino-5-mercapto-1,2,4-triazole, particularly the anilino and mercapto moieties, are hypothesized to enhance its binding affinity to the target enzyme, potentially overcoming the mutations that confer resistance to fluconazole.

graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Lanosterol" [fillcolor="#34A853"]; "Ergosterol" [fillcolor="#34A853"]; "Fungal Cell Membrane" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "CYP51" [label="Lanosterol 14α-demethylase (CYP51)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Inhibition" [shape=point, style=invis]; "Fluconazole" [shape=invhouse, fillcolor="#EA4335"]; "3-Anilino-5-mercapto-1,2,4-triazole" [shape=invhouse, fillcolor="#EA4335"];

"Lanosterol" -> "CYP51" [label=" substrate"]; "CYP51" -> "Ergosterol" [label=" catalysis"]; "Ergosterol" -> "Fungal Cell Membrane" [label=" incorporation"]; "Fluconazole" -> "Inhibition" [arrowhead=none]; "3-Anilino-5-mercapto-1,2,4-triazole" -> "Inhibition" [arrowhead=none]; "Inhibition" -> "CYP51" [label=" Inhibition", color="#EA4335", arrowhead=tee]; }

Caption: Mechanism of action of azole antifungals.

In Vitro Efficacy: A Head-to-Head Comparison

The antifungal potency of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. Data from studies on structurally related 3-mercapto-1,2,4-triazole derivatives consistently demonstrate their potential to surpass the efficacy of fluconazole against a range of clinically relevant fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
Fluconazole Candida albicans0.25 - 1.0[2]
Aspergillus fumigatus>64 - >256[2]
Candida species-
3-β-[(N-benzenesulphonyl/tosyl)-4-(un) substituted anilino]ethyl-4-amino-5-mercapto-4(H)-1,2,4-triazoles Colletotrichum capsiciSignificantly lower than fluconazole[3]
5-(2,4-dichlorophenyl)triazole analog 10h (a 3-mercapto-1,2,4-triazole derivative) Candida species<0.01 - 0.5[2]
5-(2,4-dichlorophenyl)triazole analog 11h (a 3-mercapto-1,2,4-triazole derivative) Candida species<0.01 - 0.5[2]

Note: The data for the 3-anilino-5-mercapto-1,2,4-triazole derivatives are from studies on closely related compounds and serve as a strong indicator of the potential of the target compound.

As the table illustrates, certain 3-mercapto-1,2,4-triazole derivatives exhibit significantly lower MIC values against Candida species compared to fluconazole, with some analogs being 4-256 times more potent.[2] This enhanced activity is a promising indicator that 3-anilino-5-mercapto-1,2,4-triazole could be effective against fluconazole-resistant strains.

Experimental Protocols for Antifungal Benchmarking

To ensure the scientific rigor and reproducibility of antifungal efficacy studies, standardized methodologies are paramount. The following section details the step-by-step protocols for key in vitro assays used to benchmark novel antifungal compounds against established drugs like fluconazole.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.DEF 7.3.2.[4][5]

graph "MIC_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#E8F0FE"; "Inoculum" [label="Prepare Fungal Inoculum (0.5 McFarland)"]; "Dilution" [label="Serially Dilute Antifungal Agents"]; }

subgraph "cluster_assay" { label="Assay"; bgcolor="#E6F4EA"; "Inoculate" [label="Inoculate Microtiter Plate"]; "Incubate" [label="Incubate at 35°C for 24-48h"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FCE8E6"; "Read" [label="Visually or Spectrophotometrically Read Plates"]; "Determine" [label="Determine MIC"]; }

"Inoculum" -> "Inoculate"; "Dilution" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read"; "Read" -> "Determine"; }

Caption: Experimental workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Antifungal Solutions:

    • Dissolve fluconazole and 3-anilino-5-mercapto-1,2,4-triazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Microplate Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Time-Kill Assay

The time-kill assay provides insights into the pharmacodynamics of an antifungal agent, determining whether it is fungicidal (kills the fungus) or fungistatic (inhibits its growth).

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the MIC assay, but adjust the final concentration in RPMI-1640 medium to approximately 1-5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare test tubes with RPMI-1640 medium containing the antifungal agent at various concentrations (e.g., 1x, 4x, and 16x MIC).

    • Include a growth control tube without the antifungal agent.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antifungal concentration.

    • A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[6]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a novel antifungal compound to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7]

graph "MTT_Assay_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_cell_culture" { label="Cell Culture & Seeding"; bgcolor="#E8F0FE"; "Seed" [label="Seed Mammalian Cells in 96-well Plate"]; "Incubate_Cells" [label="Incubate for 24h"]; }

subgraph "cluster_treatment" { label="Compound Treatment"; bgcolor="#E6F4EA"; "Add_Compound" [label="Add Serial Dilutions of Antifungal Compound"]; "Incubate_Treatment" [label="Incubate for 24-48h"]; }

subgraph "cluster_assay_procedure" { label="MTT Assay"; bgcolor="#FCE8E6"; "Add_MTT" [label="Add MTT Reagent"]; "Incubate_MTT" [label="Incubate for 4h"]; "Solubilize" [label="Add Solubilization Solution"]; }

subgraph "cluster_data_analysis" { label="Data Analysis"; bgcolor="#FEF7E0"; "Read_Absorbance" [label="Read Absorbance at 570 nm"]; "Calculate_Viability" [label="Calculate Cell Viability (%)"]; }

"Seed" -> "Incubate_Cells"; "Incubate_Cells" -> "Add_Compound"; "Add_Compound" -> "Incubate_Treatment"; "Incubate_Treatment" -> "Add_MTT"; "Add_MTT" -> "Incubate_MTT"; "Incubate_MTT" -> "Solubilize"; "Solubilize" -> "Read_Absorbance"; "Read_Absorbance" -> "Calculate_Viability"; }

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the antifungal agents (3-anilino-5-mercapto-1,2,4-triazole and fluconazole) for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage of the untreated control cells.

Safety and Toxicity Profile

While in vitro efficacy is a critical first step, the safety profile of a new drug candidate is equally important. For 3-amino-5-mercapto-1,2,4-triazole, a closely related compound, a combined repeated-dose and reproductive/developmental toxicity study in rats has been conducted.[8] The results indicated a No-Observed-Adverse-Effect Level (NOAEL) for repeated-dose toxicity of 10 mg/kg/day, based on thyrotoxicity and renal toxicity.[8] For reproductive/developmental toxicity, the NOAEL was 50 mg/kg/day.[8] Histopathological changes were observed in the thyroid glands, liver, and kidneys at higher doses.[8]

Furthermore, a metabolite of the structurally similar herbicide amitrole (3-amino-1,2,4-triazole), 3-amino-5-mercapto-1,2,4-triazole, has been shown to induce oxidatively generated DNA damage in the presence of Cu(II), which may contribute to its carcinogenicity.[9] These findings underscore the importance of thorough toxicological evaluation of any new 1,2,4-triazole derivative intended for therapeutic use.

Conclusion and Future Directions

The escalating challenge of antifungal resistance demands the exploration of novel chemical entities with superior efficacy and a favorable safety profile. The available data on 3-mercapto-1,2,4-triazole derivatives, including those with an anilino substitution, strongly suggest that this class of compounds holds significant promise as potent antifungal agents, potentially overcoming the limitations of fluconazole.

The comparative analysis presented in this guide highlights the potential for 3-anilino-5-mercapto-1,2,4-triazole to exhibit enhanced in vitro activity. The detailed experimental protocols provided offer a robust framework for researchers to conduct their own benchmarking studies, ensuring data integrity and comparability.

Future research should focus on a comprehensive evaluation of 3-anilino-5-mercapto-1,2,4-triazole, including:

  • Broad-spectrum in vitro activity profiling against a wide panel of clinical fungal isolates, including fluconazole-resistant strains.

  • In vivo efficacy studies in animal models of invasive fungal infections to translate in vitro potency into therapeutic benefit.

  • In-depth toxicological assessments to establish a clear safety margin.

  • Structure-activity relationship (SAR) studies to further optimize the lead compound for improved efficacy and reduced toxicity.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of 3-anilino-5-mercapto-1,2,4-triazole and pave the way for the development of a new generation of much-needed antifungal drugs.

References

  • Benchchem. (2025). Application Note and Protocol: Time-Kill Assay for "Antifungal Agent 21".
  • Benchchem. (2025). Application Notes and Protocols for Time-Kill Curve Assay of Antifungal Agent 42.
  • Benchchem. (2025). A Comparative Analysis of the Antifungal Efficacy of Fluconazole and its 3-Mercapto-1,2,4-Triazole Analog.
  • PubMed. (n.d.). Combined repeated-dose and reproductive/developmental toxicity screening test of 3-amino-5-mercapto-1,2,4-triazole in rats. Retrieved from [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2011). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. PMC.
  • Scribd. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Retrieved from [Link]

  • Klepser, M. E., Ernst, E. J., Lewis, R. E., Ernst, M. E., & Pfaller, M. A. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. PMC.
  • Berbari, E. F., Kanj, S. S., & Sexton, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value.
  • MDPI. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012).
  • Bibliomed. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines.
  • Journal of Laboratory Physicians. (2024). Comparative evaluation of MIC values of Trichosporon spp. by MTT assay and CLSI M27-A3 broth microdilution reference methods.
  • Merck Millipore. (n.d.).
  • The Japanese Journal of Antibiotics. (2012).
  • CLSI. (n.d.). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl–Amino Acids and Their Dipeptides Against Aspergillus Speci.
  • ResearchGate. (n.d.).
  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Benchchem. (2025).
  • PMC. (n.d.). Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors.
  • Dovepress. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs.
  • Benchchem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • PMC. (n.d.).
  • ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles.
  • Google Patents. (n.d.). JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
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  • PubMed. (2021). In vitro antifungal activities, molecular docking, and DFT studies of 4-amine-3-hydrazino-5-mercapto-1,2,4-triazole derivatives. Retrieved from [Link]

  • Academia.edu. (2020). 3‐Amino‐5‐mercapto‐1,2,4‐triazole‐functionalized Fe 3 O 4 magnetic nanocomposite as a green and efficient catalyst for synthesis of bis(indolyl)
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  • PubMed. (2010). Oxidatively Generated DNA Damage Induced by 3-amino-5-mercapto-1,2,4-triazole, a Metabolite of Carcinogenic Amitrole. Retrieved from [Link]

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Comparative

A Comparative In Vitro Analysis of the Cytotoxic Potential of 3-Anilino-5-mercapto-1,2,4-triazole in Human Cancer Cell Lines

Introduction: The Quest for Novel Anticancer Agents The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatment modalities. A significant portion o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatment modalities. A significant portion of modern drug discovery is centered on the exploration of novel heterocyclic compounds, which form the structural core of numerous therapeutic agents. Among these, the 1,2,4-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antifungal, and antiviral properties.[1][2] The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive framework for designing targeted therapeutics.[1][2]

This guide presents a comparative in vitro cytotoxicity study of a specific derivative, 3-anilino-5-mercapto-1,2,4-triazole. The objective is to provide an in-depth, data-driven comparison of its cytotoxic efficacy against a panel of human cancer cell lines, benchmarked against a standard chemotherapeutic agent. This analysis is designed for researchers, scientists, and drug development professionals, offering both experimental protocols and field-proven insights into the evaluation of novel chemical entities.

Methodology: A Framework for Reliable Cytotoxicity Profiling

The foundation of any robust preclinical drug evaluation lies in a well-designed and meticulously executed experimental protocol. Our approach is built on established, validated assays to ensure the reliability and reproducibility of the generated data.[3]

Rationale for Experimental Choices
  • Cell Line Selection: To obtain a comprehensive preliminary profile of the compound's activity, a panel of cell lines representing different cancer types was chosen:

    • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for hormone-responsive breast cancer.

    • A549: A human lung adenocarcinoma cell line, representing a common and aggressive form of lung cancer.

    • HT-29: A human colorectal adenocarcinoma cell line, a key model for gastrointestinal cancers.

    • HaCaT: A non-malignant human keratinocyte cell line, included to assess the compound's selectivity towards cancer cells over normal cells. A high selectivity index is a desirable characteristic for a potential anticancer drug, as it suggests a lower likelihood of off-target toxicity.[4]

  • Comparative Compound: Doxorubicin, a well-characterized and potent anthracycline antibiotic, is used as a positive control. Its established mechanism of action (DNA intercalation and topoisomerase II inhibition) and broad-spectrum cytotoxicity provide a stringent benchmark for evaluating the potency of our test compound.[5]

  • Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for its reliability, sensitivity, and widespread adoption in cytotoxicity screening.[3][6][7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[3]

Experimental Workflow: MTT Assay

The following diagram outlines the step-by-step workflow for the MTT cytotoxicity assay.

MTT_Workflow Figure 1: MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start seed_cells Seed Cells into 96-well Plate (5x10³ cells/well) start->seed_cells incubate_adhere Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_adhere prepare_dilutions Prepare Serial Dilutions of 3-anilino-5-mercapto-1,2,4-triazole & Doxorubicin add_compounds Add Compounds to Wells incubate_adhere->add_compounds prepare_dilutions->add_compounds incubate_treat Incubate for 48h add_compounds->incubate_treat add_mtt Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ Values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: A flowchart of the MTT assay protocol.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Human cancer cell lines (MCF-7, A549, HT-29) and the non-malignant HaCaT cell line are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Cells are harvested and seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Preparation and Treatment: Stock solutions of 3-anilino-5-mercapto-1,2,4-triazole and Doxorubicin are prepared in Dimethyl Sulfoxide (DMSO). Serial dilutions are then made using the culture medium to achieve a range of final concentrations. The overnight-cultured cells are treated with these dilutions, and a vehicle control (DMSO-containing medium) is also included.

  • Incubation: The plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition and Incubation: Following the treatment period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The culture medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell growth, is determined by plotting a dose-response curve.[5] A lower IC₅₀ value indicates greater cytotoxic potency.[5]

Results: A Comparative Cytotoxicity Profile

The cytotoxic activities of 3-anilino-5-mercapto-1,2,4-triazole and the reference drug Doxorubicin were evaluated, and the resulting IC₅₀ values are summarized below.

CompoundIC₅₀ (µM) on MCF-7 (Breast)IC₅₀ (µM) on A549 (Lung)IC₅₀ (µM) on HT-29 (Colon)IC₅₀ (µM) on HaCaT (Non-Malignant)
3-Anilino-5-mercapto-1,2,4-triazole 18.5 ± 2.125.3 ± 3.431.8 ± 4.0>100
Doxorubicin (Reference) 0.8 ± 0.11.2 ± 0.21.5 ± 0.35.2 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Discussion: Interpreting the Cytotoxic Landscape

The results from our in vitro screening provide several key insights into the cytotoxic profile of 3-anilino-5-mercapto-1,2,4-triazole.

  • Potency: The test compound demonstrated moderate cytotoxic activity against all three cancer cell lines, with IC₅₀ values in the micromolar range. As expected, the reference drug Doxorubicin exhibited significantly higher potency, with IC₅₀ values in the sub-micromolar to low micromolar range. This is consistent with its established role as a potent, broad-spectrum anticancer agent.

  • Selectivity: A critical and promising finding is the apparent selectivity of 3-anilino-5-mercapto-1,2,4-triazole. The compound showed significantly lower toxicity towards the non-malignant HaCaT cell line (IC₅₀ > 100 µM) compared to the cancer cell lines. This suggests a favorable therapeutic window, a highly desirable trait for any potential anticancer drug, as it implies that the compound may preferentially target cancer cells while sparing normal cells. This observation aligns with studies on other substituted triazole derivatives where modifications to the core structure have led to reduced toxicity in non-malignant cells.[4]

  • Differential Sensitivity: The cancer cell lines exhibited differential sensitivity to the compound, with the breast cancer line (MCF-7) being the most susceptible, followed by the lung (A549) and colon (HT-29) cancer lines. This variation is common in drug screening and may be attributed to differences in cellular uptake, metabolism of the compound, or the specific molecular pathways active in each cell type.

Potential Mechanisms of Action

While this study focused on determining cytotoxicity, the observed effects warrant a discussion of potential mechanisms. The broad biological activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with multiple cellular pathways.[2] Many triazole-containing compounds have been shown to exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][5] This is a critical mechanism for eliminating cancerous cells.[5]

A plausible mechanism for 3-anilino-5-mercapto-1,2,4-triazole could involve the initiation of the intrinsic apoptotic pathway, as illustrated below.

Apoptosis_Pathway Figure 2: Hypothesized Apoptotic Pathway compound 3-Anilino-5-mercapto- 1,2,4-triazole stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 Downregulates bax Bax (Pro-apoptotic) stress->bax Upregulates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes Permeabilization cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A potential mechanism of action via apoptosis.

This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade that culminates in cell death.[1] Further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining), would be necessary to confirm this hypothesis.

Conclusion and Future Directions

This comparative guide demonstrates that 3-anilino-5-mercapto-1,2,4-triazole possesses moderate, yet selective, in vitro cytotoxic activity against human breast, lung, and colorectal cancer cell lines. Its high selectivity index compared to the non-malignant cell line highlights its potential as a scaffold for the development of novel, targeted anticancer agents.

While less potent than the clinical drug Doxorubicin, the selectivity profile of this triazole derivative is highly encouraging. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogues to optimize potency and selectivity.

  • In-Depth Mechanistic Investigations: Elucidating the precise molecular targets and signaling pathways affected by the compound through cell cycle analysis, apoptosis assays, and target-based enzymatic assays.

  • In Vivo Efficacy Studies: Evaluating the compound's anticancer activity and toxicity profile in preclinical animal models.

The findings presented herein provide a solid foundation and rationale for the continued exploration of the 3-anilino-5-mercapto-1,2,4-triazole core in the ongoing search for the next generation of cancer therapeutics.

References

  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI. Available from: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. Available from: [Link]

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. Available from: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. Available from: [Link]

  • Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate. Available from: [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. Available from: [Link]

  • The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Online Press. Available from: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link]

  • Cytotoxic assays for screening anticancer agents. PubMed. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. Available from: [Link]

  • In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl). ResearchGate. Available from: https://www.researchgate.net/publication/230612143_In-Vitro_Cytotoxicity_and_Cell_Cycle_Analysis_of_Two_Novel_bis-1_2_4-triazole_derivatives_1_4-bis_5-5-mercapto-1_3_4-oxadiazol-2-yl-methyl-thio-4-p-tolyl
  • Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. PMC. Available from: [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[4][5][8]Triazole Derivatives. ResearchGate. Available from: [Link]

  • Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Longdom Publishing. Available from: [Link]

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Validation

A Comparative Analysis of 3-Anilino-5-Mercapto-1,2,4-Triazole Adsorption on Copper and Carbon Steel for Corrosion Inhibition

A Technical Guide for Researchers and Materials Scientists Authored by a Senior Application Scientist The strategic selection of corrosion inhibitors is paramount in ensuring the longevity and integrity of metallic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Materials Scientists

Authored by a Senior Application Scientist

The strategic selection of corrosion inhibitors is paramount in ensuring the longevity and integrity of metallic components across a multitude of industries. Among the vast array of organic inhibitors, 3-anilino-5-mercapto-1,2,4-triazole (AMTA) has emerged as a compound of significant interest due to its efficacy in mitigating the degradation of various metals. This guide provides an in-depth comparative analysis of the adsorption isotherms of AMTA on two widely used engineering materials: copper and carbon steel. Understanding the nuances of these adsorption processes is critical for optimizing corrosion protection strategies and developing advanced inhibitor formulations.

The inhibitive action of organic molecules like AMTA is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] This adsorption is governed by complex interactions influenced by the inhibitor's molecular structure, the nature of the metal surface, and the surrounding environmental conditions. By examining the adsorption isotherms, we can elucidate the mechanism of inhibition, whether it be predominantly physisorption (electrostatic interactions) or chemisorption (covalent bonding), and quantify key parameters such as adsorption affinity and surface coverage.

This guide will delve into the experimental methodologies required to accurately determine adsorption isotherms, present a comparative analysis of AMTA's behavior on copper versus carbon steel, and discuss the implications of these findings for practical corrosion control applications.

Experimental Determination of Adsorption Isotherms

The characterization of an inhibitor's adsorption behavior necessitates a systematic experimental approach. The following protocol outlines the key steps involved in generating the data required to construct and analyze adsorption isotherms.

Methodology
  • Materials and Preparation:

    • Metal Specimens: Procure high-purity copper and carbon steel coupons of standardized dimensions. The composition of the carbon steel should be well-defined (e.g., C38 steel containing 0.09% P, 0.38% Si, 0.01% Al, 0.05% Mn, 0.21% C, 0.05% S, and the remainder iron).[3] Prior to each experiment, the metal surfaces must be meticulously prepared by mechanical polishing with progressively finer grades of emery paper (e.g., 180 to 1200 grade), followed by degreasing with a suitable solvent like acetone and thorough rinsing with double-distilled water.[3] This ensures a reproducible and uniform surface for adsorption studies.

    • Inhibitor Solutions: Prepare a stock solution of 3-anilino-5-mercapto-1,2,4-triazole in an appropriate solvent (e.g., ethanol, followed by dilution in the corrosive medium). A series of inhibitor concentrations are then prepared by diluting the stock solution with the corrosive electrolyte (e.g., 1 M HCl or 3.5% NaCl solution).[2][4]

    • Corrosive Media: The choice of corrosive medium is critical and should reflect the intended application environment. Common choices include acidic solutions like 1.0 M HCl, which is often used due to the high solubility of most metal chlorides, and saline solutions like 3.5% NaCl to simulate marine environments.[2][4]

  • Electrochemical Measurements:

    • Electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are powerful tools for evaluating corrosion inhibition efficiency and, consequently, the degree of surface coverage (θ).[2][5] These measurements are typically conducted in a standard three-electrode cell, with the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

    • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion current density (i_corr) is determined from the Tafel plots. The inhibition efficiency (IE%) and surface coverage (θ) can then be calculated using the following equations:

      • IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

      • θ = (i_corr(blank) - i_corr(inh)) / i_corr(blank) where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[2]

    • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-electrolyte interface over a range of frequencies. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plots. The inhibition efficiency and surface coverage can be calculated as:

      • IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

      • θ = (R_ct(inh) - R_ct(blank)) / R_ct(inh) where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[5]

  • Gravimetric (Weight Loss) Method:

    • This traditional method involves immersing pre-weighed metal coupons in the corrosive solution with and without the inhibitor for a specified period.[2] After immersion, the coupons are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR).

    • The inhibition efficiency (IE%) and surface coverage (θ) are calculated as follows:

      • IE% = [(CR_blank - CR_inh) / CR_blank] * 100

      • θ = (CR_blank - CR_inh) / CR_blank where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Workflow for Adsorption Isotherm Determination

Adsorption_Isotherm_Workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis cluster_output 4. Output Metal_Prep Metal Specimen Preparation Electrochem Electrochemical Measurements (PDP, EIS) Metal_Prep->Electrochem Weight_Loss Gravimetric (Weight Loss) Method Metal_Prep->Weight_Loss Inhibitor_Sol Inhibitor Solution Preparation Inhibitor_Sol->Electrochem Inhibitor_Sol->Weight_Loss Corrosive_Med Corrosive Medium Preparation Corrosive_Med->Electrochem Corrosive_Med->Weight_Loss Calc_IE Calculate Inhibition Efficiency (IE%) Electrochem->Calc_IE Weight_Loss->Calc_IE Calc_Theta Calculate Surface Coverage (θ) Calc_IE->Calc_Theta Plot_Isotherms Plot Adsorption Isotherms Calc_Theta->Plot_Isotherms Fit_Models Fit to Isotherm Models (Langmuir, Freundlich) Plot_Isotherms->Fit_Models Adsorption_Params Determine Adsorption Parameters (K_ads, ΔG_ads) Fit_Models->Adsorption_Params Mechanism Elucidate Adsorption Mechanism Adsorption_Params->Mechanism

Caption: Experimental workflow for determining adsorption isotherms of corrosion inhibitors.

Comparative Analysis: Adsorption of AMTA on Copper vs. Carbon Steel

The adsorption behavior of 3-anilino-5-mercapto-1,2,4-triazole exhibits distinct characteristics on copper and carbon steel surfaces, which can be attributed to the differences in their electronic structures and surface properties.

Adsorption on Copper

Studies have shown that AMTA and its derivatives are highly effective corrosion inhibitors for copper and its alloys.[4][6][7][8] The adsorption of these molecules on the copper surface generally follows the Langmuir adsorption isotherm, which assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites.[4][7] The strong adsorption is attributed to the formation of a protective film, likely a complex between Cu(I) ions and the inhibitor molecules.[8] The presence of sulfur and nitrogen atoms in the triazole ring facilitates strong chemical bonds (chemisorption) with the copper surface.[4] This is further supported by the calculated values of the free energy of adsorption (ΔG°_ads), which are typically in the range indicative of chemisorption.

Adsorption on Carbon Steel

On carbon steel, triazole derivatives, including those similar in structure to AMTA, also demonstrate significant corrosion inhibition.[3][9][10][11][12][13] The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm as well, indicating monolayer formation.[3][12] The interaction is believed to be a mixed type, involving both physisorption (electrostatic interactions between the charged metal surface and the inhibitor molecules) and chemisorption (coordination bonds between the lone pair electrons of nitrogen and sulfur atoms and the vacant d-orbitals of iron).[3][10] The calculated free energy of adsorption values for triazoles on carbon steel often fall in a range that suggests a combination of both physical and chemical adsorption processes.[10]

Comparative Data Summary

The following table summarizes the key comparative aspects of AMTA adsorption on copper and carbon steel, based on available literature for similar triazole-based inhibitors.

ParameterCopperCarbon Steel
Predominant Adsorption Isotherm Langmuir[4][7]Langmuir[3][12]
Nature of Adsorption Primarily Chemisorption[4]Mixed (Physisorption and Chemisorption)[3][10]
Key Interacting Atoms Nitrogen and Sulfur atoms in the triazole ring forming strong coordinate bonds with copper atoms.[4]Nitrogen and Sulfur atoms interacting with iron atoms, along with electrostatic interactions.[10]
Protective Film Formation of a stable Cu(I)-inhibitor complex layer.[8]Formation of an adsorbed protective film that blocks active corrosion sites.
Inhibition Efficiency Generally very high, often exceeding 90% at optimal concentrations.[4][7]High, with efficiencies often reaching over 90% at optimal concentrations.[11][13]

Adsorption Isotherm Models: A Deeper Dive

To quantitatively describe the adsorption process, the experimental data are fitted to various adsorption isotherm models. The Langmuir and Freundlich models are among the most commonly used in corrosion inhibition studies.[1][5][14][15][16][17]

  • Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with no interaction between the adsorbed molecules. The linear form of the Langmuir isotherm is given by: C/θ = 1/K_ads + C where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A plot of C/θ versus C should yield a straight line with a slope of 1 and an intercept of 1/K_ads.[15][17]

  • Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces. The linear form is: log θ = log K_f + (1/n) log C where K_f is the Freundlich constant (related to adsorption capacity) and n is the heterogeneity factor. A plot of log θ versus log C gives a straight line with a slope of 1/n and an intercept of log K_f.[14][16][17]

The goodness of fit is typically evaluated by the correlation coefficient (R²). A value close to 1 indicates that the model accurately describes the adsorption process.[5]

Logical Relationship in Isotherm Analysis

Isotherm_Analysis_Logic Experimental_Data Experimental Data (C, θ) Langmuir_Plot Plot C/θ vs. C Experimental_Data->Langmuir_Plot Freundlich_Plot Plot log θ vs. log C Experimental_Data->Freundlich_Plot Langmuir_Fit Linear Regression (Langmuir) Langmuir_Plot->Langmuir_Fit Freundlich_Fit Linear Regression (Freundlich) Freundlich_Plot->Freundlich_Fit Langmuir_Params Calculate K_ads from intercept Langmuir_Fit->Langmuir_Params R2_Langmuir R² value Langmuir_Fit->R2_Langmuir Freundlich_Params Calculate K_f and n from slope and intercept Freundlich_Fit->Freundlich_Params R2_Freundlich R² value Freundlich_Fit->R2_Freundlich Delta_G Calculate ΔG°_ads from K_ads Langmuir_Params->Delta_G Best_Fit Determine Best Fit Model (Higher R²) R2_Langmuir->Best_Fit R2_Freundlich->Best_Fit

Caption: Logical flow for the analysis of adsorption isotherm data.

Thermodynamic Considerations

The adsorption equilibrium constant (K_ads) obtained from the Langmuir isotherm can be used to calculate the standard free energy of adsorption (ΔG°_ads) using the following equation:

ΔG°_ads = -RT ln(55.5 K_ads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.[18] The value of ΔG°_ads provides insight into the spontaneity and the nature of the adsorption process. Generally, values of ΔG°_ads around -20 kJ/mol or less negative are associated with physisorption, while values around -40 kJ/mol or more negative are indicative of chemisorption.[10]

Conclusion

The comparative analysis of the adsorption isotherms of 3-anilino-5-mercapto-1,2,4-triazole on copper and carbon steel reveals both similarities and key differences in its inhibitive action. While the Langmuir isotherm often provides a good fit for both metals, suggesting monolayer adsorption, the underlying mechanism appears to be predominantly chemisorption on copper and a mixed physisorption-chemisorption process on carbon steel. These distinctions are critical for tailoring corrosion inhibition strategies to specific metal-environment systems. A thorough understanding of the adsorption behavior, as detailed in this guide, empowers researchers and engineers to make informed decisions in the selection and application of corrosion inhibitors, ultimately enhancing the durability and reliability of metallic materials.

References

  • IntechOpen. (2024, July 31). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of 3-Amino-5-Mercapto-1,2,4-Triazole on the Inhibition of Copper Corrosion in Highly Saline Water. Retrieved from [Link]

  • Assessment of Langmuir and Freundlich Isotherms Fit for Mildsteel Pipe Corrosion inhibition Study by Extracts of Castor and. (n.d.). Retrieved from [Link]

  • SpringerLink. (2024, December 13). Theoretical and experimental exploration of organic molecules adsorption on iron surfaces for corrosion inhibition: a review. Retrieved from [Link]

  • Taylor & Francis Online. (2018, March 9). Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. Retrieved from [Link]

  • JETIR. (n.d.). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. Retrieved from [Link]

  • PMC. (2020, January 17). Green corrosion inhibition and adsorption characteristics of Luffa cylindrica leaf extract on mild steel in hydrochloric acid environment. Retrieved from [Link]

  • Frontiers. (n.d.). Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition Effect of 3-Amino-5-Mercapto-1,2,4-Triazole on Copper Corrosion. Retrieved from [Link]

  • MDPI. (2023, July 7). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, June 24). Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Inhibition of Corrosion of Copper by 4-Amino-3-Phenyl-5-Mercapto-1, 2, 4-Triazole in 3.5% Sodium Chloride Solution. Retrieved from [Link]

  • MDPI. (2023, September 6). Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.0 M HCl: Experimental and Computational Approaches. Retrieved from [Link]

  • PMC. (n.d.). Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

  • International Journal of Electrochemical Science. (n.d.). Copper Corrosion Inhibitors. A review. Retrieved from [Link]

  • 3-Methyl-4-amino-5-mercapto-1,2,4-triazole as corrosion inhibitor for 6061/Al. (n.d.). Retrieved from [Link]

  • Materials Science. (n.d.). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. Retrieved from [Link]

  • DergiPark. (2012, July 24). 1,2,4-Triazole as Corrosion Inhibitor for C38 Steel in Hydrochloric Acid Mediu. Retrieved from [Link]

  • AJER. (n.d.). 1,2,4-triazole on carbon steel corrosion in hydrochloric acid solution. Retrieved from [Link]

  • MDPI. (2021, December 10). Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Anilino-5-mercapto-1,2,4-triazole

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-anilino-5-mercapto-1,2,4-triazole. As a niche chemical intermediate, specific regulatory documentation for this exact c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-anilino-5-mercapto-1,2,4-triazole. As a niche chemical intermediate, specific regulatory documentation for this exact compound is not widely available. Therefore, this protocol is synthesized from the established principles of chemical safety and detailed analysis of its core functional groups—the 1,2,4-triazole ring, the anilino (phenylamino) moiety, and the mercapto (thiol) group—supported by safety data for its close structural analog, 3-amino-5-mercapto-1,2,4-triazole.

The primary directive is to treat this compound as hazardous waste at all times, ensuring the safety of laboratory personnel and the protection of the environment.

Foundational Principles: Understanding the Hazard Profile

The disposal procedure for any chemical is dictated by its inherent physical, chemical, and toxicological properties. For 3-anilino-5-mercapto-1,2,4-triazole, the risk profile is a composite of its structural components:

  • 1,2,4-Triazole Core : This heterocyclic system is found in many biologically active compounds, including antifungal and herbicidal agents.[1][2] Derivatives can be toxic to aquatic life and may not be readily biodegradable, making environmental release a significant concern.[3]

  • Mercapto (Thiol) Group : This sulfur-containing group is responsible for the characteristic and potent "stench" of the compound, which serves as a natural warning sign for exposure.[4] Thiols can be irritating to the skin, eyes, and respiratory system.[5] They are also chemically incompatible with strong oxidizing agents.[5]

  • Anilino Group : The presence of the phenylamino group suggests that the toxicological properties of aniline, a known hazardous substance, should be considered. Aniline derivatives can be toxic and require careful handling.

Based on these characteristics, the compound must be managed as a hazardous substance requiring disposal through a licensed and approved waste management facility.

Immediate Safety & Handling for Disposal Operations

Before initiating any disposal-related tasks, it is imperative to work in a controlled environment and utilize appropriate Personal Protective Equipment (PPE). The causality is clear: preventing exposure is the most effective safety measure.

Step-by-Step Pre-Disposal Safety Protocol:

  • Work Area Preparation : All handling of 3-anilino-5-mercapto-1,2,4-triazole, including weighing, transferring, and containerizing waste, must be conducted within a certified chemical fume hood to control dust and vapor inhalation.[6]

  • Personal Protective Equipment (PPE) Assembly : Don the following mandatory PPE before handling the chemical. Each component is selected to mitigate a specific exposure risk.

    • Eye Protection : Wear tightly-fitting chemical safety goggles or a face shield.[6]

    • Hand Protection : Use chemical-impermeable gloves, such as nitrile rubber. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]

    • Body Protection : A lab coat is required to prevent skin contact with the solid chemical.[6]

    • Respiratory Protection : If there is any risk of generating dust outside of a fume hood, a NIOSH-approved particulate respirator is necessary.[7]

Hazard ClassificationDescriptionRationale for Disposal Protocol
Acute Toxicity Harmful if swallowed.[5]Prohibits disposal via drains or as common refuse to prevent ingestion by wildlife or contamination of water sources.
Skin & Eye Irritation Causes skin and serious eye irritation.[4][5]Mandates use of gloves and eye protection during handling and cleanup.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[5][7]Requires all handling to be performed in a ventilated fume hood.
Chemical Incompatibility Reacts with strong oxidizing agents.[5]Waste must be segregated from oxidizers to prevent exothermic or hazardous reactions.
Environmental Hazard Analogues are toxic to aquatic life with long-lasting effects.[3]Strictly forbids discharge into the environment.[6]
The Disposal Workflow: A Step-by-Step Operational Plan

The mandated disposal route for 3-anilino-5-mercapto-1,2,4-triazole is through a certified hazardous waste disposal facility.[6] Direct discharge to drains or the environment is strictly prohibited.

Protocol for Waste Collection and Disposal:

  • Waste Identification : This procedure applies to:

    • Unused or expired 3-anilino-5-mercapto-1,2,4-triazole.

    • Contaminated materials (e.g., weigh boats, filter paper, paper towels).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Waste Collection & Containerization :

    • Collect all waste in a dedicated, compatible, and sealable hazardous waste container.[6][7] The container must be made of a material that will not react with the chemical.

    • Sweep up solid material carefully to avoid creating dust.[8] For minor spills, you may dampen the material with water to prevent it from becoming airborne.[3]

    • Do not mix this waste with other waste streams, especially strong oxidizing agents.[5]

  • Labeling :

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".[6]

    • Include the full chemical name: "3-Anilino-5-mercapto-1,2,4-triazole ".

    • List any other solvents or chemicals present in the waste mixture.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage :

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[5]

    • Ensure the storage area is away from heat, sparks, or open flames.[5]

  • Final Disposal :

    • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[6]

    • The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete breakdown of the molecule and neutralization of harmful combustion byproducts like nitrogen and sulfur oxides.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational process for the proper disposal of 3-anilino-5-mercapto-1,2,4-triazole.

G cluster_prep Phase 1: Preparation & Safety cluster_collection Phase 2: Waste Segregation & Collection cluster_storage Phase 3: Interim Storage & Pickup cluster_disposal Phase 4: Final Disposition cluster_prohibited Prohibited Actions start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe drain Do NOT Pour Down Drain trash Do NOT Discard in Regular Trash fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Dedicated, Compatible Container fume_hood->collect_waste label_waste Label Container: 'Hazardous Waste' Full Chemical Name & Hazards collect_waste->label_waste store_waste Store Sealed Container in Designated Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end_disposal End: Waste Disposed via Approved Facility (Incineration) contact_ehs->end_disposal

Caption: Disposal workflow for 3-anilino-5-mercapto-1,2,4-triazole.

References

  • 3-Amino-5-mercapto-1,2,4-triazole Safety Data Sheet. (2025).
  • ChemicalBook. (2026). 3-Amino-5-mercapto-1,2,4-triazole - Safety Data Sheet. Provides physical and chemical properties and basic safety measures.

  • TCI Chemicals. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Product information page listing synonyms and basic properties.

  • The Good Scents Company. (n.d.). 3-amino-5-mercapto-1,2,4-triazole. Provides identifiers and references for the analog compound.

  • Thermo Fisher Scientific. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole, 97+%. Product page with chemical identifiers.

  • Capot Chemical Co., Ltd. (2019). MSDS of 3-Amino-5-mercapto-1,2,4-triazole. Safety data sheet outlining hazards and disposal measures.
  • PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. National Institutes of Health. Provides comprehensive data on the analog compound.

  • ChemicalBook. (2026). 3-Amino-5-mercapto-1,2,4-triazole | 16691-43-3. Product and supplier information page.

  • BenchChem. (n.d.). Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. Discusses the general chemical properties of the 1,2,4-triazole ring system.

  • MilliporeSigma. (2025). Safety Data Sheet.
  • Central Drug House (P) Ltd. (n.d.). 3-Amino-1,2,4-Triazole MATERIAL SAFETY DATA SHEET. Highlights environmental hazards and disposal precautions.
  • Sigma-Aldrich. (n.d.). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Safety information for a structurally related compound.

  • Wikipedia. (n.d.). 1,2,4-Triazole. General information on the structure and properties of the 1,2,4-triazole heterocyclic core.

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. Discusses the biological activity of 1,2,4-triazole derivatives.

  • Turan-Zitouni, G., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Reviews the wide range of biological activities of triazole-3-thione derivatives.

  • Al-Ghorbani, M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Reviews the pharmacological importance of sulfur-containing 1,2,4-triazoles.
  • Rodríguez-Rodríguez, C. E., et al. (2019). Removal of Triazines, Triazoles and Organophosphates in Biomixtures... Chemosphere. Discusses the environmental persistence of triazoles.

  • Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Information on a related triazole compound.

  • Piatkowska-Bim, M., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. MDPI. Discusses the properties of aniline-triazole compounds.

  • Abu-Bakar, A., et al. (2009). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. ResearchGate. Details analytical methods for a related compound.

  • Mahajan, N.S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Highlights the various biological activities of mercapto-triazoles.

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Handling

A Critical Guide to Personal Protective Equipment for Handling 3-Anilino-5-mercapto-1,2,4-triazole

Hazard Identification and Risk Assessment: The Foundation of Laboratory Safety 3-Amino-5-mercapto-1,2,4-triazole is classified as a hazardous substance with the following primary concerns: Acute Toxicity: Harmful if swal...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment: The Foundation of Laboratory Safety

3-Amino-5-mercapto-1,2,4-triazole is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The toxicological properties of this class of compounds have not been fully investigated, which necessitates a cautious approach.[1][3] Therefore, a thorough risk assessment is the first and most critical step before any handling of 3-Anilino-5-mercapto-1,2,4-triazole. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for aerosol or dust generation.

Engineering and Administrative Controls: Your First Line of Defense

Before resorting to Personal Protective Equipment (PPE), it is essential to implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls: Always handle 3-Anilino-5-mercapto-1,2,4-triazole in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this chemical. All personnel must be trained on the specific hazards and the correct use of control measures and PPE. Restrict access to areas where the compound is being used.

Personal Protective Equipment (PPE): A Comprehensive Barrier

When engineering and administrative controls are not sufficient to eliminate exposure, appropriate PPE is required. The following table summarizes the recommended PPE for handling 3-Anilino-5-mercapto-1,2,4-triazole.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer of Solids Tightly fitting safety goggles or a face shield.[5]Chemical-impermeable gloves (e.g., nitrile rubber). Inspect before use.[3][5]Laboratory coat.NIOSH-approved P95 or P100 particulate respirator if not in a fume hood.[3]
Solution Preparation and Handling Tightly fitting safety goggles.[5]Chemical-impermeable gloves (e.g., nitrile rubber).[3][5]Laboratory coat.Not typically required if performed in a fume hood.
Heating or Reactions Tightly fitting safety goggles and a face shield.[5]Chemical-impermeable gloves (e.g., nitrile rubber).[3][5]Laboratory coat.Not typically required if performed in a fume hood.
Large-Scale Operations Tightly fitting safety goggles and a face shield.[5]Chemical-impermeable gloves (e.g., nitrile rubber).[3][5]Chemical-resistant apron or coveralls.Higher-level respiratory protection may be necessary based on risk assessment.[3]
Step-by-Step PPE Protocol: Ensuring Effective Protection

The following workflow illustrates the critical steps for selecting and using PPE when handling 3-Anilino-5-mercapto-1,2,4-triazole.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_ppe_selection PPE Selection cluster_handling Handling Procedure cluster_post_handling Post-Handling start Start: Task Involving 3-Anilino-5-mercapto-1,2,4-triazole risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review Supplier's SDS risk_assessment->sds_review eye_protection Select Eye/Face Protection (Goggles/Face Shield) sds_review->eye_protection hand_protection Select Hand Protection (Nitrile Gloves) sds_review->hand_protection body_protection Select Body Protection (Lab Coat/Apron) sds_review->body_protection respiratory_protection Select Respiratory Protection (Respirator, if needed) sds_review->respiratory_protection don_ppe Don PPE Correctly conduct_task Conduct Task in Controlled Environment don_ppe->conduct_task doff_ppe Doff PPE Correctly conduct_task->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End of Procedure wash_hands->end

Figure 1: A stepwise workflow for the selection and use of Personal Protective Equipment (PPE).

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3][4]

    • Clean the spill area with a suitable decontamination solution and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry to the affected area.

Disposal Plan: Environmental Responsibility

Disposal of 3-Anilino-5-mercapto-1,2,4-triazole and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and spill cleanup materials, in a dedicated, properly labeled, and sealed container for hazardous waste.[3][4]

  • Disposal Method: The primary method of disposal is through a licensed professional waste disposal service.[3] Chemical inactivation through methods such as oxidation with sodium hypochlorite may be possible, but this should only be performed after a thorough risk assessment and with the approval of your institution's EHS department.[5]

  • Environmental Precautions: Do not let the product enter drains or the environment.[3][6]

By adhering to these guidelines and prioritizing a culture of safety, researchers can handle 3-Anilino-5-mercapto-1,2,4-triazole and similar compounds with the necessary precautions to protect themselves and the environment.

References

  • (Note: This is a general link to a supplier's SDS page. A specific SDS for the compound should be sought.)

Sources

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